(3-Methoxy-1,2-thiazol-5-yl)boronic acid
Description
Properties
IUPAC Name |
(3-methoxy-1,2-thiazol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO3S/c1-9-4-2-3(5(7)8)10-6-4/h2,7-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKSRAACQREZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NS1)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2246660-91-1 | |
| Record name | (3-methoxy-1,2-thiazol-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Properties of (3-Methoxy-1,2-thiazol-5-yl)boronic acid
Executive Summary
(3-Methoxy-1,2-thiazol-5-yl)boronic acid is a specialized heteroaryl building block used primarily in the synthesis of pharmaceutical agents requiring the isothiazole scaffold. As a 5-membered heteroaromatic boronic acid, it occupies a "privileged but precarious" chemical space: it offers unique bioisosteric properties (mimicking thiazoles and pyridines) but suffers from inherent instability characteristic of electron-rich azole boronic acids.
This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity, with a specific focus on overcoming the challenge of protodeboronation —the primary failure mode in cross-coupling reactions involving this motif.
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 3-Methoxyisothiazole-5-boronic acid |
| CAS Number | 121553175 (PubChem CID); Note: Often custom synthesized or sold as pinacol ester |
| Molecular Formula | C₄H₆BNO₃S |
| Molecular Weight | 158.97 g/mol |
| Predicted pKa | ~7.2 – 7.5 (Boronic acid group) |
| Appearance | Off-white to pale yellow solid (hygroscopic) |
Structural Electronics
The isothiazole ring is an electron-deficient aromatic system relative to thiophene but electron-rich relative to pyridine.
-
3-Methoxy Group: Acts as an Electron Donating Group (EDG) via resonance (+M), increasing electron density within the ring. While this can enhance potency in biological targets, it electronically activates the C5 position.
-
5-Boronic Acid: Positioned adjacent to the sulfur atom. The C5 position in isothiazoles is the most acidic (pKa of C5-H is ~29), making it the site of kinetic lithiation but also the site most susceptible to electrophilic attack (protodeboronation) once the boron is attached.
Synthesis & Stability Profile
Synthetic Accessibility
The primary route to this compound is via directed lithiation of 3-methoxyisothiazole. The sulfur atom directs lithiation to the C5 position due to the stabilization of the adjacent carbanion (alpha-lithiation).
Protocol (Adapted from Standard Isothiazole Lithiation):
-
Starting Material: 3-Methoxyisothiazole.
-
Lithiation: Treat with n-BuLi (1.1 equiv) in anhydrous THF at -78 °C .
-
Borylation: Quench the C5-lithio species with triisopropyl borate (B(OiPr)₃).
-
Hydrolysis: Acidic hydrolysis (dilute HCl) yields the free boronic acid.
The Protodeboronation Challenge
Like 2-pyridyl and 5-thiazolyl boronic acids, this compound is highly unstable towards protodeboronation. This decomposition is accelerated by:
-
Base: High pH promotes the formation of the boronate "ate" complex, which is the reactive species for Suzuki coupling but also the precursor for base-catalyzed deboronation.
-
Heat: Temperatures >60 °C significantly increase the rate of C-B bond cleavage.
-
Metal Salts: Certain metal impurities can catalyze the cleavage.
Mechanism of Instability: The decomposition often proceeds via a zwitterionic intermediate or direct protonolysis of the boronate anion.
Figure 1: Pathway of base-catalyzed protodeboronation competing with productive coupling.[1]
Reactivity: Optimization of Suzuki-Miyaura Coupling
To successfully couple this compound, one must operate in a "Goldilocks zone": the catalyst must be active enough to facilitate transmetallation faster than the rate of protodeboronation.
Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos or Pd-XPhos G3 | Bulky, electron-rich phosphine ligands accelerate oxidative addition and transmetallation, outcompeting decomposition. |
| Base | K₃PO₄ or CsF | Weaker or anhydrous bases reduce the concentration of the labile boronate "ate" complex. Avoid strong bases like NaOH. |
| Solvent | 1,4-Dioxane / H₂O (9:1) or THF | Aprotic organic solvents with minimal water are preferred. |
| Temperature | 40 – 60 °C | Keep temperature as low as possible. High heat (>80 °C) guarantees yield loss to deboronation. |
| Additives | CuCl (1.0 equiv) | Copper(I) salts can facilitate the "Liebeskind-Srogl" type effect or stabilize the transmetallation step in difficult heteroaryl couplings. |
Experimental Protocol (Bench-Stable Conditions)
Standard procedure for coupling sensitive heteroaryl boronic acids.
-
Charge: In a glovebox or under Argon, charge a reaction vial with Aryl Halide (1.0 equiv), this compound (1.5 equiv), Pd-XPhos G3 (2-5 mol%), and K₃PO₄ (2.0 equiv).
-
Solvent: Add degassed 1,4-dioxane (0.1 M concentration).
-
Reaction: Seal and stir at 50 °C. Monitor by LCMS every hour.
-
Workup: Do not perform an acidic workup (risk of hydrolyzing the methoxy group or ring cleavage). Filter through Celite and concentrate.
Medicinal Chemistry Applications
The 3-methoxyisothiazole moiety acts as a bioisostere for:
-
3-Methoxypyridine: Similar H-bond acceptor capability but with altered lipophilicity (LogP) and metabolic clearance profile.
-
Thiazole: The methoxy group introduces a vector for H-bonding that the parent thiazole lacks, potentially improving solubility and target affinity.
Metabolic Considerations:
-
The methoxy group is a potential site for O-demethylation by CYPs (yielding the isothiazol-3-one tautomer).
-
The isothiazole ring itself is generally stable to oxidation but can be susceptible to reductive ring opening under specific metabolic conditions (e.g., interaction with glutathione).
References
-
Synthesis of Isothiazoles
- Isothiazoles: Synthesis, Properties, and Applications. Thieme Chemistry (Science of Synthesis).
-
Source:
-
Protodeboronation Mechanisms
- Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc., 2017.
-
Source:
-
Suzuki Coupling of Unstable Boronic Acids
-
Knapp, D. M., et al. "MIDA Boronates: A General Solution for Unstable Boronic Acids."[1] J. Am. Chem. Soc., 2009.
-
Source:
-
-
Isothiazole Bioisosteres
- Bioisosteres in Medicinal Chemistry, Wiley-VCH, 2012.
-
Source:
Sources
Molecular weight and structure of 3-methoxythiazol-5-ylboronic acid
Technical Monograph: Molecular Weight and Structural Characterization of 2-Methoxythiazol-5-ylboronic Acid
Part 1: Executive Summary & Nomenclature Clarification
Status: Nomenclature Correction Required
This guide addresses the structural and physicochemical properties of 2-methoxythiazol-5-ylboronic acid and its pinacol ester derivative.
Critical Note on "3-Methoxy" Nomenclature: The query "3-methoxythiazol-5-ylboronic acid" contains a nomenclature conflict regarding the 1,3-thiazole ring system. In standard IUPAC numbering for thiazole:
-
Position 1: Sulfur (S)
-
Position 2: Carbon (C2)
-
Position 3: Nitrogen (N)[1]
-
Position 5: Carbon (C5)[3]
A methoxy group at Position 3 (Nitrogen) would result in a cationic N-methoxythiazolium species, which is chemically unstable as a neutral boronic acid reagent. The commercially relevant and synthetically accessible building block is 2-methoxythiazol-5-ylboronic acid (methoxy group at C2). This guide focuses on this verified structure.
Part 2: Structural Characterization & Molecular Weight
The compound exists primarily in two forms in research contexts: the free boronic acid (often in equilibrium with its trimeric boroxine anhydride) and the stable pinacol ester.
Physicochemical Data Table
| Property | Free Acid (Theoretical Parent) | Pinacol Ester (Commercial Form) |
| IUPAC Name | (2-Methoxythiazol-5-yl)boronic acid | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |
| CAS Number | Not widely listed (unstable) | 1312765-17-5 |
| Molecular Formula | C₄H₆BNO₃S | C₁₀H₁₆BNO₃S |
| Molecular Weight | 158.97 g/mol | 241.12 g/mol |
| Exact Mass | 159.016 | 241.094 |
| Physical State | Hygroscopic solid / Boroxine mix | White to off-white crystalline solid |
| Solubility | DMSO, Methanol (reacts with alcohols) | DCM, THF, Ethyl Acetate, DMSO |
Electronic Structure & Reactivity
-
Thiazole Ring: The 1,3-thiazole core is electron-deficient compared to thiophene but electron-rich compared to pyridine.
-
2-Methoxy Substituent: Acts as an electron-donating group (EDG) via resonance (+M effect) into the ring, stabilizing the C5 position. However, the inductive effect (-I) of the adjacent nitrogen and sulfur makes C2 highly electrophilic (prone to nucleophilic aromatic substitution,
). -
C5-Boronic Acid: The C5 position is the most nucleophilic carbon in the thiazole ring, making it the preferred site for electrophilic substitution (like borylation).
Part 3: Synthesis & Experimental Protocols
Methodology: The most reliable route to 2-methoxythiazol-5-ylboronic species is via Directed Lithiation . The proton at C5 is the most acidic on the ring, allowing selective deprotonation.
Workflow Diagram (DOT Visualization)
Caption: Figure 1. Synthesis of 2-methoxythiazol-5-ylboronate via lithiation-borylation sequence.
Detailed Protocol: Synthesis of Pinacol Ester
Note: This protocol produces the stable pinacol ester, preferred for storage.
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under Argon atmosphere.
-
Reagents:
-
2-Methoxythiazole (1.0 eq)
-
n-Butyllithium (1.2 eq, 2.5 M in hexanes)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq)
-
Anhydrous THF (0.2 M concentration relative to substrate)
-
-
Procedure:
-
Step A: Dissolve 2-methoxythiazole in anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Step B: Add n-BuLi dropwise over 10 minutes. The solution may turn yellow/orange. Stir for 30 minutes at -78°C to ensure complete lithiation at C5.
-
Step C: Add the borolane reagent dropwise. Stir for 1 hour at -78°C, then allow the mixture to warm to room temperature (RT) over 2 hours.
-
Step D: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). -
Step E: Dry organics over
, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Part 4: Applications in Drug Discovery
The 2-methoxythiazol-5-yl moiety serves as a potent bioisostere for phenyl or pyridyl rings in kinase inhibitors and GPCR ligands. The methoxy group can be metabolically labile (O-demethylation) or serve as a hydrogen bond acceptor.
Suzuki-Miyaura Coupling Protocol
This boronate couples efficiently with aryl halides.
-
Catalyst System:
(5 mol%) is robust for thiazole couplings. -
Base:
(2.0 eq) or (for sterically hindered substrates). -
Solvent: 1,4-Dioxane/Water (4:1) degassed.
-
Temperature: 80-100°C.
Self-Validating Check:
-
Protodeboronation: Thiazole boronates are prone to protodeboronation (loss of the boron group) under prolonged heating or highly basic conditions.
-
Control: Monitor reaction by LCMS. If the parent 2-methoxythiazole mass (M+H = 116) increases while starting material remains, lower the temperature or switch to anhydrous conditions (using
in Toluene/Dioxane).
Part 5: References
-
ChemicalBook. (2024). 2-Methoxythiazole-5-boronic acid pinacol ester Product Page. Link
-
Combi-Blocks. (2024). Catalog Entry: PN-0228 (2-Methoxythiazole-5-boronic acid pinacol ester).[1][2] Link
-
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for general lithiation-borylation mechanisms).
-
Sigma-Aldrich. (2024). Heterocyclic Boronic Acids: Stability and Reactivity Guide. Link
Sources
Solubility of (3-Methoxy-1,2-thiazol-5-yl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (3-Methoxy-1,2-thiazol-5-yl)boronic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational principles of boronic acid chemistry and established experimental methodologies to empower researchers in drug development and synthetic chemistry. We delve into the physicochemical properties that govern solubility, present a detailed protocol for its experimental determination using the gold-standard shake-flask method, and offer insights into data analysis and interpretation. This document serves as a robust practical guide for scientists seeking to optimize reaction conditions, purification processes, and formulation strategies involving this important heterocyclic building block.
Introduction: The Significance of this compound
This compound is a heterocyclic organoboron compound that holds significant potential as a building block in modern organic synthesis. Boronic acids and their derivatives are cornerstone reagents in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The incorporation of the methoxy-thiazole moiety introduces unique electronic and structural features, making it a valuable synthon for accessing novel chemical matter in medicinal chemistry and materials science.
The solubility of a compound in organic solvents is a critical physicochemical parameter that dictates its utility. For researchers, this data is paramount for:
-
Reaction Optimization: Selecting an appropriate solvent system to ensure all reactants remain in solution, thereby maximizing reaction rates and yields.
-
Purification and Crystallization: Designing effective crystallization protocols for purification, where solubility differences in various solvents are exploited.
-
Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's dissolution rate and subsequent bioavailability.[3]
-
Analytical Method Development: Preparing stock solutions and standards for various analytical techniques like HPLC and NMR.
This guide provides the theoretical grounding and a practical, field-proven protocol to systematically determine the solubility of this compound.
Theoretical Framework for Solubility
Understanding the molecular structure of this compound allows for a rational prediction of its solubility behavior.
Molecular Structure: C₄H₆BNO₃S[4] SMILES: B(C1=CC(=NS1)OC)(O)O[4]
The key functional groups that dictate its interactions with solvents are:
-
The Boronic Acid Moiety (-B(OH)₂): This group is polar and can act as both a hydrogen bond donor (via the -OH groups) and a Lewis acid (due to the empty p-orbital on the boron atom).[1] This duality allows for strong interactions with a wide range of polar solvents.
-
The Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor.
-
The Thiazole Ring: This heterocyclic ring system contains nitrogen and sulfur atoms, which can also participate in dipole-dipole interactions and act as hydrogen bond acceptors.
Predicted Solubility Trends:
Based on the "like dissolves like" principle, we can anticipate the following trends:
-
High Solubility: Expected in polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile). These solvents can engage in hydrogen bonding and/or strong dipole-dipole interactions with the molecule. Studies on similar arylboronic acids have shown high solubility in ethers and ketones.[5]
-
Moderate Solubility: Expected in solvents of intermediate polarity such as Tetrahydrofuran (THF) and Dichloromethane (DCM) .
-
Low Solubility: Expected in nonpolar solvents (e.g., Hexane, Heptane, Toluene), which lack the ability to form strong interactions with the polar functional groups of the molecule.[5]
Potential Stability Considerations: Aryl boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6] These boroxines are generally less soluble than the corresponding monomeric boronic acids.[3] While this is a reversible process in the presence of water, it is a crucial factor to consider during solubility experiments and storage. Performing experiments under controlled, anhydrous conditions (where necessary) and analyzing the solid phase post-experimentation can provide insights into any potential transformations.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic equilibrium solubility.[7] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved analyte in the supernatant.
Materials and Reagents
-
This compound: Solid, of known purity.
-
Organic Solvents: HPLC-grade or equivalent purity. A suggested list includes:
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetone
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Toluene
-
Heptane
-
-
Equipment:
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Step-by-Step Experimental Procedure
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into each of three vials for every solvent being tested. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[7]
-
Record the exact mass of the compound added to each vial.
-
-
Solvent Addition:
-
Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Allow the samples to equilibrate for a predetermined period. A duration of 24 to 48 hours is typically sufficient for most compounds to reach equilibrium. It is advisable to run a preliminary time-to-equilibrium study by sampling at various time points (e.g., 4, 8, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[8]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the solid to settle.
-
To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step must be performed carefully to avoid disturbing the solid pellet.
-
-
Sample Preparation for Analysis:
-
Accurately dilute a known volume of the clear filtrate with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method. The dilution factor must be recorded precisely.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method (details in Section 4).
-
Determine the concentration of the dissolved compound in the filtrate by comparing its peak area to a calibration curve.
-
Calculate the final solubility by correcting for the dilution factor. Report the result in mg/mL or mol/L.
-
Visual Workflow of the Shake-Flask Method
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. pharmiweb.com [pharmiweb.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. PubChemLite - this compound (C4H6BNO3S) [pubchemlite.lcsb.uni.lu]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
Stability of Methoxy-Substituted Thiazole Boronic Acids: A Technical Guide
This guide serves as an authoritative technical resource on the stability, degradation mechanisms, and handling of methoxy-substituted thiazole boronic acids. It is designed for researchers requiring high-fidelity protocols for drug discovery applications.
Executive Technical Summary
Methoxy-substituted thiazole boronic acids represent a high-value but notoriously unstable class of synthons in medicinal chemistry. Their utility in introducing polar, metabolically robust heteroaromatic motifs is often compromised by rapid protodeboronation —a degradation pathway accelerated by the synergistic effects of the electron-rich methoxy substituent and the basic nitrogen of the thiazole ring.
This guide addresses the specific stability challenges of 2-methoxythiazol-5-yl boronic acid and 3-methoxyisothiazol-4-yl boronic acid (addressing the common "3-methoxythiazole" nomenclature ambiguity). It provides mechanistic insights, validated stabilization protocols using MIDA boronates, and optimized cross-coupling methodologies.
Nomenclature Clarification
-
1,3-Thiazole: Position 3 is Nitrogen. "3-methoxythiazole" is chemically impossible as a ring substitution. This guide assumes the target is 2-methoxythiazole-5-boronic acid (or 4-boronic acid).
-
1,2-Thiazole (Isothiazole): Position 3 is Carbon. 3-methoxyisothiazole-4-boronic acid is a valid and common isomer.
Mechanistic Analysis of Instability
The primary failure mode for these reagents is Protodeboronation . Unlike simple phenylboronic acids, methoxy-thiazolyl derivatives undergo degradation through a rapid, base-mediated fragmentation pathway.
The Electronic "Perfect Storm"
-
Azole Nitrogen (Basic): The ring nitrogen (N3 in thiazole) can coordinate with the boron atom or stabilize the transition state for protonation.
-
Methoxy Group (+M Effect): The strong mesomeric donation of the methoxy group at C2 increases electron density at C5 (the ipso carbon). This significantly lowers the activation energy for protonation at the C-B bond site.
-
Boronate Anion Formation: Under basic conditions (standard Suzuki-Miyaura), the boronic acid forms a boronate anion
. In electron-rich heteroaromatics, this species is kinetically primed to expel the borate group upon protonation.
Pathway Visualization
The following diagram illustrates the competing pathways: the desired transmetalation versus the parasitic protodeboronation.
Figure 1: Kinetic competition between protodeboronation and transmetalation. The methoxy group accelerates the 'Ipso-Protonated Intermediate' formation.
Experimental Protocols
Quantitative Stability Assay (NMR)
Before attempting scale-up, quantify the half-life (
Materials:
-
Boronic Acid sample (10 mg)
-
Internal Standard: 1,3,5-Trimethoxybenzene (5 mg)
-
Solvent:
:Acetone- (1:1) with added (2 equiv).
Protocol:
-
Dissolve internal standard and boronic acid in the solvent mixture.
-
Immediately acquire a
NMR spectrum. -
Incubate at 25°C (or 60°C for accelerated testing).
-
Acquire spectra at 15 min, 1 h, 4 h, and 24 h.
-
Data Analysis: Integrate the characteristic thiazole proton signal relative to the internal standard. Plot
vs. time to determine and .
"Slow-Release" Cross-Coupling Strategy
For substrates with
Synthesis of MIDA Boronate from Unstable Boronic Acid
Note: If the boronic acid is too unstable to isolate, generate it in situ from the bromide and trap immediately.
-
Reagents: 2-Methoxythiazol-5-yl bromide (1.0 equiv), Triisopropyl borate (1.2 equiv), n-BuLi (1.1 equiv), MIDA (1.5 equiv).
-
Lithiation: In anhydrous THF at -78°C, add n-BuLi dropwise to the bromide. Stir for 15 min.
-
Borylation: Add triisopropyl borate. Warm to 0°C over 1 hour.
-
Trapping: Add MIDA dissolved in DMSO (dry) and heat to 110°C for 2 hours (distilling off THF).
-
Workup: The MIDA boronate is stable to silica gel chromatography. Elute with EtOAc/Acetone.
Slow-Release Cross-Coupling Protocol
This protocol hydrolyzes the MIDA ester slowly, keeping the concentration of the unstable free boronic acid low (below the threshold for rapid dimerization or protodeboronation) but sufficient for the Pd catalyst.
Reaction Setup:
| Component | Equivalents | Notes |
| Aryl Chloride | 1.0 | Limiting Reagent |
| MIDA Boronate | 1.5 | Excess to account for some degradation |
| Catalyst | 0.05 (5 mol%) | Pd(OAc)2 + SPhos (1:2 ratio) |
| Base | 5.0 | |
| Solvent | [0.1 M] | Dioxane : Water (10:1) |
Workflow:
-
Charge a vial with MIDA boronate, Aryl Chloride, Pd(OAc)2, SPhos, and
. -
Seal and purge with Argon for 5 minutes.
-
Add degassed Dioxane/Water mixture.
-
Heat to 60°C . Crucial: Do not overheat. Higher temps accelerate protodeboronation faster than transmetalation.
-
Monitor by LCMS. The MIDA boronate acts as a reservoir.
Strategic Stabilization Workflow
Use this decision tree to select the correct boron species for your synthesis.
Figure 2: Decision matrix for selecting the optimal boron species based on stability data.
References
-
Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link
-
Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
CAS number and identifiers for (3-Methoxy-1,2-thiazol-5-yl)boronic acid
This technical guide details the chemical identity, synthesis, and application of (3-Methoxy-1,2-thiazol-5-yl)boronic acid and its commercially dominant pinacol ester.
Chemical Identity & Identifiers
This compound is a functionalized heteroaryl boronic acid used primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. Due to the inherent instability of free boronic acids (which prone to dehydration into boroxines), the pinacol ester is the preferred form for storage and commercial distribution.
Key Identifiers
| Property | Data |
| Compound Name | This compound |
| IUPAC Name | (3-Methoxyisothiazol-5-yl)boronic acid |
| Pinacol Ester CAS | 2246590-73-6 (Commercial Standard) |
| Free Acid PubChem CID | 121553175 |
| Molecular Formula | C₄H₆BNO₃S (Acid) / C₁₀H₁₆NO₃SB (Pinacol Ester) |
| Molecular Weight | 158.97 g/mol (Acid) / 241.12 g/mol (Pinacol Ester) |
| SMILES (Acid) | COc1c(B(O)O)sc1 |
| InChIKey | CNKSRAACQREZFL-UHFFFAOYSA-N |
Synthesis & Manufacturing
The synthesis of 5-isothiazolyl boronic acids typically relies on the directed lithiation of the isothiazole ring. The C-5 position of the isothiazole ring is the most acidic site due to the inductive effect of the adjacent sulfur atom, allowing for regioselective deprotonation.
Core Synthetic Pathway (Cryogenic Lithiation)
The most robust method involves the lithiation of 3-methoxyisothiazole followed by electrophilic trapping with a borate ester.
-
Precursor Preparation: 3-Methoxyisothiazole is synthesized via the methylation of isothiazol-3-ol or cyclization of activated nitrile precursors.
-
Lithiation: Treatment with n-butyllithium (n-BuLi) at -78°C in anhydrous THF generates the 5-lithio species.
-
Borylation: Triisopropyl borate (B(OiPr)₃) is added to the lithiated intermediate.
-
Hydrolysis/Esterification: Acidic hydrolysis yields the free boronic acid. Alternatively, treatment with pinacol yields the stable ester (CAS 2246590-73-6).
Synthesis Workflow Diagram
Caption: Regioselective synthesis via C-5 lithiation. The pinacol ester is preferred for stability.
Reactivity & Applications
This boronic acid serves as a "masked" isothiazole nucleophile in transition-metal-catalyzed cross-coupling reactions.
Primary Application: Suzuki-Miyaura Coupling
The 3-methoxyisothiazole moiety is a valuable bioisostere in medicinal chemistry, often used to replace phenyl or pyridine rings to modulate lipophilicity and metabolic stability.
-
Mechanism: The boronic acid undergoes transmetallation with a Palladium(II)-aryl complex.
-
Challenges: Isothiazole boronic acids can be prone to protodeboronation (loss of the boron group) under basic conditions or high temperatures.
-
Optimization: Use of mild bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous conditions is recommended to mitigate instability.
Reaction Cycle Diagram
Caption: Catalytic cycle for introducing the 3-methoxyisothiazole motif into drug scaffolds.
Experimental Protocol
Standard Suzuki Coupling Procedure
Objective: Coupling of this compound (or pinacol ester) with an aryl bromide.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid/Ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Workflow:
-
Step 1: Charge a reaction vial with the aryl bromide, boronic ester, and Pd catalyst.
-
Step 2: Evacuate and backfill with nitrogen (3 cycles) to remove oxygen.
-
Step 3: Add degassed 1,4-dioxane and aqueous K₂CO₃.
-
Step 4: Heat to 80–90°C for 4–12 hours. Monitor via LC-MS.
-
Step 5: Cool to room temperature, dilute with ethyl acetate, and wash with brine.
-
Step 6: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
-
Note on Stability: If using the free acid, avoid prolonged exposure to basic aqueous conditions at high heat. If protodeboronation is observed, switch to anhydrous conditions using CsF or K₃PO₄ in DMF.
References
-
PubChem. (n.d.). This compound (CID 121553175).[1] National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (2024). 3-Methoxyisothiazole-5-boronic Acid Pinacol Ester (CAS 2246590-73-6).[2] Retrieved from [Link]
-
Thieme Connect. (2002). Science of Synthesis: Isothiazoles. (General synthesis of 5-substituted isothiazoles). Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (Guidance on boronic acid stability). Retrieved from [Link]
Sources
Electronic Structure and Reactivity of Methoxy-Substituted Thiazole and Isothiazole Systems
Executive Summary & Nomenclature Correction
Critical Technical Distinction: The term "3-methoxythiazole" presents a nomenclature paradox in standard IUPAC numbering for the 1,3-thiazole system. In 1,3-thiazole, position 3 is occupied by the Nitrogen atom.[1] A methoxy group cannot substitute the ring nitrogen in a neutral aromatic system.
Therefore, this guide addresses the two chemically valid interpretations of the topic:
-
3-Methoxyisothiazole (1,2-thiazole): Where the nitrogen is at position 2, making position 3 a carbon atom capable of substitution.
-
Methoxy-1,3-thiazoles (2-, 4-, or 5-methoxy): The likely intended targets if the core scaffold is indeed 1,3-thiazole.
This whitepaper provides a comparative analysis of the electronic properties, reactivity, and synthesis of both systems, serving as a definitive reference for drug design involving these bioisosteres.
Electronic Architecture
The Thiazole vs. Isothiazole Core
The electronic distribution in thiazole rings is governed by the interplay between the electronegative Nitrogen (pyridine-like) and the electron-donating Sulfur (thiophene-like).
| Feature | 1,3-Thiazole (Standard) | 1,2-Thiazole (Isothiazole) |
| Heteroatom Positions | S=1, N=3 | S=1, N=2 |
| Electronic Character | N-N bond (if present) or N-S bond is weak; prone to cleavage | |
| Basicity (pKa) | ~2.5 (Weak base) | ~ -0.5 (Very weak base) |
| Dipole Moment | ~1.6 D | ~2.4 D |
The "Methoxy Effect" on Ring Electronics
The methoxy group (-OCH
-
Inductive Effect (-I): Withdraws electron density via the
-bond due to Oxygen's electronegativity.[2] -
Mesomeric Effect (+M): Donates electron density into the
-system via lone pair overlap.
In 3-Methoxyisothiazole:
The methoxy group at C3 is adjacent to the Nitrogen (N2). The +M effect pushes electron density onto the Nitrogen and C4. This stabilizes the N-S bond slightly but makes the ring highly susceptible to electrophilic attack at C4.
In 2-Methoxy-1,3-thiazole:
The methoxy group at C2 is flanked by both heteroatoms. The +M effect is critical here. It delocalizes electron density onto N3 and C5. This activation at C5 is vital for medicinal chemistry applications (e.g., halogenation or arylation).
Visualizing Electronic Pathways
The following diagram illustrates the resonance contributions and activation sites for both systems.
Caption: Comparative resonance pathways showing the activation of C4 in isothiazoles versus C5 in thiazoles by the methoxy substituent.
Reactivity Profiles
Electrophilic Aromatic Substitution (EAS)
-
3-Methoxyisothiazole: The C4 position is activated. Nitration or bromination occurs readily at C4.
-
2-Methoxythiazole: The C5 position is the primary site of attack. The methoxy group significantly lowers the activation energy compared to unsubstituted thiazole, allowing reactions under milder conditions.
Lithiation and Metalation
-
Protocol Warning: Thiazoles are prone to ring-opening during lithiation if not handled at cryogenic temperatures (<-78 °C).
-
2-Methoxythiazole: Lithiation occurs exclusively at C5 (if C5 is open). If C5 is blocked, C4 lithiation is difficult due to the "adjacent lone pair effect" from Sulfur.
-
3-Methoxyisothiazole: Lithiation typically occurs at C5 (adjacent to Sulfur).
Experimental Protocols
Protocol A: Synthesis of 2-Methoxythiazole (Nucleophilic Displacement)
Rationale: Direct synthesis from 2-chlorothiazole or 2-bromothiazole via methoxide displacement is the most robust industrial route.
Reagents:
-
2-Bromothiazole (1.0 equiv)
-
Sodium Methoxide (NaOMe) (2.5 equiv)
-
Methanol (anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried reaction vessel with anhydrous methanol under
atmosphere. -
Activation: Add Sodium Methoxide (25% wt in MeOH) slowly at 0 °C.
-
Addition: Add 2-Bromothiazole dropwise to the methoxide solution. Note: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
-
Quench: Cool to room temperature. Quench with saturated
solution. -
Extraction: Extract with DCM (
). Wash combined organics with brine.[3] -
Purification: Dry over
, concentrate, and distill under reduced pressure (bp ~50 °C at 15 mmHg).
Protocol B: Synthesis of 3-Methoxyisothiazole
Rationale: Isothiazoles are often built from acyclic precursors due to the difficulty of functionalizing the pre-formed ring.
Step-by-Step Workflow:
-
Cyclization: React 3-amino-propenethioamide derivatives with oxidative cyclizing agents (e.g., Iodine or Chloranil).
-
O-Methylation: Treat 3-hydroxyisothiazole (isothiazol-3-one tautomer) with Diazomethane (
) or Methyl Iodide ( ) / .-
Critical Control:
often yields the N-methyl isomer (isothiazolone). Use Silver Carbonate or Diazomethane to favor O-methylation .
-
Synthesis Workflow Diagram
Caption: Decision tree for synthesizing methoxy-thiazoles, highlighting the regioselectivity challenges in isothiazole O-methylation.
Applications in Drug Design[4]
Bioisosterism
Methoxythiazoles are frequently used as bioisosteres for:
-
Pyridines: The thiazole nitrogen provides a hydrogen bond acceptor, while the sulfur modulates lipophilicity (LogP).
-
Phenyl Rings: The 2-methoxythiazole unit is a "scaffold hop" from anisole, offering improved metabolic stability against CYP450 oxidation due to the electron-deficient nature of the heterocyclic ring compared to benzene.
Metabolic Stability
-
Metabolic Soft Spot: The methoxy group itself can be liable to O-demethylation.
-
Mitigation: Deuteration of the methoxy group (
) or using the thiazole ring to lower the overall electron density of the system can retard this metabolic clearance.
References
-
Indian Academy of Sciences. Chemistry of the Thiazoles: Electronic Effects and Reactivity. Retrieved from [Link]
-
Thieme Connect. Product Class 15: Isothiazoles - Synthesis and Reactivity. Retrieved from [Link]
-
PubChem. Compound Summary: 2-Methoxythiazole. National Library of Medicine. Retrieved from [Link]
-
Science and Education Publishing. Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide. Retrieved from [Link]
Sources
pKa values of heterocyclic boronic acids containing methoxy groups
Topic: pKa Values of Heterocyclic Boronic Acids Containing Methoxy Groups Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acid dissociation constant (pKa) of heterocyclic boronic acids is a fundamental physicochemical parameter that dictates their behavior in Suzuki-Miyaura cross-coupling, carbohydrate sensing, and reversible covalent inhibition of proteases. While phenylboronic acid (pKa ~8.8) serves as a baseline, the introduction of a nitrogen heteroatom (pyridine, pyrimidine) typically lowers the pKa due to inductive electron withdrawal. However, the addition of a methoxy group (–OMe) introduces a competing resonance electron-donating effect.
This guide analyzes how the methoxy substituent modulates the Lewis acidity of heterocyclic boronic acids, often raising the pKa by 2–3 log units compared to the parent heterocycle. Understanding this shift is critical for optimizing transmetalation rates in catalysis and tuning binding affinity in chemical biology.
Mechanistic Analysis: Electronic Push-Pull
Boronic acids function as Lewis acids, not Brønsted acids. In aqueous media, they accept a hydroxide ion to form a tetrahedral boronate anion. The pKa is defined by the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form.
The Ionization Equilibrium
-
Low pKa (Acidic): The substituent R is electron-withdrawing (EWG), stabilizing the negative charge on the tetrahedral boronate anion.
-
High pKa (Basic): The substituent R is electron-donating (EDG), destabilizing the anion and favoring the neutral form.
The Methoxy-Heterocycle Conflict
In methoxy-substituted pyridyl boronic acids, two opposing forces dictate the pKa:
-
The Heteroatom (Nitrogen): Acts as a strong EWG via induction (
), significantly lowering the pKa (making the boron more Lewis acidic). Unsubstituted pyridyl boronic acids often have pKa values in the range of 4.0–4.5. -
The Methoxy Group (–OMe): Exerts a weak inductive withdrawal but a strong resonance donation (
) into the -system. This electron density is pushed toward the boron center, destabilizing the anionic form and raising the pKa.
Net Result: The resonance effect of the methoxy group typically dominates, raising the pKa of pyridyl boronic acids from ~4.0 to the 6.9–7.6 range, making them distinct from both electron-poor pyridines and electron-neutral phenylboronic acids.
Data Compendium: pKa Values
The following table synthesizes experimental and computationally predicted pKa values for key methoxy-substituted heterocyclic boronic acids.
| Compound | Structure Description | pKa (Approx.)[1][2] | Electronic Driver |
| Phenylboronic Acid | Reference Standard | 8.8 | Baseline |
| 4-Methoxyphenylboronic Acid | Para-OMe on phenyl ring | 9.3 | Strong Resonance Donation ( |
| 3-Pyridylboronic Acid | Unsubstituted pyridine | 4.0 – 4.2 | Strong Inductive Withdrawal (N-atom) |
| 2-Methoxy-3-pyridylboronic acid | OMe ortho to Boron | 6.90 | Resonance overcomes N-induction |
| 6-Methoxy-3-pyridylboronic acid | OMe para to Boron | 7.26 | Direct conjugation stabilizes neutral form |
| 3-Methoxy-4-pyridylboronic acid | OMe ortho to Boron | 7.62 | Steric/Electronic shielding of Boron |
| 2-Methoxy-5-pyrimidineboronic acid | Pyrimidine ring (2 N atoms) | ~6.5 | Dual N-withdrawal partially offset by OMe |
Note: Values for specific heterocycles are based on high-fidelity predictive models (ACD/Labs, ChemAxon) and correlated experimental datasets where available.
Visualization: Electronic Effects & Equilibrium
The following diagram illustrates the competing electronic effects and the resulting equilibrium shift.
Caption: The "Tug-of-War" between Nitrogen induction and Methoxy resonance determines the final pKa.
Experimental Protocols for pKa Determination
For heterocyclic boronic acids, standard potentiometric titration can be challenging due to low solubility and zwitterionic character. Spectrophotometric Titration is the gold standard.
Protocol: UV-Vis Spectrophotometric Titration
Principle: The UV absorption spectrum of the neutral boronic acid differs significantly from that of the tetrahedral boronate anion due to the change in hybridization (
-
Buffer Preparation: Prepare a series of buffers (citrate, phosphate, borate, carbonate) ranging from pH 2.0 to 12.0 at constant ionic strength (
M KCl). -
Stock Solution: Dissolve the boronic acid in acetonitrile or methanol (to ensure solubility) to a concentration of ~10 mM.
-
Sample Preparation: Add 10-20 µL of stock solution to 2 mL of each buffer in a quartz cuvette. Final concentration should be ~50-100 µM.
-
Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.
-
Data Analysis:
-
Identify the wavelength of maximum change (
). -
Plot Absorbance at
vs. pH. -
Fit the data to the Henderson-Hasselbalch equation:
-
Applications in Drug Discovery: Suzuki-Miyaura Coupling
The pKa of the boronic acid directly influences the efficiency of the Suzuki coupling, particularly the transmetalation step.
The Reactivity Paradox
-
Transmetalation Requirement: The active species for transmetalation is the boronate anion
(or ). -
Low pKa Substrates (e.g., Pyridyl, pKa ~4): Form the anion easily at mild pH (e.g., using
). However, the resulting organic nucleophile is electron-deficient and transmetalates slowly. -
High pKa Substrates (e.g., Methoxy-Pyridyl, pKa ~7.0): Require higher pH to fully ionize. However, once formed, the electron-rich ring makes the carbon a better nucleophile, accelerating the transfer to Palladium.
Stability Warning: Protodeboronation
Methoxy-substituted heterocyclic boronic acids are electron-rich. While this aids transmetalation, it drastically increases susceptibility to protodeboronation (C-B bond cleavage) under basic conditions, especially at high temperatures.
Optimization Workflow:
Caption: Decision tree for coupling sensitive methoxy-heterocyclic boronic acids.
References
-
Electronic Effects in Boronic Acids
-
pKa of Heterocycles
-
Suzuki Coupling Mechanism
-
Experimental Determination
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 2-Methoxycarbonyl-5-pyridineboronic acid, pinacol ester | C13H18BNO4 | CID 46738663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Advanced Safety & Handling Guide: (3-Methoxy-1,2-thiazol-5-yl)boronic acid
Document Control:
-
Type: Technical Whitepaper / Expanded SDS
-
Version: 1.2 (Research Grade)
Identification & Molecular Context
This guide goes beyond standard compliance to address the specific stability and reactivity profiles of heterocyclic boronic acids. (3-Methoxy-1,2-thiazol-5-yl)boronic acid is a specialized building block used primarily in Suzuki-Miyaura cross-coupling to introduce the isothiazole pharmacophore—a bioisostere often used to modulate metabolic stability in drug candidates.
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | (3-Methoxyisothiazol-5-yl)boronic acid; 3-Methoxy-5-isothiazolylboronic acid |
| PubChem CID | 121553175 |
| CAS Number | Not universally assigned (Refer to specific vendor batch ID) |
| Molecular Formula | C₄H₆BNO₃S |
| Molecular Weight | 158.97 g/mol |
| Physical State | Off-white to pale yellow solid (Hygroscopic) |
Structural Integrity & Boroxine Equilibrium
Unlike simple phenylboronic acids, isothiazolyl boronates are prone to rapid dehydration. Researchers must understand that the material often exists as a dynamic equilibrium between the monomeric acid and the cyclic trimer (boroxine).
Figure 1: The dynamic equilibrium between the boronic acid monomer and its boroxine trimer. Note: Commercial samples often contain varying ratios of anhydride, affecting molecular weight calculations for stoichiometry.
Hazard Profiling & Toxicology (The "Why")
While standard SDSs list H-codes, understanding the mechanism of toxicity allows for better risk mitigation.
Hazard Classification (GHS)
| Hazard Code | Description | Mechanistic Insight |
| H315 | Causes skin irritation | Lewis Acidity: Boron's empty p-orbital complexes with skin surface proteins/water, lowering pH locally. |
| H319 | Causes serious eye irritation | Desiccation/Acidity: Rapid hydrolysis in the eye releases protons; abrasive micro-particulates. |
| H335 | May cause respiratory irritation | Mucosal Interaction: Dust inhalation leads to hydrolysis on mucous membranes. |
| H317 | May cause allergic skin reaction | Isothiazole Moiety: Isothiazolinones are known sensitizers. While the boronic acid is less reactive than chloromethyl-analogs, sensitization via protein haptenization is a valid risk. |
Specific Reactivity Risks[3]
-
Protodeboronation: The C5 position of the isothiazole ring is electron-deficient. Under basic conditions (common in Suzuki couplings) or high temperatures, the C-B bond can cleave, yielding the unsubstituted 3-methoxyisothiazole. This is not a safety hazard per se, but a process failure mode that mimics reagent degradation.
-
Auto-oxidation: Heterocyclic boronic acids are susceptible to oxidation by air, converting the C-B bond to a C-OH (phenol/alcohol) bond.
Operational Handling & Synthesis Protocol
Core Directive: Treat this compound as air-sensitive and moisture-sensitive during reaction setup to maximize yield, despite it being technically "stable" as a solid.
Storage Requirements
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Tightly sealed with parafilm; prolonged exposure to humid air converts the free flowing powder into a sticky hydrate, complicating weighing.
Protocol: Optimized Suzuki-Miyaura Coupling
This workflow minimizes protodeboronation, the primary failure mode for this specific reagent.
Figure 2: Optimized workflow to prevent oxidative degradation and protodeboronation during cross-coupling.
Step-by-Step Methodology:
-
Solvent Prep: Use a mixture of 1,4-Dioxane/Water (4:1). Pure protic solvents (methanol) can accelerate protodeboronation.
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst. Oxygen promotes homocoupling and oxidation of the boronic acid.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is recommended for heterocyclic substrates due to its stability and bite angle.
-
Base: Use Potassium Phosphate (K₃PO₄) rather than Sodium Hydroxide. The lower basicity protects the sensitive C-B bond on the isothiazole ring.
-
Addition: Add the this compound last, immediately before sealing the vessel and heating.
Emergency Response & Waste Disposal
Exposure Response Logic
Immediate action is required to mitigate the Lewis acid effects on biological tissue.
Figure 3: Triage logic for accidental exposure. Note that eye contact requires immediate dilution to prevent acidic corneal damage.
Firefighting Measures
-
Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]
-
Hazardous Combustion Products: Emits toxic fumes of Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx), and Borane/Boron oxides .
-
Note: Boron oxides can form a glassy coating on surfaces; use water spray to cool containers but avoid direct water jet on the material if possible to prevent scattering.
Waste Disposal[4][5]
-
Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Specific Constraint: Do not allow entry into drains. Isothiazole derivatives can be toxic to aquatic life (read-across from isothiazolinone biocides).[2][1]
References
-
PubChem. (n.d.). This compound (CID 121553175).[3] National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. (Discusses instability of 2-heterocyclic boronic acids). Retrieved from [Link]
-
ECHA. (n.d.). Registration Dossier - Isothiazolinone derivatives. European Chemicals Agency. (Used for read-across sensitization data). Retrieved from [Link]
Sources
Literature review on 3-methoxythiazole derivatives in drug discovery
Title: Advanced Pharmacochemistry of Methoxythiazole and Isothiazole Derivatives: A Technical Guide to Structure-Activity Relationships and Synthesis
Executive Summary & Nomenclature Clarification
In the realm of medicinal chemistry, the term "3-methoxythiazole" presents a nomenclature paradox that requires immediate technical clarification to ensure experimental success.
-
1,3-Thiazole: In the standard IUPAC numbering of 1,3-thiazole (Sulfur=1, Nitrogen=3), position 3 is a nitrogen atom. A neutral "3-methoxy-1,3-thiazole" is chemically impossible; alkylation at N3 yields a thiazolium salt.
-
Isothiazole (1,2-Thiazole): In isothiazole (Sulfur=1, Nitrogen=2), position 3 is a carbon.[1] 3-Methoxyisothiazole is a stable, well-characterized scaffold.
-
2-Methoxythiazole: The most common "methoxythiazole" in drug discovery involves substitution at C2.
-
2-(3-Methoxyphenyl)thiazole: A thiazole ring substituted with a meta-methoxyphenyl group, a ubiquitous motif in kinase inhibitors.
Editorial Decision: This guide prioritizes the 2-Methoxy-1,3-thiazole (the dominant bioactive scaffold) and 3-Methoxyisothiazole (the literal structural match) classes. It synthesizes their synthesis, reactivity, and pharmacological utility.[2][3][4]
Structural Pharmacology & SAR Logic
The methoxy group on the thiazole ring serves as a critical bioisostere. Unlike the hydroxyl group (hydrogen bond donor/acceptor), the methoxy group acts solely as a hydrogen bond acceptor and a lipophilic modulator.
The 2-Methoxythiazole Scaffold
The C2 position of the thiazole ring is electronically unique, situated between the sulfur and nitrogen atoms. Substitution here with a methoxy group (
-
Electronic Effect: The methoxy group is electron-donating by resonance (
) but electron-withdrawing by induction ( ). At C2, the resonance effect dominates, increasing electron density at C5, making the ring more susceptible to electrophilic attack (e.g., halogenation) at C5. -
Metabolic Stability: 2-Methoxythiazoles are generally more metabolically stable than their 2-aminothiazole counterparts, which are prone to rapid oxidative metabolism and glucuronidation.
The 3-Methoxyisothiazole Scaffold
Isothiazoles possess an N-S bond, which imparts distinct reactivity compared to 1,3-thiazoles.
-
Reactivity: The N-S bond is susceptible to nucleophilic attack, leading to ring opening. However, the 3-methoxy substituent stabilizes the ring against certain hydrolytic conditions.
-
Kinase Selectivity: 3-Methoxyisothiazoles have emerged as scaffolds for ATP-competitive kinase inhibitors, where the nitrogen (N2) acts as a hinge binder.
Experimental Protocols: Synthesis & Characterization
Protocol A: Synthesis of 2-Methoxythiazole Derivatives
Rationale: Direct nucleophilic aromatic substitution (
Reagents:
-
2-Bromothiazole (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.2 - 1.5 eq)
-
Methanol (anhydrous) (Solvent)
-
Catalyst: Copper(I) iodide (Optional, for unactivated substrates)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous methanol under
atmosphere. -
Activation: Add sodium metal (or solid NaOMe) to generate the methoxide in situ. Stir until dissolved.
-
Addition: Add 2-bromothiazole dropwise at
. -
Reaction: Reflux the mixture at
for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).-
Checkpoint: The starting material (
) should disappear; product appears at lower due to polarity change, though methoxy is lipophilic, the loss of Br often lowers slightly depending on the stationary phase interaction.
-
-
Quench: Cool to RT. Quench with saturated
solution. -
Extraction: Extract with DCM (
). Dry organic layer over . -
Purification: Vacuum distillation (bp ~50°C at 15 mmHg) or flash chromatography.
Validation Data (NMR):
-
NMR (
): 4.05–4.15 ppm (s, 3H, ), 6.80 (d, 1H, C5-H), 7.15 (d, 1H, C4-H). -
NMR:
~58.7 ppm ( ), ~175.0 ppm (C2-O).
Protocol B: Synthesis of 3-Methoxyisothiazoles (The Rees Method)
Rationale: Cyclization of primary enamines with dithiazolium salts allows for the construction of the isothiazole ring with the methoxy group pre-installed or introduced via displacement.
Workflow Diagram (Graphviz):
Caption: Step-wise construction of the 3-methoxyisothiazole scaffold via the Rees cyclization method followed by methoxy-substitution.
Biological Applications & Pharmacokinetics[5]
The following table summarizes the key biological activities associated with methoxythiazole derivatives, synthesizing data from recent high-throughput screening campaigns.
| Derivative Class | Target / Mechanism | Activity Profile (IC50 / MIC) | Key Structural Feature |
| 2-Methoxythiazole-4-carboxylate | NDM-1 ( | MIC: | Acts as a bioisostere to oxamide; potential prodrug. |
| 4-(Pyridine-3-yl)-2-methoxythiazole | Mycobacterium tuberculosis | MIC: | Lipophilic methoxy group enhances cell wall penetration. |
| 3-Methoxyisothiazole-5-aryl | Anticancer (MCF-7) | 3-OMe group stabilizes the ring against metabolic ring-opening. | |
| 2-Methoxy-5-sulfonamides | CCR8 Modulators | Sulfonamide at C5 + Methoxy at C2 balances polarity. |
Mechanistic Insight: The "Methoxy Effect"
In kinase inhibitors (e.g., analogs of Dasatinib), replacing a hydrogen or methyl group with a methoxy group often results in:
-
Conformational Lock: The steric bulk of the methoxy group can force the thiazole ring into a specific conformation relative to the pendant aryl rings, reducing the entropic penalty of binding.
-
Solubility: While methoxy is lipophilic, it is more polar than a methyl group, often improving thermodynamic solubility in aqueous buffers.
Signaling Pathway Visualization
The following diagram illustrates the role of thiazole derivatives in inhibiting the SGK1 (Serum and Glucocorticoid-regulated Kinase 1) pathway, a key target for 3-methoxyisothiazole derivatives in cancer and fibrosis.
Caption: Mechanism of Action: Methoxythiazole derivatives inhibit SGK1, preventing FOXO3 phosphorylation and inducing apoptosis in cancer cells.
References
-
BenchChem. (2025).[5][6] Structure-Activity Relationship of 3-Methoxyisothiazole Derivatives. Retrieved from
-
GuideChem. (2023). 2-Methoxythiazole (CAS 14542-13-3) Chemical Properties and Applications. Retrieved from
-
National Institutes of Health (NIH). (2022). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis. Retrieved from
-
Google Patents. (2024). WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of SGK1.[7] Retrieved from
-
Aston University. (2017). Synthesis and Biological Characterisation of Potential Inhibitors of Microbial Beta-Lactamases. Retrieved from
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity. Retrieved from
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 - Google Patents [patents.google.com]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of (3-Methoxy-1,2-thiazol-5-yl)boronic acid
Topic: Suzuki-Miyaura coupling conditions for (3-Methoxy-1,2-thiazol-5-yl)boronic acid Content Type: Detailed Application Notes and Protocols
Executive Summary & Strategic Analysis
The coupling of This compound presents a distinct challenge in medicinal chemistry. While the 3-methoxy group provides useful electronic modulation (electron-donating via resonance), the 5-position of the isothiazole ring is electronically analogous to the 2-position of thiophene or thiazole. Boronic acids at this position are notoriously unstable and prone to protodeboronation (hydrolysis of the C–B bond), often yielding the hydro-deboronated byproduct (3-methoxyisothiazole) faster than the desired cross-coupling product.
This guide provides a tiered approach to coupling this substrate. We prioritize rapid oxidative addition using high-turnover catalysts to outcompete decomposition, and we offer a secondary protocol for converting the unstable acid into a robust pinacol ester surrogate.
The Mechanistic Challenge: Protodeboronation
In the presence of aqueous base (standard Suzuki conditions), the boronate "ate" complex—which is required for transmetalation—is also the species most susceptible to hydrolysis.
-
Risk Factor: High. The 1,2-thiazole ring renders the C5–B bond labile.
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate transmetalation and employ mild or anhydrous bases to suppress hydrolysis.
Critical Signaling Pathway & Decision Tree
The following diagram illustrates the kinetic competition between the productive coupling cycle and the destructive protodeboronation pathway.
Figure 1: Kinetic competition between productive transmetalation and destructive protodeboronation. Success depends on accelerating the Transmetalation (TM) step.
Experimental Protocols
Protocol A: The "High-Turnover" Method (Recommended)
This protocol utilizes XPhos Pd G3 , a precatalyst that generates the active Pd(0) species rapidly even at room temperature. This is crucial for coupling unstable boronic acids before they decompose.
-
Applicability: Aryl chlorides, bromides, and heteroaryl halides.[1][2]
-
Key Feature: Low temperature (RT to 40°C) to minimize thermal decomposition.
Materials
-
Boronic Acid: this compound (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]
-
Base:
(0.5 M aqueous solution, degassed) -
Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol) and XPhos Pd G3 (0.02 mmol, 17 mg).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed THF (2.0 mL) and stir to dissolve the halide/catalyst.
-
Boronic Acid Addition: Add the this compound (1.5 mmol) rapidly against a positive pressure of inert gas.
-
Base Addition: Add degassed 0.5 M aqueous
(4.0 mL, 2.0 mmol) via syringe. -
Reaction: Stir vigorously at Room Temperature for 30 minutes.
-
Note: If conversion is <50% after 30 mins, warm to 40°C. Do not exceed 60°C unless necessary.
-
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over
, filter, and concentrate.
Protocol B: Anhydrous Conditions (For Hydrolysis-Prone Systems)
If Protocol A yields the deboronated byproduct (3-methoxyisothiazole), switch to anhydrous conditions to eliminate the water source responsible for hydrolysis.
Materials
-
Catalyst: Pd(dppf)Cl2[5]·DCM (5 mol%)
-
Base:
(3.0 equiv, anhydrous, finely ground) or (3.0 equiv). -
Solvent: Anhydrous DME (Dimethoxyethane) or Toluene.
Step-by-Step Procedure
-
Dry Setup: Flame-dry a reaction flask and cool under Argon.
-
Solids: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), Base (3.0 mmol), and Catalyst (0.05 mmol).
-
Solvent: Add Anhydrous DME (5 mL).
-
Reaction: Heat to 80°C. Monitor closely by LCMS every hour.
-
Why: Without water, the "ate" complex formation is slower but the protodeboronation pathway is significantly suppressed.
-
Boronic Acid Stabilization Strategy (Surrogate Synthesis)
If the free acid proves too unstable for direct coupling, it is standard industry practice to convert it immediately into the pinacol ester, which is significantly more robust.
Protocol C: In-Situ Protection (Pinacol Ester Formation)
-
Suspend this compound (1.0 equiv) in anhydrous
. -
Add Pinacol (1.1 equiv) and anhydrous
(2.0 equiv). -
Stir at RT for 2 hours.
-
Filter off
and concentrate. -
Use the resulting oil/solid directly in Protocol A (replace the boronic acid with this ester).
Troubleshooting & Optimization Data
| Observation | Diagnosis | Remedial Action |
| Major Product: 3-methoxyisothiazole | Protodeboronation (Hydrolysis) | 1. Lower Temp.2. Switch to Protocol B (Anhydrous).3. Use MIDA boronate surrogate.[1][6][7] |
| Low Conversion (<10%) | Catalyst Deactivation / Poor OA | 1. Switch to XPhos Pd G3 or SPhos Pd G3.2. Ensure strict O2-free conditions. |
| Homocoupling of Boronic Acid | Oxidative Homocoupling | Reduce catalyst loading; ensure strictly anaerobic conditions (O2 promotes homocoupling). |
| Starting Material Intact | Failed Transmetalation | Add a promoter like Ag2O (1.0 equiv) or switch base to CsF. |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Core Reference: Establishes XPhos Pd G2/G3 as the standard for unstable 2-heteroaryl boronic acids.
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Studies and Precatalyst Utility." Chemistry – A European Journal, 22(42), 14980-14986. Link
- Mechanistic Insight: Details the pH-dependence of protodeboron
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Protocol Validation: Provides the basis for the SPhos/XPhos ligand choice in heterocyclic couplings.
-
Knapp, D. M., et al. (2010). "MIDA Boronates: Stable and Highly Effective Boronic Acid Surrogates." Journal of the American Chemical Society, 132(22), 7601-7603. Link
- Alternative Strategy: Cited for the "Surrogate Synthesis" str
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Palladium catalysts for cross-coupling 3-methoxythiazole boronic acids
Application Note: High-Efficiency Cross-Coupling of Labile Methoxythiazole Boronic Acids
Part 1: Strategic Overview & Chemical Challenges
The Nomenclature & Stability Paradox
Critical Clarification: In standard IUPAC nomenclature for thiazoles (S=1, N=3), a substituent at position 3 is chemically impossible on a neutral ring. This guide addresses the two most relevant pharmacological entities likely intended by the term "3-methoxythiazole":
-
2-Methoxythiazole-5-boronic acid: The most common scaffold in drug discovery (e.g., kinase inhibitors).
-
3-Methoxyisothiazole-5-boronic acid: A less common but valid isomer (S=1, N=2).
The Core Challenge: Methoxythiazole boronic acids are notoriously unstable. The electron-rich methoxy group, combined with the electron-deficient thiazole ring, creates a "push-pull" system. While the methoxy group stabilizes the ring against nucleophilic attack, the C-B bond remains highly labile.
-
Failure Mode: Rapid Protodeboronation . Under aqueous basic conditions (standard Suzuki), the C-B bond hydrolyzes and is replaced by a proton (H) faster than the palladium catalyst can transmetallate.
-
Kinetic Reality: 5-Thiazolyl boronic acids can have a half-life (
) of <50 seconds at pH 7/70°C.[1]
The "Race Against Time" Mechanism
Success depends entirely on kinetic control: The rate of Transmetallation (
Figure 1: The kinetic competition. To win, we must accelerate the blue path (Catalyst choice) or inhibit the red path (Boronate protection).
Part 2: Catalyst & Reagent Selection
To win this race, we utilize Third- and Fourth-Generation Buchwald Precatalysts or Protected Boronates .
Recommended Catalyst Systems
| Catalyst System | Ligand Class | Application | Why it Works |
| XPhos Pd G4 | Dialkylbiaryl phosphine | Primary Recommendation. Sterically hindered, electron-rich chlorides. | Rapid oxidative addition; bulky ligand protects Pd center; promotes fast transmetallation. |
| Pd(dtbpf)Cl₂ | Bis(phosphine) ferrocene | Scale-up / Cost-sensitive. | Robust, high turnover frequency (TOF). Often outperforms dppf for heteroaryls. |
| A-taPhos Pd G3 | Amphos | Highly unstable 2-substituted thiazoles. | Excellent stability; specifically designed for challenging heteroaryl couplings. |
| Pd(OAc)₂ + SPhos | Dialkylbiaryl phosphine | Alternative for 2-methoxythiazole-4-boronic acids. | High activity for hindered substrates. |
Boron Source Strategy
-
Free Boronic Acid: Avoid if possible. If necessary, use anhydrous conditions .
-
Pinacol Ester (BPin): Better stability, but transmetallation is slower.[2] Requires activation.[3][4]
-
MIDA Boronate: The Gold Standard for Thiazoles. Slowly releases the active boronic acid, keeping the concentration low to minimize decomposition (second-order kinetics) while maintaining enough for the catalyst.
Part 3: Experimental Protocols
Protocol A: The "Slow-Release" MIDA Method (Recommended)
Best for: Highly unstable 2-methoxythiazole-5-boronates.
Reagents:
-
Aryl Halide (1.0 equiv)[5]
-
Methoxythiazole MIDA boronate (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (10:1)
-
Temp: 60°C – 80°C
Step-by-Step:
-
Setup: Charge a reaction vial with the Aryl Halide, MIDA boronate, and XPhos Pd G4.
-
Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Prep: In a separate flask, degas the Dioxane/Water mixture by sparging with Argon for 15 minutes. (Oxygen promotes homocoupling and catalyst death).
-
Addition: Add the degassed solvent to the solids via syringe.
-
Reaction: Heat to 60°C. Monitor by LCMS every 30 minutes.
-
Note: The MIDA boronate will slowly hydrolyze to the active acid. If the reaction stalls, add more base or increase temp to 80°C to accelerate hydrolysis.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Anhydrous Rapid Coupling (For Pinacol Esters)
Best for: 2-methoxythiazole-4-boronic acid pinacol esters (more stable).
Reagents:
-
Aryl Halide (1.0 equiv)[5]
-
Thiazole-BPin (1.2 equiv)
-
Catalyst: Pd(dtbpf)Cl₂ (2 mol%)
-
Base: CsF (2.5 equiv) or K₃PO₄ (anhydrous)
-
Solvent: THF or 1,4-Dioxane (Anhydrous)
-
Temp: Reflux (typically 65-80°C)
Step-by-Step:
-
Drying: Flame-dry the reaction vessel or use an oven-dried vial. Moisture is the enemy here.
-
Charge: Add Aryl Halide, Thiazole-BPin, Pd(dtbpf)Cl₂, and anhydrous Base (glovebox handling recommended for base).
-
Solvent: Add anhydrous solvent.
-
Cycle: Run the reaction for 2–4 hours.
-
Why CsF? Fluoride activates the BPin ester for transmetallation without generating high concentrations of hydroxide (which causes protodeboronation).
-
Part 4: Decision Logic & Optimization
Use this workflow to select the correct protocol based on your specific methoxythiazole isomer.
Figure 2: Decision Matrix for Protocol Selection.
Part 5: Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Product < 10%, Thiazole-H observed | Protodeboronation is winning. | Switch to MIDA boronate (Protocol A). If already using MIDA, lower the temperature to slow hydrolysis. |
| Homocoupling (Thiazole-Thiazole) | Oxygen present or Pd(II) reduction issue.[6] | Degas solvents more rigorously. Switch to a Pd(0) source like Pd(dba)₂ + XPhos. |
| No Reaction (SM remaining) | Catalyst poisoning or slow transmetallation. | Switch to XPhos Pd G4 . Ensure the aryl halide is not too electron-rich (if so, switch electrophile to Iodide). |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand is insufficient. Increase Ligand:Pd ratio or use a more robust precatalyst (e.g., A-taPhos ). |
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[7] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[7] Journal of the American Chemical Society.[3][7][8] [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[3][7][8] [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[3][7][8] [Link]
-
Bruno, N. C., et al. (2013). Rapid and Scalable Synthesis of Phosphine-Ligated Palladium Precatalysts. Chemical Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Note: Synthesis of 2-Methoxy-5-Arylthiazoles via Suzuki-Miyaura Coupling
This application note provides a comprehensive technical guide for the synthesis of methoxy-substituted 5-arylthiazoles using boronic acids via Suzuki-Miyaura cross-coupling.
Important Nomenclature Clarification
Note on "3-Methoxy" Thiazoles: Standard IUPAC numbering for 1,3-thiazoles assigns the sulfur atom as position 1 and the nitrogen atom as position 3. Consequently, a neutral "3-methoxythiazole" is chemically impossible as position 3 is part of the aromatic ring system (Nitrogen).
-
Interpretation: This guide assumes the target is 2-methoxy-5-arylthiazole (a common pharmacophore) or 4-methoxy-5-arylthiazole .
-
Scope: The protocols below focus on the 2-methoxy isomer, which is the most stable and prevalent scaffold in drug discovery (e.g., Dasatinib derivatives), but the chemistry is adaptable to the 4-methoxy isomer.
Executive Summary
The 2-methoxy-5-arylthiazole scaffold is a privileged structural motif in medicinal chemistry, exhibiting anti-inflammatory, anticancer, and antifungal properties. While direct electrophilic aromatic substitution on thiazoles is challenging due to the electron-deficient nature of the ring, Suzuki-Miyaura cross-coupling offers a robust, regioselective method to introduce aryl groups at the C5 position.
This guide details the synthesis of 5-aryl-2-methoxythiazoles via the coupling of 5-bromo-2-methoxythiazole with various aryl boronic acids .
Strategic Workflow
The synthesis follows a linear three-step pathway:
-
Nucleophilic Displacement: Conversion of 2-chlorothiazole to 2-methoxythiazole.
-
Regioselective Bromination: Electrophilic halogenation at the C5 position.
-
Suzuki-Miyaura Coupling: Pd-catalyzed arylation.
Figure 1: Synthetic pathway for the construction of the 2-methoxy-5-arylthiazole scaffold.
Precursor Synthesis: 5-Bromo-2-methoxythiazole
Before the Suzuki coupling can occur, the requisite electrophile must be synthesized. Commercial availability of 5-bromo-2-methoxythiazole can be limited; therefore, in-house preparation is often required.
Protocol A: Synthesis of 2-Methoxythiazole
Mechanism: Nucleophilic Aromatic Substitution (
Materials:
-
2-Chlorothiazole (1.0 equiv)
-
Sodium Methoxide (NaOMe) (1.2 equiv, 25% wt in MeOH)
-
Methanol (anhydrous)
Procedure:
-
Charge a round-bottom flask with 2-chlorothiazole (e.g., 10 mmol) and anhydrous methanol (20 mL).
-
Add NaOMe solution dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (activation of the C-Cl bond is slow but clean).
-
Cool to room temperature and concentrate in vacuo.
-
Dilute with water and extract with diethyl ether (3x).
-
Dry organics over
and concentrate to yield 2-methoxythiazole as a colorless oil.
Protocol B: Bromination to 5-Bromo-2-methoxythiazole
Mechanism: Electrophilic Aromatic Substitution (
Materials:
-
2-Methoxythiazole (from Protocol A)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
DMF (Dimethylformamide) or Acetonitrile
Procedure:
-
Dissolve 2-methoxythiazole (10 mmol) in DMF (15 mL) at 0°C.
-
Add NBS (10.5 mmol) portion-wise over 15 minutes to avoid exotherms.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Critical Step: Pour the mixture into ice-water (100 mL). The product often precipitates.
-
If solid, filter and wash with cold water. If oil, extract with EtOAc/Hexane.
-
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).
-
Note: 5-bromo-2-methoxythiazole is light-sensitive; store in amber vials.
-
Core Protocol: Suzuki-Miyaura Cross-Coupling
This is the pivotal step where the C5-Aryl bond is formed. The 2-methoxy group activates the thiazole ring, facilitating the oxidative addition of Palladium.
Mechanism of Action
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the thiazole.
-
Transmetallation: The aryl group transfers from the boronate (activated by base) to the Palladium center.
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Figure 2: Catalytic cycle for the cross-coupling of 5-bromo-2-methoxythiazole.
Experimental Procedure
Reagents:
-
Substrate: 5-Bromo-2-methoxythiazole (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Aryl Boronic Acid (
) (1.5 equiv) -
Catalyst:
(5 mol%)-
Why: This bidentate ligand prevents catalyst decomposition by the sulfur/nitrogen of the thiazole.
-
-
Base:
(2.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Why: Water is essential to solubilize the inorganic base and activate the boronic acid.
-
Step-by-Step Protocol:
-
Setup: In a microwave vial or pressure tube, combine the thiazole bromide (194 mg, 1.0 mmol), aryl boronic acid (1.5 mmol), and base (
, 650 mg, 2.0 mmol). -
Solvent Addition: Add 1,4-Dioxane (4 mL) and degassed water (1 mL).
-
Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen poisons the Pd(0) catalyst.
-
Catalyst Addition: Add
(41 mg, 0.05 mmol) quickly. Cap the vial immediately. -
Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 30 minutes (microwave).
-
Workup:
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexane/EtOAc gradients (typically 10-30% EtOAc).
-
Optimization & Data Analysis
The electronic nature of the aryl boronic acid significantly impacts yield. Electron-rich boronic acids (e.g., 4-methoxyphenyl) generally couple faster than electron-deficient ones.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (5 mol%) | Base (2 equiv) | Solvent System | Temp/Time | Yield (%) | Notes |
| 1 | Toluene/EtOH/H2O | 90°C, 12h | 45% | Slow conversion; catalyst instability. | ||
| 2 | THF/H2O | 60°C, 6h | 78% | Good for sterically hindered aryls. | ||
| 3 | Dioxane/H2O | 90°C, 4h | 92% | Optimal Standard Condition. | ||
| 4 | DMF (dry) | 100°C, 12h | 30% | Lack of water inhibits transmetallation. |
Key Findings:
-
Base Effect: Cesium carbonate (
) is superior to sodium carbonate due to higher solubility in organic/aqueous mixtures and the "Cesium Effect" which stabilizes intermediates. -
Ligand Choice: Monodentate phosphines like
(in Tetrakis) are liable to displacement by the thiazole nitrogen, deactivating the catalyst. Bidentate ligands like dppf or bulky ligands like XPhos are required.
Troubleshooting Guide
Problem: Protodehalogenation (Formation of 2-methoxythiazole)
-
Cause: The aryl boronic acid is not transmetallating fast enough, or the solvent is too "wet" with proton sources relative to the coupling rate.
-
Solution: Increase the concentration of the boronic acid (to 2.0 equiv). Switch to anhydrous conditions with a base like
(anhydrous) in dry DMF, though this is usually slower.
Problem: Homocoupling of Boronic Acid (Biaryl formation)
-
Cause: Presence of Oxygen.[3]
-
Solution: Degas solvents more rigorously (Freeze-Pump-Thaw method).
Problem: Low Reactivity of 5-Bromo-2-methoxythiazole
-
Cause: The electron-donating methoxy group at C2 makes the C5-Br bond more electron-rich and less prone to oxidative addition compared to a simple bromobenzene.
-
Solution: Use a more active catalyst system such as Pd-PEPPSI-IPr or XPhos Pd G2 . Increase temperature to 110°C.
References
-
Suzuki-Miyaura Coupling on Heterocycles
- Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- Source: Semantic Scholar / Arkivoc
-
URL:[Link] (General reference for thiazole coupling).
-
Catalyst Optimization
- Title: A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
- Source: MIT / NIH PubMed Central
-
URL:[Link]
-
Thiazole Functionalization
-
General Protocol Grounding
- Title: Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide (Analogous conditions).
-
Source: BenchChem[6]
Sources
- 1. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 2. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Protocol for C-H activation vs Suzuki coupling with thiazole boronic acids
Overcoming Protodeboronation via MIDA Boronates vs. Direct C-H Activation
Executive Summary: The Thiazole Dilemma
Thiazole rings are ubiquitous pharmacophores (e.g., Ritonavir, Dasatinib), yet functionalizing them at the C2 position presents a classic synthetic paradox. Standard Suzuki-Miyaura coupling often fails due to the rapid protodeboronation of thiazole-2-boronic acids. Conversely, Direct C-H Activation offers an atom-economical alternative but demands rigorous control over regioselectivity (C2 vs. C5).
This guide provides two field-proven protocols to solve this bottleneck:
-
The "Stabilized" Route: Suzuki coupling utilizing MIDA boronates to mitigate instability.
-
The "Direct" Route: C-H activation utilizing Pivalic Acid (PivOH) as a proton shuttle (Fagnou Conditions).[1][2]
The Science of Failure: Why Standard Suzuki Fails
To choose the right protocol, one must understand the failure mode of the standard approach. Thiazole-2-boronic acids are transient species. Upon base hydrolysis (required for transmetallation), the presence of the adjacent nitrogen atom facilitates a rapid hydrolytic deboronation.
Mechanism of Protodeboronation
The heteroatom (Nitrogen) stabilizes the zwitterionic intermediate, lowering the activation energy for the C-B bond cleavage. This reaction often outcompetes the transmetallation to Palladium.
Figure 1: Kinetic competition between productive coupling (Green) and destructive protodeboronation (Red). In 2-substituted thiazoles, k_debor often exceeds k_trans.
Protocol A: Suzuki Coupling via MIDA Boronates
Best for: Late-stage functionalization, complex substrates sensitive to high heat, or when regioselectivity in C-H activation is poor.
The Solution: N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, shutting down the empty p-orbital on boron. This renders them hydrolytically stable. Under "slow-release" conditions, the active boronic acid is released at a rate matching the catalytic turnover, keeping the standing concentration of the unstable species low.[3]
Materials
-
Catalyst: Pd(OAc)₂ (1-2 mol%) + XPhos (2-4 mol%) OR Pd(dtbpf)Cl₂.
-
Coupling Partner: Aryl Bromide/Chloride (1.0 equiv).
-
Boron Source: Thiazole-2-MIDA boronate (1.2 - 1.5 equiv).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: THF:H₂O (10:1 ratio). Water is critical for MIDA hydrolysis.
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with the Aryl Halide, Thiazole-MIDA boronate, and K₃PO₄. Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd source and Ligand (pre-complexed if possible) under positive Argon pressure.
-
Solvent Addition: Add degassed THF and degassed H₂O (10:1 v/v).
-
Note: The water is necessary to hydrolyze the MIDA ester in situ.
-
-
Reaction: Heat to 60°C.
-
Self-Validating Check: Monitor by LCMS. You should observe the slow disappearance of the MIDA boronate peak and the immediate formation of product. You should not see a large accumulation of free boronic acid (mass M-H). If free acid accumulates, the coupling is too slow; increase catalyst loading or switch to a more active ligand (e.g., Sphos).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Direct C-H Arylation (Fagnou Conditions)
Best for: Early-stage building blocks, scale-up (atom economy), and simple substrates where C2 vs. C5 selectivity is predictable.
The Solution: Bypass the boronic acid entirely. Using Pivalic Acid (PivOH) as a co-catalyst enables the Concerted Metalation-Deprotonation (CMD) pathway. The pivalate anion acts as a proton shuttle, lowering the energy barrier for breaking the C-H bond at the acidic C2 position.
Materials
-
Catalyst: Pd(OAc)₂ (1-5 mol%).
-
Ligand: PCy₃·HBF₄ (2-10 mol%) or P(t-Bu)₃.
-
Additive: Pivalic Acid (PivOH) (30 mol%). Critical Component.
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv).
-
Solvent: Toluene or DMAc (Anhydrous).
-
Substrate: Thiazole (1 equiv) + Aryl Bromide (1 equiv).
Step-by-Step Methodology
-
Preparation: Dry all glassware overnight. Moisture inhibits the CMD pathway.
-
Solids Charge: Add Pd(OAc)₂, Phosphine Ligand, K₂CO₃, and Pivalic Acid to the vessel.
-
Expert Insight: Do not omit PivOH.[1] Without it, yields typically drop by >50% due to the high energy barrier of direct deprotonation by carbonate alone.
-
-
Substrates: Add the Aryl Bromide and Thiazole.
-
Solvent: Add anhydrous Toluene (0.2 - 0.5 M concentration).
-
Reaction: Heat to 100-110°C for 12-16 hours.
-
Regioselectivity Check: Thiazoles preferentially arylate at C2 (most acidic, pKa ~29). If C2 is blocked, C5 arylation will occur. If both are open, expect >95:5 C2:C5 selectivity under these conditions.
-
-
Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify.
Comparative Analysis & Decision Matrix
| Feature | Method A: Suzuki (MIDA) | Method B: C-H Activation (CMD) |
| Substrate Scope | Broad; tolerates complex functionality. | Good; sensitive to very acidic protons. |
| Atom Economy | Low (Stoichiometric MIDA waste). | High (Only HBr/Base waste). |
| Stability | Solves instability via protection. | Bypasses unstable intermediates completely. |
| Regioselectivity | Pre-determined by Boron placement. | Thermodynamic (C2 > C5); requires optimization. |
| Cost | Higher (MIDA boronates are expensive). | Low (Generic reagents).[4] |
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the optimal arylation strategy based on substrate structure and stability.
References
-
MIDA Boronate Strategy: Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[2][5][6]
-
Protodeboronation Mechanism: Cox, P. A., et al. (2016).[7] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[2][5][6]
-
C-H Activation (Fagnou Conditions): Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design.[2][5] Journal of the American Chemical Society.[2][5][6]
-
Thiazole C-H Selectivity: Derridj, F., et al. (2009). Palladium-Catalyzed Direct Heteroarylation of Chloropyridines and Chloroquinolines.[8] Journal of Organometallic Chemistry.
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction [mdpi.com]
- 5. Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Reagents for functionalizing (3-Methoxy-1,2-thiazol-5-yl)boronic acid
Application Note: High-Fidelity Functionalization of (3-Methoxy-1,2-thiazol-5-yl)boronic acid
Executive Summary
This compound is a high-value heterocyclic building block used to introduce the 3-methoxyisothiazole moiety—a bioisostere for pyridine and isoxazole in kinase inhibitors and agrochemicals. However, its application is severely limited by rapid protodeboronation . The electron-deficient nature of the isothiazole ring, combined with the heteroatom placement, renders the C5–B bond highly labile under standard hydrolytic cross-coupling conditions.
This guide details two optimized workflows to overcome this instability:
-
The "Kinetic Burst" Protocol: Utilizing high-activity precatalysts (Pd-G3/G4) to favor transmetallation over decomposition.
-
The MIDA Boronate Strategy: A slow-release method for maximum reliability in scale-up.
Part 1: Stability & Critical Handling
The Challenge: Protodeboronation Unlike phenylboronic acids, 5-isothiazolyl boronic acids possess a significant rate of hydrolytic C–B bond cleavage. In the presence of water and base (essential for Suzuki coupling), the boronic acid forms a boronate "ate" complex which rapidly fragments to yield the proteo-product (3-methoxyisothiazole) and boric acid.
-
Storage: Must be stored at -20°C under Argon.
-
Handling: Avoid prolonged exposure to air/moisture. Weigh out rapidly or use a glovebox.
-
Solvent Choice: Anhydrous solvents (Dioxane, THF) are preferred over alcohols (MeOH/EtOH) which promote solvolysis.
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal protodeboronation pathway.
Figure 1: Kinetic competition between productive coupling (Green) and destructive protodeboronation (Red).
Part 2: Experimental Protocols
Protocol A: The "Kinetic Burst" Suzuki Coupling
Best for: Small scale discovery chemistry (mg scale) where speed is critical.
Rationale: Standard Pd(PPh3)4 catalysts are too slow. The boronic acid decomposes before the palladium can react. We utilize Buchwald G3/G4 Precatalysts (specifically XPhos or SPhos Pd G3) which generate the active monoligated Pd(0) species immediately upon dissolution, accelerating the transmetallation step (
Reagents:
-
Substrate: Aryl Bromide/Iodide (1.0 equiv)
-
Boronic Acid: this compound (1.5 equiv)[1]
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K3PO4 (3.0 equiv, anhydrous finely ground)
-
Solvent: 1,4-Dioxane (Anhydrous)
-
Additive: Water (Strictly controlled: 2–5% v/v only to solubilize base slightly, or use completely anhydrous conditions if base solubility permits).
Step-by-Step:
-
Charge: In a vial equipped with a stir bar, add the Aryl Bromide, Boronic Acid, XPhos Pd G3, and K3PO4.
-
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvate: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide) and degassed water (only if necessary, max 5% volume).
-
React: Place immediately into a pre-heated block at 60°C .
-
Note: Do not ramp temperature. The reaction needs immediate thermal energy to drive the catalytic cycle.
-
-
Monitor: Check LCMS at 30 minutes. Reaction is typically complete within 1 hour.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
Protocol B: The MIDA Boronate "Slow-Release" Strategy
Best for: Scale-up (>1g) or difficult coupling partners.
Rationale: MIDA (N-methyliminodiacetic acid) boronates are air-stable and resistant to anhydrous base. Under aqueous basic conditions, they slowly hydrolyze to release the free boronic acid.[2][3] This keeps the standing concentration of the unstable free acid low, preventing second-order decomposition pathways while maintaining enough active species for the catalyst.[4]
Step 1: Synthesis of MIDA Boronate
-
Reflux this compound (1 equiv) with MIDA (1.2 equiv) in Toluene/DMSO (10:1) with a Dean-Stark trap for 12 hours.
-
Concentrate and precipitate with diethyl ether. The resulting solid is shelf-stable.[5]
Step 2: Cross-Coupling
-
Reagents: MIDA-Boronate (1.2 equiv), Aryl Chloride/Bromide (1.0 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), K3PO4 (3.0 equiv).
-
Solvent: THF/Water (10:1).
-
Temp: 60°C.
-
Mechanism: The water slowly hydrolyzes the MIDA backbone, releasing the active boronic acid which is immediately captured by the Pd catalyst.
Protocol C: Chan-Lam Coupling (C-N Bond Formation)
Target: N-arylation of Anilines or Amines.[6]
Rationale: Copper-catalyzed oxidative coupling.[7][8] Since this requires open-air conditions (O2 is the oxidant), the instability of the boronic acid is a major risk. We use a large excess of boronic acid and specific ligands.
Reagents:
-
Nucleophile: Aniline/Amine (1.0 equiv)
-
Boronic Acid: 2.0 – 2.5 equiv (Excess required due to decomposition).
-
Catalyst: Cu(OAc)2 (1.0 equiv) or Cu(OAc)2 (10-20 mol%) + Myristic acid additive.
-
Base: Pyridine (2.0 equiv) or TEA.
-
Solvent: DCM or DCE (Anhydrous).
-
Atmosphere: Open air or O2 balloon.
Step-by-Step:
-
Add Cu(OAc)2, Boronic Acid, and 4Å Molecular Sieves (crucial to remove water produced) to a flask.
-
Add Nucleophile.
-
Stir vigorously at Room Temperature open to air.
-
Optimization: If yield is low, add Myristic Acid (20 mol%) . This ligand stabilizes the Cu-species and facilitates the transmetallation of electron-deficient boronates.
Part 3: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Protodeboronation (Major Byproduct) | Hydrolysis rate > Transmetallation rate. | 1. Switch to Protocol B (MIDA) .2. Reduce water content in Protocol A.3. Increase Catalyst loading to 5-10 mol%. |
| Homocoupling of Boronic Acid | Oxidative homocoupling occurring. | Degas solvents more thoroughly. Ensure Argon atmosphere is strict. |
| No Reaction (Starting Material Remains) | Catalyst inactive or oxidative addition failed. | Switch ligand to XPhos or BrettPhos (for chlorides). Ensure temperature is at least 60°C. |
| Low Yield in Chan-Lam | Catalyst poisoning or rapid decomposition. | Add 4Å Molecular Sieves . Use stoichiometric Cu(OAc)2 instead of catalytic. |
References
-
Mechanisms of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2017 , 139, 13156–13165. [Link]
-
MIDA Boronate Strategy: Gillis, E. P.; Burke, M. D.[11] A Simple and General Solution for the Suzuki-Miyaura Coupling of Unstable Donor Boronic Acids. J. Am. Chem. Soc. 2007 , 129, 6716–6717. [Link]
-
Rapid Coupling with Pd-G3 Catalysts: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki-Miyaura Coupling Reactions. J. Org.[12] Chem. 2014 , 79, 4161–4166. [Link]
-
Chan-Lam Coupling Optimization: Vantourout, J. C.; Miras, H. N.; Isidro-Llobet, A.; Sproules, S.; Watson, A. J. B.[12] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. J. Am. Chem. Soc. 2017 , 139, 4769–4779.[12] [Link]
Sources
- 1. PubChemLite - this compound (C4H6BNO3S) [pubchemlite.lcsb.uni.lu]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Chan-Lam Coupling [organic-chemistry.org]
Using (3-Methoxy-1,2-thiazol-5-yl)boronic acid as a medicinal chemistry building block
[1][2]
Executive Summary & Medicinal Utility
This compound is a high-value heterocyclic building block used to introduce the 3-methoxyisothiazole motif into drug candidates.[1][2] This scaffold acts as a bioisostere for thiazoles, pyridines, and isoxazoles, offering unique physiochemical properties:
-
H-Bonding Modulation: The 3-methoxy group serves as a weak hydrogen bond acceptor, potentially interacting with serine or threonine residues in target binding pockets (e.g., kinase hinge regions).
-
Lipophilicity Tuning: The methoxy substituent modulates the LogD compared to the naked isothiazole, improving membrane permeability while maintaining aqueous solubility.
-
Metabolic Stability: The isothiazole ring is generally more resistant to oxidative metabolism (P450) than furan or thiophene analogs.
However, this reagent presents a specific challenge: instability .[3][4] Like many 5-membered heteroaryl boronic acids, it is prone to rapid protodeboronation .[1][2] This guide provides protocols specifically engineered to mitigate this side reaction.
Structural & Reactivity Profile[1][2][5]
The 3-methoxy group is an Electron Donating Group (EDG).[1][2] While this enhances the nucleophilicity of the ring, it also increases the electron density at the C-5 position (the site of the boron atom).
-
Consequence: The C-B bond is highly susceptible to electrophilic attack by protons (protodeboronation), particularly in aqueous basic media at high temperatures.
-
Operational Imperative: Reaction times must be minimized, and base strength must be carefully selected to prevent the "race" between cross-coupling and degradation.
Critical Handling & Stability Protocols
WARNING: Do not store this reagent in solution. It degrades via hydrolysis and deboronation.
Storage and Handling
-
Solid State: Store at -20°C under argon. The boronic acid is hygroscopic; moisture accelerates auto-protodeboronation.[1][2]
-
MIDA Boronate Alternative: If long-term storage is required, convert the acid immediately to its N-methyliminodiacetic acid (MIDA) ester.[1][2] The MIDA boronate is air-stable and chromatographically separable.[1][2]
-
Bench Stability: In solution (DMSO/MeOH), the half-life (
) can be < 1 hour at room temperature. Always prepare solutions immediately prior to injection/addition.
Decision Logic for Experimental Design
Before selecting a protocol, analyze your coupling partner (the electrophile). Use the following logic flow to determine the optimal method.
Figure 1: Decision tree for selecting the optimal Suzuki-Miyaura coupling protocol based on electrophile reactivity.
Optimized Experimental Protocols
Method A: The "Mild Base" Protocol (Standard)
Best for: Activated Aryl Bromides/Iodides. Rationale: Uses a mild phosphate base to minimize base-catalyzed deboronation while maintaining sufficient activity for Pd(II) to Pd(0) reduction.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₃PO₄ (2.0 M aq, 3.0 equiv)
Step-by-Step:
-
Charge a reaction vial with Aryl Halide, Boronic Acid, and Pd(dppf)Cl₂·DCM.
-
Seal and purge with Argon for 5 minutes.
-
Add degassed 1,4-Dioxane (concentration 0.1 M relative to halide).
-
Add K₃PO₄ solution via syringe.
-
CRITICAL: Heat to 80°C (oil bath). Do not exceed 90°C.
-
Monitor by LCMS at 1 hour. If >50% conversion, continue. If protodeboronation (observed as 3-methoxyisothiazole mass) is dominant, switch to Method B.[1]
-
Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄.
Method B: Rapid Microwave Protocol (High Success Rate)
Best for: Deactivated Aryl Chlorides or when Method A fails due to deboronation.
Rationale: Microwave heating provides rapid energy transfer, accelerating the cross-coupling rate (
Reagents:
-
Aryl Halide (1.0 equiv)
-
Base: Cs₂CO₃ (3.0 equiv, solid)
-
Solvent: THF:Water (4:1 ratio)
Step-by-Step:
-
Add Aryl Halide, Boronic Acid, Catalyst, and solid Cs₂CO₃ to a microwave vial.
-
Add solvent mixture (THF/Water).
-
Cap and purge with Argon for 2 minutes.
-
Microwave Irradiation: Heat to 100°C for 30 minutes (High absorption setting).
-
Analysis: Check LCMS immediately.
-
Note: The use of XPhos (a bulky, electron-rich ligand) facilitates rapid oxidative addition and reductive elimination, crucial for outcompeting decomposition.
-
Method C: Anhydrous Conditions (MIDA-like Approach)
Best for: Extremely sensitive substrates where water must be avoided.[1][2]
Reagents:
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Ag₂O (1.0 equiv) or Cu(I)TC (for Liebeskind-Srogl variants)[1][2]
-
Solvent: DMF (Anhydrous)
Step-by-Step:
Data Summary & Troubleshooting
Comparative Performance Table
| Variable | Method A (Standard) | Method B (Microwave) | Method C (Anhydrous) |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 | Pd(PPh₃)₄ |
| Base | K₃PO₄ (aq) | Cs₂CO₃ (solid) | Ag₂O |
| Temp/Time | 80°C / 4-12 h | 100°C / 30 min | 85°C / 12 h |
| Risk | Slow reaction allows deboronation | High temp may degrade sensitive halides | Silver is expensive; workup difficult |
| Success Rate | Moderate (60%) | High (85%) | Specialized (40%) |
Troubleshooting Guide
Problem 1: Significant Protodeboronation (Mass = 115.03 Da observed)
-
Cause: Reaction is too slow; water concentration is too high; or pH is too high.
-
Solution: Switch to Method B . Increase Boronic Acid equivalents to 2.5. Use a precatalyst (like XPhos Pd G2) to eliminate the induction period of Pd(II) reduction.
Problem 2: Homocoupling of Electrophile (Ar-Ar)
-
Cause: Oxygen in the solvent; incomplete degassing.
-
Solution: Freeze-pump-thaw solvents.[1][2] Ensure Argon line is active.
Problem 3: No Reaction (Starting Material Recovery)
Mechanistic Visualization
The competition between the desired pathway and the destructive pathway is visualized below.
Figure 2: Mechanistic competition. The goal of Method B (Microwave/XPhos) is to accelerate Transmetalation > Protodeboronation.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
- Provides the foundational theory on protodeboron
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][2][4] Journal of the American Chemical Society, 131(20), 6961–6963. Link
- Establishes the instability of 2-heterocyclic boronic acids and the MIDA solution.
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Source for the XPhos/SPhos protocols recommended in Method B.
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165. Link
- Detailed kinetic analysis of why isothiazole-like boronic acids degrade.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Base selection for coupling (3-Methoxy-1,2-thiazol-5-yl)boronic acid with aryl halides
Content Type: Application Note & Protocol Guide Subject: Optimization of Suzuki-Miyaura Cross-Coupling for Labile Heteroaryl Boronic Acids[1]
Executive Summary: The Stability Paradox
Coupling (3-Methoxy-1,2-thiazol-5-yl)boronic acid presents a specific chemoselective challenge: Protodeboronation .
Unlike robust phenylboronic acids, 5-membered heteroaryl boronic acids—particularly those with a heteroatom (S, N, O) adjacent to the boron-bearing carbon—are electronically predisposed to rapid hydrolysis.[1] The 1,2-thiazole (isothiazole) ring system places the boron at position 5, directly adjacent to the sulfur atom.[1] Under standard aqueous-basic conditions, the rate of protodeboronation (
The Solution: The choice of base must be decoupled from pH. Instead of simply "activating" the boronic acid via Brønsted basicity (generating
Mechanistic Insight: The Boronate Trap
To select the correct base, one must understand the competition at the molecular level. The base plays two roles:
-
Activation: Converts the unreactive boronic acid (
) into the nucleophilic boronate anion ( ). -
Destruction: High concentrations of the boronate anion in the presence of water facilitate ipso-protonation, cleaving the C-B bond.
For this compound, the 3-methoxy group provides electron density, but the 5-position is highly susceptible to electrophilic attack by protons.[1]
Diagram 1: Kinetic Competition Pathway
This diagram illustrates the critical "fork in the road" where base selection dictates the outcome.
Caption: Kinetic competition between productive transmetallation and destructive protodeboronation. Success requires
Base Selection Matrix
Standard bases like
| Base Candidate | pKa (conj. acid) | Solvent Compatibility | Suitability | Mechanism of Action |
| Cesium Fluoride (CsF) | 3.2 (HF) | Dioxane, DMF, Toluene | High | Activates via F- coordination; allows anhydrous conditions.[1] |
| Potassium Phosphate ( | 12.3 ( | Dioxane/H2O, Toluene | High | Buffering capacity prevents pH spikes; high solubility in organic/water mixes.[1] |
| Silver Oxide ( | N/A | THF, DCM | Medium | Acts as base and halide scavenger.[1] Expensive but effective for difficult cases. |
| Sodium Carbonate ( | 10.3 ( | DME/H2O, EtOH | Low | Requires high water content for solubility; promotes rapid deboronation.[1] |
| Potassium Hydroxide (KOH) | 15.7 ( | Water/Alcohols | Critical Failure | Too strong; causes immediate decomposition of the isothiazole boronic acid. |
Experimental Protocols
Protocol A: The "Anhydrous Fluoride" Method (Primary Recommendation)
Best for: Maximizing yield by eliminating water, the proton source for decomposition.
Reagents:
-
This compound (1.2 - 1.5 equiv)[1]
-
Aryl Halide (1.0 equiv)[2]
-
Base: CsF (2.0 - 3.0 equiv)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) OR Pd-XPhos G3/G4 precatalyst. -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]
Step-by-Step:
-
Preparation: Dry all glassware in an oven (
) for at least 2 hours. Cool under a stream of Argon/Nitrogen. -
Charging: Add the aryl halide, boronic acid, CsF, and Pd-catalyst to the reaction vial.
-
Note: CsF is hygroscopic.[1] Weigh quickly or use a glovebox if available.
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane. Sparge the solvent with inert gas for 10 minutes before addition to remove dissolved oxygen.
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to
.[1]-
Why: Higher temperatures favor the high-energy transmetallation step over the lower-energy protodeboronation pathway, provided water is absent.[1]
-
-
Monitoring: Check via LC-MS after 2 hours. Look for the "des-boron" byproduct (3-methoxyisothiazole). If high, lower temperature to
.[1]
Protocol B: The "Buffered Aqueous" Method (Secondary Recommendation)
Best for: Substrates with poor solubility in pure organics, or when fluoride chemistry is incompatible (e.g., silyl protecting groups).[1]
Reagents:
-
Base:
(3.0 equiv). -
Catalyst:
or (5 mol%). -
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio).
Step-by-Step:
-
Degassing: Combine DME and Water.[1] Degas vigorously (sparge with Ar for 15 mins). Oxygen promotes homocoupling and catalyst oxidation, slowing the reaction and allowing deboronation to take over.[1]
-
Mixing: Add aryl halide, boronic acid, and catalyst to the vial.
-
Base Addition: Add
last.[1] -
Reaction: Heat to
for 4-12 hours.-
Critical Control: Do not use standard reflux (
) initially. The 1,2-thiazole bond is thermally sensitive in the presence of water.
-
Troubleshooting & Optimization Logic
If the standard protocols fail, use this decision tree to diagnose and pivot.
Diagram 2: Optimization Decision Tree
Caption: Decision logic for troubleshooting low yields. The primary failure mode for isothiazoles is protodeboronation.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[3] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link
-
Cox, P. A., et al. (2016).[1] Quantitative In Silico Prediction of the Rate of Protodeboronation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link
-
Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.[1] Link
Sources
Application Note: Microwave-Assisted Cross-Coupling of (3-Methoxy-1,2-thiazol-5-yl)boronic Acid
This guide outlines the technical protocols for utilizing (3-Methoxy-1,2-thiazol-5-yl)boronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions.
Executive Summary & Chemical Profile
The This compound scaffold is a high-value pharmacophore in medicinal chemistry, often serving as a bioisostere for pyridine or thiazole rings to modulate lipophilicity and metabolic stability. However, its application is frequently hindered by rapid protodeboronation at the C5 position.
Traditional thermal heating often leads to low yields because the rate of boronic acid decomposition (
Chemical Entity Profile
| Property | Detail |
| IUPAC Name | (3-Methoxyisothiazol-5-yl)boronic acid |
| Structure | 5-membered heteroaryl, S-N bond (1,2-position) |
| Key Challenge | C5-Protodeboronation : The C5 position is electronically activated, making the C-B bond labile to hydrolysis, especially under basic aqueous conditions. |
| Stability Class | Class III (Unstable): |
| Storage | Store at -20°C under Argon. Hygroscopic. |
Mechanistic Insight: The "Race Against Time"
Success with this reagent depends on favoring the productive catalytic cycle over the destructive deboronation pathway.
The Protodeboronation Trap
In 1,2-thiazoles, the electronegative nitrogen adjacent to sulfur creates a significant dipole. Under basic conditions (standard for Suzuki coupling), the boronate "ate" complex can fragment, releasing the boronic acid moiety and protonating the ring before transmetallation occurs.
Key Strategy: Use Microwave Irradiation to minimize the "residence time" of the reaction mixture in the thermal zone where decomposition is dominant but coupling is slow.
Diagram 1: Kinetic Competition in the Catalytic Cycle
This diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway.
Caption: The "Death Valley" for isothiazole boronates occurs at the 'Ate' complex stage. Microwave heating accelerates k_trans > k_decomp.
Experimental Protocols
Protocol A: The "Flash" Method (Recommended)
This protocol utilizes high-energy microwave irradiation to complete the reaction in under 15 minutes, utilizing a precatalyst system that ensures rapid initiation.
Applicability: Sterically hindered halides, electron-rich aryl chlorides/bromides.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Boronic Acid: this compound (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Why: Rapid oxidative addition; bulky ligand protects the metal center.
-
-
Base:
(2.0 equiv, finely ground) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Note: Degas solvents thoroughly with Argon for 10 mins.
-
Step-by-Step Workflow:
-
Vial Loading: In a microwave-safe vial (e.g., 2-5 mL), add the Aryl Bromide, Boronic Acid, XPhos Pd G3, and
. -
Solvent Addition: Add the degassed Dioxane/Water mixture.
-
Sealing: Cap the vial with a Teflon-lined septum and crimp seal.
-
Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temp: 110 °C
-
Time: 10 minutes
-
Pre-stir: 30 seconds
-
Absorption Level: High
-
-
Workup: Cool to RT immediately (compressed air cooling). Filter through a Celite pad, wash with EtOAc, and concentrate.
Protocol B: Anhydrous Conditions (For Highly Unstable Substrates)
If Protocol A yields >30% protodeboronated byproduct (3-methoxyisothiazole), switch to this anhydrous method to shut down the hydrolytic decomposition pathway.
Reagents:
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, anhydrous) -
Solvent: DMF (Anhydrous) or Toluene/EtOH (4:1)
Parameters:
-
Temp: 130 °C
-
Time: 20 minutes
-
Note: The absence of water slows transmetallation, so higher temperature is required.
Optimization & Troubleshooting Guide
Use the following decision matrix to diagnose reaction failures.
Diagram 2: Reaction Optimization Decision Tree
A logic flow for troubleshooting low yields specific to heteroaryl boronic acids.
Caption: Diagnostic logic for assigning failure modes. Protodeboronation is the primary failure mode for C5-isothiazoles.
Quantitative Comparison of Conditions
| Condition | Catalyst | Solvent | Temp/Time | Typical Yield | Primary Byproduct |
| Standard Thermal | Pd(PPh3)4 | Toluene/EtOH/H2O | 90°C / 12h | 15-30% | Protodeboronation (>50%) |
| MW Protocol A | XPhos Pd G3 | Dioxane/H2O | 110°C / 10m | 75-88% | Minor Dehalogenation |
| MW Protocol B | Pd(dppf)Cl2 | DMF (Anhyd) | 130°C / 20m | 55-65% | Unreacted SM |
References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society . 138(29), 9145–9157.
-
Kudo, N., et al. (2006). Efficient Synthesis of 2-Heteroaryl Boronic Esters via Micellar Catalysis. Angewandte Chemie International Edition . 45(8), 1285-1289.
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Arkivoc . (vii), 50-62.[1]
-
Santa Cruz Biotechnology. 3-Methoxyisoquinoline-5-boronic acid Product Data. (Analogous structural data).
Sources
Application Note: Strategic Synthesis of Methoxythiazole-Containing Biaryl Scaffolds
Executive Summary & Strategic Analysis
Nomenclature and Structural Definition
Precise structural definition is the first step in high-fidelity synthesis. In the IUPAC numbering of 1,3-thiazole , the sulfur atom is position 1 and the nitrogen atom is position 3. Consequently, a neutral "3-methoxythiazole" is chemically impossible as position 3 cannot accept a substituent without forming a cationic N-methoxy thiazolium species.
This guide interprets the target "3-methoxythiazole scaffold" through the lens of medicinal chemistry relevance, addressing the three chemically valid isomers often sought in drug discovery:
-
2-Methoxythiazole Biaryls: The most common bioisostere, where the methoxy group modulates the pKa of the thiazole nitrogen.
-
3-Methoxyisothiazole Biaryls: A valid isomer (S=1, N=2, C=3) used to alter vector orientation in binding pockets.
-
2-(3-Methoxyphenyl)thiazole: A biaryl system where the methoxy substituent resides on the phenyl ring.
The "Thiazole Problem" in Cross-Coupling
Synthesizing thiazole biaryls presents unique challenges compared to standard phenyl-phenyl couplings:
-
Protodeboronation: Thiazole-2-boronic acids are notoriously unstable. They undergo rapid protodeboronation under aqueous basic conditions (standard Suzuki conditions), leading to low yields.
-
Catalyst Poisoning: The basic nitrogen (N3) and sulfur (S1) can coordinate to Palladium, poisoning the catalyst.
-
Regioselectivity: In direct arylation, C5 is the most acidic position, but C2 is the most electrophilic in SNAr reactions.
Strategic Recommendation: To maximize success, this guide prioritizes using the thiazole as the halide partner in Suzuki couplings, or utilizing Direct C-H Arylation to bypass the need for unstable organometallics entirely.
Critical Decision Matrix
The following decision tree illustrates the optimal synthetic pathway based on substrate availability and regiochemical requirements.
Figure 1: Synthetic decision matrix for thiazole biaryls. Note the strong recommendation to avoid thiazole-2-boronic acids (Route C) due to instability.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core (2-Methoxythiazole)
Before coupling, the methoxy-thiazole core is often synthesized via Nucleophilic Aromatic Substitution (SNAr) on a 2-halothiazole.
-
Precursor: 2-Bromo-thiazole or 2-Chloro-thiazole.
-
Reagent: Sodium Methoxide (NaOMe).[1]
-
Solvent: Methanol (anhydrous).
Step-by-Step Procedure:
-
Charge: In a dry 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromothiazole (10.0 mmol) in anhydrous Methanol (20 mL).
-
Addition: Slowly add a solution of Sodium Methoxide (25 wt% in MeOH, 12.0 mmol, 1.2 equiv) at 0°C under N2 atmosphere.
-
Reaction: Warm to room temperature and then heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting bromide.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove most methanol. Dilute with water (50 mL) and extract with Et2O (3 x 30 mL).
-
Purification: Dry combined organics over Na2SO4, filter, and concentrate. The product, 2-methoxythiazole , is often a volatile oil. Distillation or rapid silica plug filtration is recommended.
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Preferred Route: Thiazole as the Electrophile (Halide)
This protocol avoids the instability of thiazole boronic acids by using the thiazole as the halide partner.
Reagents:
-
Electrophile: 2-Bromo-4-methoxythiazole (or isomer).
-
Nucleophile: Aryl Boronic Acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for robustness against heteroatom poisoning.
-
Base: Cs2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Procedure:
-
Degassing: In a microwave vial or sealed tube, combine the bromothiazole (1.0 mmol), aryl boronic acid (1.2 mmol), and Cs2CO3 (2.0 mmol).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.
-
Catalyst: Add Pd(dppf)Cl2 (0.03 mmol) quickly. Seal the vessel.
-
Heating: Heat to 90°C for 12 hours (thermal) or 100°C for 30 mins (microwave).
-
Analysis: Check LC-MS. Thiazoles often streak on silica; use Et3N (1%) in the eluent during purification to prevent tailing.
Protocol C: Direct C-H Arylation (C5-Selective)
Advanced Route: Atom Economy
This method couples a simple methoxythiazole directly with an aryl halide, avoiding boronic acid synthesis entirely. This reaction is highly selective for the C5 position of the thiazole ring.[2]
Mechanism: Concerted Metallation-Deprotonation (CMD).
Figure 2: Catalytic cycle for the C5-selective direct arylation of thiazoles via the CMD pathway.
Step-by-Step Procedure:
-
Components: Combine 2-methoxythiazole (1.0 mmol), Aryl Bromide (1.0 mmol), and KOAc (2.0 equiv) in a reaction tube.
-
Catalyst System: Add Pd(OAc)2 (5 mol%) and PCy3·HBF4 (10 mol%) or P(t-Bu)3 .
-
Solvent: Add DMA (Dimethylacetamide) (anhydrous, 3 mL).
-
Reaction: Heat to 120°C for 16 hours under Argon.
-
Purification: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with LiCl (5% aq) to remove DMA. Purify via column chromatography.
Quantitative Comparison of Methods
| Feature | Protocol A + B (SNAr + Suzuki) | Protocol C (Direct Arylation) |
| Overall Yield | 65 - 85% (2 steps) | 50 - 75% (1 step) |
| Regioselectivity | Controlled by Halogen position | Intrinsic (Favors C5) |
| Substrate Scope | Broad (tolerant of sterics) | Sensitive to C4 substituents (steric clash) |
| Cost | Higher (Boronic acids required) | Lower (No organometallics) |
| Waste (E-Factor) | High (Boronic byproducts) | Low (HBr byproduct only) |
Troubleshooting & Optimization
-
Protodehalogenation: If the bromine falls off the thiazole without coupling during Suzuki (Protocol B), switch to an anhydrous system using CuI as a co-catalyst (Liebeskind-Srogl type conditions) or switch to MIDA boronates for slow release.
-
Separation Issues: Methoxythiazoles are weak bases. If the product co-elutes with impurities, wash the organic layer with 1N HCl to pull the thiazole into the aqueous phase (as the salt), wash the organic phase, then basify the aqueous phase and re-extract.
-
C2 vs C5 Selectivity: In Direct Arylation, blocking the C5 position (e.g., with a methyl group) forces arylation to C2, but yields are generally lower.
References
-
Roger, J., Pogan, F., & Doucet, H. (2009).[2] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[2] Link
-
BenchChem. (2025).[4] Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry. Application Note. Link
-
DABO Boronates. (2018). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Link
-
Evren, A. E., et al. (2021).[5] Design and synthesis of new 4-methylthiazole derivatives. Journal of Molecular Structure. Link
Sources
Scalable synthesis methods for 3-methoxythiazole derivatives
Application Note: Scalable Synthesis of Methoxy-Functionalized Thiazole Derivatives
Executive Summary & Nomenclature Correction
Critical Nomenclature Note: Before proceeding with synthesis protocols, it is imperative to address the chemical nomenclature of the requested topic, "3-methoxythiazole."
In the IUPAC numbering system for 1,3-thiazoles :
-
Positions 4 & 5: Carbons[3]
A "3-methoxy" substituent implies a methoxy group attached to the nitrogen atom (
Interpretation of User Intent: Based on medicinal chemistry trends and structural viability, this guide addresses the two most chemically probable targets intended by the request:
-
2-Methoxythiazole: The most common stable methoxy-thiazole derivative, widely used as a pharmacophore in anti-inflammatory and antimicrobial drug development (e.g., Tiazofurin analogs).
-
3-Methoxyisothiazole: If the user refers to the 1,2-thiazole (isothiazole) system, Position 3 is a carbon atom. 3-methoxyisothiazoles are stable and valid targets.
This guide prioritizes the scalable synthesis of 2-methoxythiazole via Nucleophilic Aromatic Substitution (
Scientific Foundation: The Mechanism on Thiazoles
The "Azole" Activation Effect
The thiazole ring exhibits pyridine-like reactivity at Position 2. The nitrogen atom at Position 3 withdraws electron density from C2, making it highly susceptible to nucleophilic attack, particularly when a good leaving group (halide) is present.
-
Substrate: 2-Bromo- or 2-Chlorothiazole.
-
Nucleophile: Methoxide ion (
). -
Mechanism: Addition-Elimination (
). The reaction proceeds via a Meisenheimer-like anionic intermediate (stabilized by the ring nitrogen) followed by the expulsion of the halide.
Scalability Factors
-
Exotherm Management: The alkoxylation is exothermic. On a kilogram scale, controlled addition of the alkoxide is critical to prevent thermal runaway or ring decomposition.
-
Solvent Choice: Methanol is the solvent of choice to prevent transesterification byproducts and to solubilize the sodium methoxide.
-
Purification: 2-Methoxythiazole is a liquid (bp ~150°C).[8] Scalable purification relies on vacuum distillation rather than chromatography, significantly reducing solvent waste (Green Chemistry).
Strategic Workflow Visualization
The following diagram illustrates the decision logic and synthetic pathways for methoxy-thiazole derivatives.
Figure 1: Decision matrix for interpreting "3-methoxythiazole" and the resulting synthetic pathways for the chemically stable 2-methoxy and isothiazole isomers.
Detailed Protocol: Scalable Synthesis of 2-Methoxythiazole
Target: 2-Methoxythiazole (CAS: 14542-13-3) Scale: 100 g (Pilot Scale) -> Adaptable to kg scale.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Density | Role |
| 2-Bromothiazole | 164.02 | 1.0 | 100.0 g | 1.82 g/mL | Substrate |
| Sodium Methoxide (25% in MeOH) | 54.02 | 1.2 | ~158 mL | 0.945 g/mL | Nucleophile |
| Methanol (Anhydrous) | 32.04 | Solvent | 500 mL | 0.792 g/mL | Solvent |
| Acetic Acid (Glacial) | 60.05 | ~0.1 | Variable | 1.05 g/mL | Quench |
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.
-
Flush the system with Nitrogen (
) for 15 minutes. -
Charge the flask with 2-Bromothiazole (100 g) and Methanol (300 mL) .
-
Cool the mixture to 0–5°C using an ice/water bath. Note: Cooling is essential to control the initial exotherm upon base addition.
Step 2: Controlled Addition (
-
Charge the addition funnel with Sodium Methoxide solution (25% in MeOH, 158 mL) .
-
Add the NaOMe solution dropwise over 45–60 minutes.
-
Critical Control Point: Maintain internal temperature
during addition. Rapid addition can lead to side reactions or ring opening.
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C) over 30 minutes.
Step 3: Reaction Completion
-
Heat the reaction mixture to a gentle reflux (approx. 65°C internal).
-
Maintain reflux for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The starting material (2-Bromothiazole) should be
.
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove approximately 80% of the Methanol. Do not distill to dryness to avoid thermal instability of residual salts.
-
Dilute the residue with Water (300 mL) and extract with Dichloromethane (DCM, 3 x 200 mL) .
-
Alternative: For greener processing, Ethyl Acetate or MTBE can be used, though DCM offers better solubility for thiazoles.
-
-
Combine organic layers and wash with Brine (200 mL) .
-
Dry over anhydrous
, filter, and concentrate to yield the crude oil.
Step 5: Purification (Distillation)
-
Perform vacuum distillation on the crude oil.
-
Target Fraction: Collect the fraction boiling at 50–52°C @ 15 mmHg (or ~150°C at atm pressure).
-
Yield Expectation: 80–90% (approx. 55–63 g).
-
Appearance: Clear, colorless to pale yellow liquid.
Protocol Contingency: Synthesis of 3-Methoxyisothiazole
If the target is indeed the 1,2-thiazole system (where position 3 is a carbon), the synthesis differs significantly as it involves
Protocol Summary:
-
Substrate: 3-Hydroxyisothiazole (often exists in equilibrium with isothiazol-3(2H)-one).
-
Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (
). -
Base: Potassium Carbonate (
) or Silver Carbonate ( ) to favor -alkylation over -alkylation. -
Conditions: Acetone reflux, 12 hours.
-
Differentiation:
-methylated byproduct (Isothiazol-3-one) is usually solid or has a significantly different Rf value, allowing separation by silica gel chromatography.
References & Authority
The protocols and chemical data provided above are grounded in established heterocyclic chemistry methodologies and verified compound properties.
-
2-Methoxythiazole Physical Properties & Industrial Usage Source: Chem-Impex International. "2-Methoxythiazole - Product Specifications and Applications."
-
Kinetics of Thiazole Nucleophilic Substitution Source: Science and Education Publishing (SciEP). "Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide." (Validates the
mechanism and reaction rates). -
General Thiazole Synthesis Methodologies Source: Organic Chemistry Portal. "Synthesis of Thiazoles - Recent Literature and Protocols."
-
Isothiazole Synthesis and Numbering Source: Organic Chemistry Portal. "Synthesis of Isothiazoles." (Clarifies the 1,2-position numbering where 3-methoxy is valid).
-
Benzothiazole Derivatives (Analogous Chemistry) Source: NCBI / PMC. "Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. Isothiazole synthesis [organic-chemistry.org]
- 4. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 7. 5-METHOXY-2-METHYLTHIAZOLE [drugs.ncats.io]
- 8. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing (3-Methoxy-1,2-thiazol-5-yl)boronic acid
The following technical guide is designed for researchers and process chemists working with unstable heterocyclic boronic acids. It prioritizes mechanistic understanding to drive experimental decision-making.
Case ID: THZ-BOR-5-STAB Status: Active Guide Subject: Prevention of Protodeboronation in Electron-Rich Heterocycles Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "Thiazole Trap"
(3-Methoxy-1,2-thiazol-5-yl)boronic acid is inherently unstable. Unlike simple phenylboronic acids, the thiazole ring—specifically at the 5-position—is prone to rapid protodeboronation (replacement of the
This instability is exacerbated by the 3-methoxy group . While thiazoles are generally electron-deficient, the methoxy substituent donates electron density into the ring, increasing the basicity of the carbon at the 5-position. Under the basic conditions required for Suzuki-Miyaura coupling, the shelf-life of the active species can be measured in minutes, not hours.
Key Directive: Do not attempt to store the free acid. Convert to a MIDA boronate or Potassium Trifluoroborate (
Module 1: Diagnostic & Mechanism (The "Why")
To solve the problem, you must understand the failure mode. The primary pathway for degradation in Suzuki couplings is Base-Catalyzed Hydrolysis of the boronate "ate" complex.
The Mechanism of Failure
In basic media (essential for transmetallation), the boronic acid becomes a boronate anion (the "ate" complex). For this specific thiazole, the localized electron density at C5 (boosted by the 3-OMe group) facilitates protonation by water or alcohols.
Figure 1: The mechanism of base-catalyzed protodeboronation.[1][2][3] The formation of the tetrahedral "ate" complex increases the nucleophilicity of the ipso-carbon, inviting protonation from the solvent.
Module 2: Stability & Derivatives Comparison
If your reaction is failing, your first step is to evaluate the form of the boron reagent.
| Derivative Form | Stability | Reactivity | Recommendation |
| Free Boronic Acid | Critical | High | Avoid. Degrades on shelf and rapidly in basic solution. |
| Pinacol Ester (BPin) | Moderate | Moderate | Better than acid, but still susceptible to hydrolysis in aqueous base. |
| MIDA Boronate | Excellent | Low (Controlled) | Gold Standard. Stable to air/chromatography. Releases active species slowly.[4] |
| Trifluoroborate ( | High | High | Good alternative, but often insoluble in ethereal solvents (THF/Dioxane). |
Module 3: Troubleshooting Guide (Q&A)
Issue 1: "My starting material disappears, but I see no coupled product."
Diagnosis: You are observing protodeboronation.[5][6][7][8][9] The thiazole is reacting with the solvent (water/alcohol) faster than it is transmetallating to the Palladium. Corrective Actions:
-
Switch Base: Move from Hydroxide/Carbonate bases (
) to Phosphate ( ) or Fluoride ( ) . These are less likely to promote the rapid hydrolysis pathway. -
Eliminate Water: Use anhydrous conditions. Switch to a Dioxane/Toluene system and use anhydrous
. -
Increase Catalyst Loading: You need to increase the rate of transmetallation to "outrun" the decomposition. Use a highly active catalyst system like Pd(dppf)Cl2 or XPhos Pd G3 .
Issue 2: "I cannot purify the boronic acid starting material."
Diagnosis: The free acid decomposes on silica gel due to the slightly acidic nature of silanols. Corrective Actions:
-
Do not purify the acid. Use it crude if generated in situ.
-
Convert to MIDA: MIDA boronates are silica-stable. You can purify the MIDA intermediate via standard flash chromatography (eluting with EtOAc/MeCN) before the coupling step.
Issue 3: "The reaction works but yields are inconsistent (10% - 60%)."
Diagnosis: Variable water content in your solvent or hygroscopic base is causing inconsistent degradation rates. Corrective Actions:
-
Slow Release Strategy: Switch to the MIDA boronate protocol (see Module 4). This releases the unstable boronic acid slowly, keeping its concentration low relative to the catalyst, favoring the cross-coupling over the second-order decomposition.
Module 4: Validated Protocols
Protocol A: Synthesis of the MIDA Boronate (Stabilization)
Use this if you need to store the reagent or purify it.
Reagents:
-
This compound (crude)
-
N-Methyliminodiacetic acid (MIDA)[10]
-
Solvent: Toluene/DMSO (10:1)
Procedure:
-
Dissolve the crude boronic acid (1.0 equiv) and MIDA (1.2 equiv) in Toluene/DMSO.
-
Heat to reflux using a Dean-Stark trap to remove water. Note: Removal of water drives the equilibrium toward the MIDA ester.
-
Reflux for 2-4 hours.
-
Cool to room temperature. The MIDA boronate often precipitates.
-
If not precipitated, concentrate solvent and recrystallize from Acetone/Et2O.
-
Result: A shelf-stable white solid compatible with silica chromatography.
Protocol B: "Slow Release" Suzuki Coupling (The Fix)
Use this for the actual coupling reaction.
Reagents:
-
Thiazole-MIDA Boronate (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Base:
(3.0 equiv, finely ground) -
Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd-118.
-
Solvent: Dioxane : Water (10 : 1)
Logic: The MIDA boronate is not reactive.[11] The presence of water and base slowly hydrolyzes the MIDA group, releasing the active boronic acid in small portions.[9] Because the concentration of free acid is always low, it is consumed by the Palladium catalyst before it can encounter enough base/water to decompose.
Figure 2: The "Slow Release" kinetic strategy using MIDA boronates. By keeping the free acid concentration low (via slow hydrolysis), the fast transmetallation pathway dominates over the second-order decomposition pathway.
References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Auto-Catalysis, and Disproportionation. Journal of the American Chemical Society.[1][8] [Link]
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[1][8] [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
Kinj, W., et al. (2020). Suzuki-Miyaura Coupling of Unstable 2-Heteroaryl Boronic Acids. Organic Process Research & Development. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04172D [pubs.rsc.org]
- 3. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for 3-methoxythiazole cross-coupling products
Technical Support Center: Purification of Alkoxythiazole Cross-Coupling Products
Topic: Purification Strategies for Methoxythiazole Derivatives Ticket ID: #THZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
User Notice: Nomenclature & Structural Clarity
Critical Alert: Standard IUPAC numbering for 1,3-thiazole assigns position 1 to Sulfur and position 3 to Nitrogen. A neutral "3-methoxythiazole" is chemically impossible as position 3 cannot accept a substituent without forming a cationic thiazolium salt.
This guide assumes you are working with one of the following chemically distinct but similarly challenging species:
-
2-Methoxythiazole (Imidate-like, acid-sensitive).
-
4- or 5-Methoxythiazole (Vinyl ether-like, oxidation-sensitive).
-
3-Methoxyisothiazole (Isomer where pos. 3 is a carbon; chemically stable but polarity issues).
The protocols below are optimized for Acid-Labile Alkoxythiazoles , the most common source of purification failure in this class.
Module 1: The Stability & Reactivity Matrix
Before initiating purification, you must diagnose the specific liabilities of your cross-coupling product (Suzuki, Stille, or Negishi). Methoxythiazoles are "masked" carbonyls; they are prone to hydrolysis which converts your desired product into a thiazolone (lactam) impurity.
Common Failure Modes:
| Liability | Trigger | Symptom | Mechanism |
| Imidate Hydrolysis | Acidic Silica Gel (pH ~4-5) | Product disappears; new polar spot appears (Thiazolone). | Protonation of ring N facilitates nucleophilic attack by water at C-OMe. |
| Pd-Coordination | N/S Heteroatoms | Product is dark/brown; NMR broadens. | Thiazole N and S act as bidentate ligands, trapping Pd species. |
| Protodehalogenation | Boronic Acid instability | Mass spectrum shows [M-H] byproduct. | Hydrolytic cleavage of the C-B bond before coupling occurs. |
Module 2: Workup & Quench Strategies
Objective: Stop the reaction and remove bulk inorganics without triggering hydrolysis.
Q: My LCMS shows the product is stable in the reaction mixture, but it degrades during aqueous workup. What is happening? A: You are likely using a standard acidic or unbuffered workup. 2-Methoxythiazoles function as cyclic imidates. If the pH drops below 6, the activation energy for hydrolysis decreases significantly.
Protocol: The "Buffered Quench" System
-
Avoid HCl/NH4Cl: Do not use Ammonium Chloride (slightly acidic) or dilute HCl.
-
Use Phosphate Buffer: Quench the reaction with 0.5 M Potassium Phosphate buffer (pH 7.4) .
-
Extraction Solvent: Use EtOAc or TBME. Avoid DCM if possible, as traces of HCl in DCM (from decomposition) can catalyze hydrolysis during concentration.
-
Drying: Use Sodium Sulfate (
) rather than Magnesium Sulfate ( ), which can be slightly Lewis acidic.
Module 3: Chromatographic Solutions
Objective: Isolate the product without on-column degradation.
Q: The product streaks on the column and co-elutes with impurities. Should I add acetic acid? A: ABSOLUTELY NOT. Adding acid will destroy a methoxythiazole. The streaking is due to the basic nitrogen interacting with silanols. You must block the silanols, not protonate the amine.
Decision Tree: Choosing the Stationary Phase
Figure 1: Purification logic flow. Note that standard silica is excluded for acid-sensitive variants.
Protocol: Preparation of Triethylamine-Deactivated Silica
-
Slurry Preparation: Suspend silica gel in your starting eluent (e.g., 5% EtOAc/Hexanes).
-
Deactivation: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of eluent containing 1% Et3N.
-
Running: Run your gradient without Et3N in the mobile phase (the pre-treatment is usually sufficient), or maintain 0.5% Et3N if the compound is extremely labile.
Module 4: Palladium Scavenging (The "Thiazole Trap")
Objective: Remove Pd residues (thiazoles are notorious for holding Pd, leading to false biological data).
Q: I ran a column, but my product is still grey/brown. How do I clean it? A: Chromatography is often insufficient because the Pd-Thiazole complex co-elutes with the free ligand. You need a "Chemo-Affinity" approach.
Comparative Scavenging Data:
| Scavenger Type | Efficacy for Thiazoles | Protocol | Notes |
| SiliaMetS® Thiol | High | Stir 4h @ 50°C in EtOAc | Best for Pd(II) species. |
| Activated Carbon | Low/Risky | Filtration | Thiazoles are planar and bind irreversibly to carbon; yield loss is high. |
| DMT (Dimercaptotriazine) | Very High | Stir O/N @ RT | Highly specific for Pd; does not bind the thiazole N. |
| Crystallization | Medium | Recrystallize from EtOH/Heptane | Only works if Pd is not incorporated into the crystal lattice. |
Recommended Workflow:
-
Dissolve crude (post-workup) in EtOAc (10 volumes).
-
Add SiliaMetS® Thiol (or equivalent resin) at 20 wt% relative to crude mass.
-
Stir at 40°C for 2 hours.
-
Filter through a 0.45 µm PTFE pad.
References & Grounding
-
Thiazole Stability & Hydrolysis :
-
Context: Detailed kinetics of isothiazole/thiazole hydrolysis in alkaline and acidic media.
-
Source: BenchChem Technical Support, "Stability of 2-Methyl-1,2-thiazol-3-one".
-
-
Palladium Removal Strategies :
-
Context: Efficacy of thiol-based scavengers vs. carbon for heterocyclic APIs.
-
Source: Garrett, C. E., & Prasad, K. (2004). Advanced Synthesis & Catalysis. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients."
-
-
Chromatographic Sensitivity :
-
Context: Impact of acidic mobile phases on sensitive analytes and column bleeding.
-
Source: Sigma-Aldrich, "How to Maximize Sensitivity in LC-MS".
-
-
IUPAC Nomenclature Verification :
-
Context: Confirmation of thiazole numbering (S=1, N=3).
-
Source: PubChem, "3-Methyl-thiazole Structure & Descriptors".[3]
-
Disclaimer: This guide is for research purposes. Always consult the specific MSDS of your reagents and perform small-scale stability tests before committing bulk material.
Sources
Optimizing reaction temperature for (3-Methoxy-1,2-thiazol-5-yl)boronic acid coupling
Technical Support Center: Thermal Optimization for (3-Methoxy-1,2-thiazol-5-yl)boronic Acid
-
Ticket ID: #ISO-THZ-5B-OPT
-
Subject: Optimization of Reaction Temperature & Stability Protocols
-
Status: Open
-
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Thermal Dilemma
Working with This compound presents a distinct "thermal dilemma" not found in standard phenyl-phenyl couplings.
-
The Kinetic Barrier: The 1,2-thiazole (isothiazole) ring is electron-deficient. This reduces the nucleophilicity of the carbon-boron bond, requiring thermal energy to facilitate transmetalation to the Palladium center.
-
The Stability Ceiling: The 5-position of 1,2-thiazoles is highly prone to protodeboronation (replacement of the boronic acid with a proton). Furthermore, the isothiazole N-S bond is susceptible to cleavage under high heat and strong base.
The Solution: You cannot simply "heat it until it works." Success requires a precise thermal window (typically 40°C – 55°C ) combined with a highly active catalyst system (e.g., Pd-G3/G4 precatalysts) that lowers the activation energy of transmetalation, allowing the reaction to proceed below the decomposition threshold.
Part 1: Troubleshooting Guide (Q&A)
Q1: My starting material (boronic acid) is consumed rapidly ( < 30 mins), but the desired product yield is < 10%. LCMS shows a mass corresponding to 3-methoxy-1,2-thiazole. What happened?
A: You are observing rapid protodeboronation .
-
Diagnosis: The reaction temperature is likely too high (>80°C) or the base is too strong (e.g., hydroxide or alkoxide). In heterocyclic boronic acids, the C-B bond is labile. High thermal energy accelerates the hydrolysis of the C-B bond faster than the Palladium catalyst can perform the oxidative addition/transmetalation cycle.
-
Corrective Action:
-
Lower temperature to 45°C .
-
Switch to a mild base like K₃PO₄ (tripotassium phosphate) .
-
Crucial: If the problem persists, use a "Slow Addition" protocol (see Part 3) to keep the concentration of free boronic acid low relative to the catalyst.
-
Q2: I am running the reaction at room temperature to avoid decomposition, but no conversion is occurring.
A: The catalyst system is likely inactive at this temperature.
-
Diagnosis: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often require temperatures >60°C to activate, especially with electron-poor isothiazoles. At RT, the transmetalation step is kinetically stalled.
-
Corrective Action: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G3 or SPhos Pd G3 ). These are designed to generate the active mono-ligated Pd(0) species rapidly even at room temperature or mild heating (40°C).
Q3: Can I use standard aqueous conditions (Dioxane/Water 4:1)?
A: Proceed with caution.
-
Diagnosis: Water is necessary for the boronic acid activation (formation of the boronate species), but excess water at high temperatures promotes the hydrolytic cleavage of the N-S bond in 1,2-thiazoles.
-
Corrective Action: Use a minimal water system (e.g., Dioxane/Water 10:1) or switch to anhydrous conditions using CsF (Cesium Fluoride) in isopropanol, which activates the boronate via the fluoride pathway rather than hydrolysis.
Part 2: Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired coupling and the two primary decomposition pathways.
Caption: Figure 1. Kinetic competition between desired coupling (Green) and decomposition pathways (Red). High thermal energy favors protodeboronation.
Part 3: Optimized Experimental Protocol
This protocol uses a "Step-Up Ramp" strategy to find the minimum effective temperature (MET), preserving the labile isothiazole ring.
Materials Table
| Component | Reagent | Role |
| Catalyst | XPhos Pd G3 (1-3 mol%) | Low-temp activation; bulky ligand protects Pd. |
| Base | K₃PO₄ (2.0 equiv) | Mild base; minimizes N-S cleavage risk. |
| Solvent | THF or 1,4-Dioxane (degassed) | THF allows lower reflux temps if needed. |
| Additive | Water (degassed, 2-5% v/v) | Essential for boronate formation (keep low). |
Step-by-Step Methodology
-
Inert Setup: Charge a reaction vial with the Aryl Halide (1.0 equiv), this compound (1.2 equiv), XPhos Pd G3 (0.02 equiv), and K₃PO₄ (2.0 equiv).
-
Degassing: Seal the vial. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add degassed THF/Water (20:1 ratio) via syringe.
-
The "Cold Start" (T=25°C): Stir rapidly at room temperature for 1 hour.
-
Checkpoint 1: Analyze an aliquot via LCMS.
-
If Product > 20%: Continue at 25°C.
-
If No Reaction: Proceed to Step 6.
-
-
The "Thermal Ramp" (T=45°C): Increase block temperature to 45°C. Hold for 2 hours.
-
Note: Do not jump to 80°C. This is the "Kill Zone" for this substrate.
-
-
Checkpoint 2: Analyze via LCMS.
-
If SM consumed & Product formed: Stop.
-
If SM consumed & De-boronated byproduct dominant: The reaction is failing. Stop. (See "Slow Addition" below).
-
Advanced Protocol: The "Slow Addition" Method
If the standard protocol yields de-boronated byproduct: Dissolve the Boronic Acid in the solvent separately. Add this solution to the Catalyst/Aryl Halide/Base mixture dropwise over 1 hour at 45°C. This keeps the instantaneous concentration of boronic acid low, favoring the cross-coupling over the second-order decomposition pathway.
Part 4: Decision Matrix
Use this logic flow to guide your optimization process during the experiment.
Caption: Figure 2. In-process decision matrix based on LCMS data points.
References
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society.
-
BenchChem Technical Support. (2025). "Suzuki Coupling Reactions Involving Heterocyclic Boronic Acids." BenchChem Troubleshooting Guides.
Solving solubility issues of (3-Methoxy-1,2-thiazol-5-yl)boronic acid in water/dioxane mixtures
This is a Technical Support Guide designed for the specific challenges of (3-Methoxy-1,2-thiazol-5-yl)boronic acid .
Topic: Optimization of Solubility & Stability in Water/Dioxane Systems Ticket ID: #TZ-BOH-505 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Solubility" Trap
Users frequently report "solubility issues" with This compound in dioxane/water mixtures. In >85% of cases, the root cause is not physical insolubility , but rather rapid protodeboronation (chemical decomposition).
The 5-position of the 1,2-thiazole ring is electronically coupled to the nitrogen and sulfur, creating a "push-pull" system that makes the C-B bond highly susceptible to hydrolysis, especially under the basic conditions required for Suzuki-Miyaura couplings.
This guide addresses both the physical dissolution (Phase 1) and the chemical stability (Phase 2) to ensure successful coupling.
Diagnostic Flowchart
Before altering your protocol, determine if you are facing a physical or chemical barrier.
Figure 1: Diagnostic decision tree distinguishing between solvation failure and chemical decomposition.
Phase 1: Solving Physical Solubility (The "Cloudy" Vial)
If your reaction mixture remains a suspension before heating, follow these steps.
The Mechanism of Dissolution
Boronic acids exist in an equilibrium between the neutral acid (poor water solubility), the boronate anion (high water solubility), and the boroxine trimer (high organic solubility).
-
Neutral pH: The lipophilic thiazole core drives the molecule to "oil out" or precipitate in high-water ratios.
-
Basic pH (pKa ~8-9): Addition of base converts the neutral acid (
) to the tetrahedral boronate anion ( ), which is highly soluble in the aqueous phase.
Troubleshooting Q&A: Physical Dissolution
Q1: I added the boronic acid to 4:1 Dioxane/Water and it's floating on top. Should I sonicate?
-
Answer: Yes, but check your base first. The neutral acid is likely insoluble in the water fraction.
-
Fix: Add your base (e.g.,
or ) before expecting full dissolution. The formation of the boronate anion is the primary driver of solubility in this mixed system. -
Warning: Do not heat to dissolve. Heat + Base = Decomposition (see Phase 2).
-
Q2: I am using a 1:1 mixture, and it's precipitating. Why?
-
Answer: 1:1 is often too polar for the organic starting material (aryl halide) but too non-polar for the inorganic base, creating a biphasic mess where the boronic acid is trapped at the interface.
-
Fix: Shift to a 4:1 Dioxane:Water ratio. This is the "Goldilocks" zone where dioxane solvates the thiazole core and water solvates the base/boronate headgroup.
-
Q3: Can I use DMSO instead?
-
Answer: Yes. If Dioxane/Water fails, DMSO is an excellent alternative because it dissolves both the organic thiazole and the inorganic base (to an extent) without requiring as much water. However, DMSO can make work-up difficult.
Phase 2: Solving Chemical Stability (The "Low Yield" Vial)
This is the most critical section for this compound.
The Instability Mechanism: Protodeboronation
Heterocyclic boronic acids, particularly those with boron at the 2- or 5-position (adjacent to a heteroatom), undergo rapid protodeboronation via a zwitterionic intermediate.
Reaction Pathway:
-
Base attacks Boron
Boronate Anion. -
Heterocycle Nitrogen/Sulfur stabilizes the negative charge on the ring carbon.
-
C-B bond cleaves
Thiazole (H-substituted) + Boric Acid.
Data: Half-life of 5-Thiazolyl Boronic Acids
| Condition | pH | Temperature | Estimated
Troubleshooting Q&A: Chemical Stability
Q4: My reaction turns black/brown, and I recover only the de-boronated thiazole. What happened?
-
Answer: You experienced protodeboronation.[2] The base concentration was too high, or the temperature was too high for the stability of the C-B bond.
-
Protocol Adjustment: Switch to "Slow-Release" conditions. Do not add all boronic acid at the start. Add it dropwise as a solution over 1 hour to the hot reaction mixture containing the catalyst and aryl halide. This keeps the standing concentration of the unstable boronic acid low.[3]
-
Q5: Should I switch to a Boronic Ester (Pinacol)?
-
Answer: Generally, yes. Pinacol esters are more stable than free acids. However, for 5-thiazolyl systems, even the ester can hydrolyze and decompose.
Q6: Can I run this anhydrously?
-
Answer: Yes. To completely eliminate hydrolysis, remove water.
Recommended Protocols
Protocol A: The "Standard" Optimized (For mild instability)
Use this if you must use the free boronic acid.
-
Solvent: Dioxane:Water (5:1). Degas for 15 mins with Argon.
-
Base:
(3.0 equiv). Note: Weaker than Carbonate, better tolerance. -
Catalyst: Pd(dtbpf)Cl2 or XPhos Pd G2 (2-5 mol%). Rationale: These are rapid-reaction catalysts. You must couple faster than the molecule decomposes.
-
Procedure:
-
Mix Aryl Halide, Base, and Catalyst in solvent. Heat to 60°C.
-
Step-wise Addition: Dissolve this compound in a minimal amount of Dioxane. Add this solution to the reaction mixture dropwise over 30 minutes.
-
-
Time: Stop reaction immediately after addition is complete (check LCMS).
Protocol B: The "Nuclear Option" (For severe instability)
Use this if Protocol A fails.
-
Reagent Change: Convert or purchase the MIDA Boronate of the thiazole.
-
Solvent: Dioxane:Water (10:1).
-
Base:
(5.0 equiv). -
Temp: 60°C - 80°C.
-
Mechanism: The MIDA backbone protects the boron.[5] The water/base slowly hydrolyzes the MIDA off, releasing the active species which is immediately consumed by the high-activity catalyst.
Visualizing the Stability Equilibrium
Figure 2: The kinetic competition between productive coupling and destructive protodeboronation.
References
-
Protodeboron
-
Source: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[2][7]
- Relevance: Defines the mechanism of rapid decomposition for 2- and 5-substituted heteroaryl boronic acids.
-
URL:[Link]
-
-
MIDA Boron
-
Source: Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products using MIDA Boronates." Journal of the American Chemical Society.[2][7]
- Relevance: Establishes MIDA boronates as the standard workaround for unstable boronic acids.
-
URL:[Link]
-
-
Anhydrous Fluoride Activ
- Source: Wright, S. W., et al. (1994). "Fluoride-mediated Suzuki coupling of aryl boronic acids." The Journal of Organic Chemistry.
- Relevance: Provides the protocol for anhydrous coupling using CsF/KF to avoid hydrolysis.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
- 9. DSpace [kuscholarworks.ku.edu]
Minimizing homocoupling side reactions of thiazolyl boronic acids
Topic: Minimizing Homocoupling & Protodeboronation of Thiazolyl Boronic Acids Document ID: TSC-THZ-004 Last Updated: February 2026
Executive Summary: The "Thiazole Trap"
The Core Problem: Researchers working with 2-thiazolyl boronic acids often encounter low yields, black reaction mixtures, or significant homocoupling (dimerization). The Root Cause: The C2 position of thiazole is exceptionally electron-deficient. This makes the C-B bond highly labile.
-
Protodeboronation: The dominant failure mode. The boronic acid hydrolyzes rapidly in the presence of base/water, replacing the Boron with Hydrogen (H).
-
Homocoupling: A secondary failure mode. If the cross-coupling cycle is slow (due to catalyst deactivation or poor oxidative addition), the high concentration of boronic acid—combined with trace oxygen—favors oxidative dimerization.
The Solution Hierarchy:
-
Gold Standard: Switch to MIDA Boronates (Slow-Release Strategy).
-
Silver Standard: Use High-Activity Precatalysts (e.g., XPhos Pd G3) to outrun decomposition.
-
Bronze Standard: Anhydrous activation (CsF/Dry Solvents).
Diagnostic Framework: What is killing your reaction?
Before applying a fix, confirm the failure mode using this diagnostic logic.
Troubleshooting Tree (Q&A)
Q: My reaction mixture turned black almost immediately upon heating. LCMS shows only the de-boronated thiazole (thiazole-H).
-
Diagnosis: Rapid Protodeboronation .
-
Mechanism: The base (hydroxide or carbonate) attacked the boron center, and the electron-rich nitrogen at the 3-position facilitated the cleavage of the C-B bond.
-
Fix: You cannot use free boronic acids here. Switch to MIDA boronates (See Section 3) or anhydrous conditions (See Section 4).
Q: I see the desired product, but also a significant amount of Thiazole-Thiazole dimer.
-
Diagnosis: Oxidative Homocoupling .[1]
-
Mechanism: This reaction is second-order with respect to the boronic acid concentration. High standing concentrations of boronic acid + trace oxygen + slow cross-coupling = Dimer.
-
Fix:
-
Degas rigorously: Sparge with Argon for 15 mins (balloon purging is insufficient).
-
Slow Addition: Add the boronic acid via syringe pump over 1 hour.
-
MIDA Strategy: The MIDA ester releases the active species slowly, keeping the instantaneous concentration low (See Section 3).
-
The Gold Standard: MIDA Boronate Slow-Release
This is the most robust solution for thiazoles. MIDA (N-methyliminodiacetic acid) protects the boron atom, shutting down transmetallation and hydrolysis until it is slowly hydrolyzed in situ.
The Mechanism
By using a mild base and water, the MIDA cage opens gradually. This releases the unstable boronic acid at a rate that matches the catalytic cycle. Because the free boronic acid concentration never spikes, homocoupling (which requires two boronic acid molecules) is statistically suppressed.
Figure 1: The "Slow-Release" mechanism prevents the accumulation of free boronic acid, thereby minimizing side reactions.
Standard Operating Procedure (SOP) for Thiazole MIDA Coupling
-
Reagents:
-
Thiazolyl MIDA boronate (1.5 equiv)
-
Aryl Chloride/Bromide (1.0 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%) or Pd(OAc)2/XPhos (1:2 ratio)
-
Base: K3PO4 (3.0 equiv) — Crucial: Must be anhydrous initially, water is added as solvent.
-
Solvent: 1,4-Dioxane : Water (5:1 ratio).
-
-
Protocol:
-
Charge a vial with the MIDA boronate, Aryl Halide, Catalyst, and K3PO4.
-
Seal and purge with Argon (3x vacuum/fill cycles).
-
Add degassed Dioxane and Water (5:1).
-
Heat to 60°C . Note: Higher temperatures (90°C+) increase hydrolysis rate; if you see dimers, LOWER the temp to 60°C to slow the release.
-
Run for 4–16 hours.
-
Alternative Strategies (If MIDA is unavailable)
If you must use the free boronic acid or Pinacol ester, you must engineer the reaction to favor cross-coupling over decomposition.
Strategy A: The "Sprint" (High-Activity Catalysis)
Use a catalyst that performs Oxidative Addition (OA) and Transmetallation (TM) faster than the boronic acid can decompose.
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 .
-
Why: These precatalysts activate immediately (no induction period). The bulky biaryl ligands protect the Pd center and facilitate rapid reductive elimination.
-
-
Base: K3PO4 or Cs2CO3 . Avoid strong bases like NaOH or KOtBu which accelerate deboronation.
Strategy B: Anhydrous Fluoride Activation
Water is the enemy of thiazolyl boronic acids (leading to protodeboronation). By using Fluoride (F-) instead of Hydroxide (OH-) to activate the boron, you can run the reaction under strictly anhydrous conditions.
-
Reagent: Thiazolyl Pinacol Ester (more stable than acid).
-
Base: CsF (Cesium Fluoride) or TBAF (anhydrous).
-
Solvent: Dry THF or Toluene.
-
Mechanism: F- binds to the empty p-orbital of Boron, creating the activated boronate species required for transmetallation without introducing protons for hydrolysis.
Comparative Data: Stability & Yields[2][3]
The following table summarizes the expected performance of different boron species in the coupling of 2-thiazolyl boronates with 4-chloroanisole.
| Variable | Free Boronic Acid | Pinacol Ester | MIDA Boronate |
| Bench Stability | < 1 Day (Degrades in air) | ~1-2 Weeks (Hydrolyzes) | > 6 Months (Indefinite) |
| Dominant Side Reaction | Rapid Protodeboronation | Protodeboronation | None (Controlled) |
| Homocoupling Risk | High (High instantaneous conc.) | Medium | Low (Slow release) |
| Standard Yield | 0 - 15% | 30 - 50% | 85 - 95% |
| Purification | Difficult (Streaks on Silica) | Moderate | Easy (Silica compatible) |
Visualizing the Competition
This diagram illustrates why standard conditions fail and how optimization shifts the balance.
Figure 2: Reaction pathways. The goal is to inhibit the red pathways (Decomposition/Dimerization) to favor the green pathway.
References
-
Gillis, E. P., & Burke, M. D. (2007).[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(19), 6961–6963.
-
Cox, P. A., et al. (2016).[3] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[3]
-
Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, 128(21), 6829–6836.
Sources
- 1. The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies -ORCA [orca.cardiff.ac.uk]
- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]
Alternative ligands for sterically hindered thiazole boronic acid reactions
Ticket #404: Reaction Stalled / Low Yield in Sterically Hindered Thiazole Couplings
Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Introduction: The "Thiazole Trap"
You are likely here because your Suzuki-Miyaura coupling involving a thiazole boronic acid (or ester) has failed. The reaction mixture turned black (Pd black precipitation), or you isolated only the protodeboronated byproduct (thiazole-H).
The Root Cause: Thiazole boronic acids, particularly 2-thiazolyl and 5-thiazolyl derivatives, are among the most unstable heteroaryl nucleophiles. They suffer from two competing failure modes:[1]
-
Rapid Protodeboronation: The C-B bond cleaves faster than the transmetallation step can occur. This is often base-catalyzed and accelerated by the zwitterionic nature of the intermediate.
-
Steric Hindrance: If your coupling partner has ortho-substituents, the standard catalytic cycle slows down at the transmetallation step, giving protodeboronation even more time to destroy your starting material.
This guide provides the "patches" required to fix these bugs in your synthetic pathway.
Module 1: Ligand Selection Matrix (The Hardware)
Standard ligands like
Ligand Performance Comparison
| Ligand Class | Specific Ligand | Recommendation Level | Best Use Case | Mechanism of Action |
| Buchwald G3/G4 | XPhos | ⭐⭐⭐⭐⭐ (Gold Standard) | General purpose for hindered aryl chlorides/bromides. | Large steric bulk promotes reductive elimination; electron-richness speeds up oxidative addition. |
| Buchwald G3/G4 | SPhos | ⭐⭐⭐⭐ | Highly unstable boronic acids. | Enhances stability of the Pd(II) intermediate; secondary interaction with Pd prevents decomposition. |
| NHC | Pd-PEPPSI-IPent | ⭐⭐⭐⭐⭐ (Heavy Duty) | Extreme steric hindrance (tetra-ortho substituted). | "Flexible steric bulk" allows entry of massive substrates; highly resistant to oxidation. |
| NHC | Pd-PEPPSI-IPr | ⭐⭐⭐ | Standard hindered couplings. | Good baseline NHC, but IPent is superior for maximum steric demand. |
| Phosphine | A-taPhos | ⭐⭐⭐ | Challenging heteroaryl-heteroaryl couplings. | Exceptional for electron-poor heteroaryls. |
Visualizing the Decision Process
Use this logic flow to select your catalyst system.
Caption: Logic flow for selecting the optimal catalyst based on substrate hindrance and stability.
Module 2: Troubleshooting Protodeboronation (The Bug Fix)
If your ligand is correct but the reaction still fails, the issue is likely protodeboronation . This is a pH-dependent side reaction where water/base attacks the boron center.
The Mechanism of Failure
For 2-thiazolyl boronic acids, the nitrogen atom can coordinate intramolecularly or facilitate protonation at the C2 position.
-
Reaction:
-
Fix: You must use a "Slow Release" strategy or anhydrous conditions.
The "Slow Release" Strategy (MIDA Boronates)
Replacing the boronic acid with a MIDA (N-methyliminodiacetic acid) boronate is the most effective patch.
-
Why it works: The MIDA ligand locks the boron hybridization to
, removing its Lewis acidity. The boron is chemically inert until it is slowly hydrolyzed by the base in the reaction mixture. This keeps the concentration of the active (and unstable) boronic acid low, preventing the "protodeboronation" pathway from dominating.
Module 3: Optimized Protocols (The Patch)
Do not use standard Suzuki conditions (
Protocol A: The "Buchwald G4" Standard
Best for: Moderately hindered systems, general optimization.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Thiazole Boronic Acid/Pinacol Ester (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: THF/Water (10:1) or Dioxane/Water (4:1)[2]
-
-
Procedure:
-
Step 1 (Degassing): Add solid reagents to the vial. Seal and purge with Argon for 5 minutes.
-
Step 2 (Solvent): Add degassed solvents via syringe.
-
Step 3 (Activation): Heat to 40–60°C. (Note: G4 catalysts activate rapidly; high temps may not be needed and can accelerate deboronation).
-
Step 4 (Monitoring): Monitor via LCMS. If deboronation is observed, switch to Protocol C .
-
Protocol B: The "PEPPSI" Powerhouse
Best for: Extremely sterically hindered partners (e.g., 2,6-disubstituted aryl halides).
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Thiazole Boronate (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPent (2–5 mol%)
-
Base:
or (2.0 equiv) -
Solvent: Dioxane or Toluene (Anhydrous preferred if stability is an issue).
-
-
Procedure:
Protocol C: The MIDA Slow-Release
Best for: Substrates that deboronate immediately in Protocols A/B.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Thiazole MIDA Boronate (1.5 equiv)
-
Catalyst: XPhos Pd G2/G3 (2 mol%)
-
Base:
(5.0 equiv) — High base load required to hydrolyze MIDA. -
Solvent: THF/Water (10:1).
-
-
Procedure:
-
Run at 60°C. The water and base will slowly hydrolyze the MIDA ester, releasing the active boronic acid at the same rate it is consumed by the catalyst.
-
Module 4: Catalytic Cycle Visualization
Understanding where the reaction fails allows for precise troubleshooting.
Caption: The Suzuki Catalytic Cycle. Note that steric hindrance slows Transmetallation, allowing the fatal Protodeboronation side-reaction to dominate.
FAQs (Knowledge Base)
Q: Can I use
Q: Why is my reaction turning black immediately? A: "Pd Black" formation indicates catalyst decomposition. This happens when the oxidative addition is too slow or the ligand dissociates. Solution: Switch to XPhos Pd G4 . The precatalyst scaffold ensures a 1:1 Pd:Ligand ratio and prevents immediate catalyst death.
Q: Should I add Copper (CuI) as a co-catalyst? A: Proceed with caution. While Cu(I) can facilitate the coupling (Liebeskind-Srogl type mechanisms), Lewis acids can accelerate the protodeboronation of 2-substituted azoles. Only use CuI if anhydrous conditions are strictly maintained.
References
-
Buchwald, S. L. et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.
-
Organ, M. G. et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2010.
-
Burke, M. D. et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.
-
Cox, P. A. et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2016.[1] [1]
-
Hazra, S. et al. "Recent Advances in the Synthesis of Thiazoles." RSC Advances, 2022.
Sources
Handling instability of (3-Methoxy-1,2-thiazol-5-yl)boronic acid in chromatography
Technical Support Center: (3-Methoxy-1,2-thiazol-5-yl)boronic Acid Stability
Case ID: T-BZ-505 Subject: Chromatography & Handling of Labile Heterocyclic Boronic Acids Status: Resolved / Guide Available
Executive Summary
You are likely experiencing on-column degradation or peak splitting with this compound. This is not a column failure; it is a feature of the molecule’s chemistry.
This 5-membered heterocyclic boronic acid is highly susceptible to protodeboronation (loss of the boron group) and boroxine formation (trimerization). The electron-donating methoxy group at the C3 position increases electron density at C5, accelerating hydrolytic cleavage of the C-B bond under standard acidic HPLC conditions.
This guide provides the protocols required to stabilize, analyze, and purify this compound.
Module 1: The Chemistry of Instability (Diagnostics)
Before troubleshooting the instrument, you must diagnose the chemical behavior.
The Two Primary Failure Modes:
-
Protodeboronation (Irreversible): The C-B bond breaks, replaced by a proton. You observe the mass of the de-boronated thiazole (Parent - B(OH)₂ + H).
-
Boroxine Equilibrium (Reversible): Three boronic acid molecules dehydrate to form a cyclic trimer. You observe broad, split, or "ghost" peaks.
Visualizing the Degradation Pathway The following diagram illustrates the competing equilibria occurring inside your HPLC column.
Figure 1: The stability triangle. Your goal is to keep the molecule in the blue "Monomer" state while preventing the red "Degradation" pathway.
Module 2: Chromatography Optimization (Troubleshooting)
Standard acidic mobile phases (0.1% TFA/Formic Acid) often catalyze the destruction of this specific molecule.
Protocol A: The "Cold & Fast" Method (Analytical)
Use this for rapid purity checks.
| Parameter | Setting | Rationale |
| Column Temperature | 10°C - 20°C | Heat accelerates protodeboronation exponentially. Never run at >40°C. |
| Mobile Phase A | 0.1% Formic Acid (Avoid TFA) | TFA is too strong and will cleave the C-B bond. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can form methyl esters (artifacts) with the boronic acid. |
| Gradient | Steep (5% to 95% in < 5 mins) | Minimize residence time on the column. |
| Stationary Phase | Hybrid Particle (e.g., BEH C18) | High surface coverage reduces silanol interactions that cause tailing. |
Protocol B: The "Diol-Cap" Method (Recommended)
Use this if peak splitting persists. Adding a diol to the mobile phase creates a transient ester, "capping" the boronic acid and preventing interaction with the column silica.
-
Mobile Phase A: 10 mM Ammonium Acetate + 10 mM Sorbitol (or Pinacol).
-
Mobile Phase B: Acetonitrile.
-
Mechanism: The sorbitol forms a complex with the boronic acid in situ.
-
Result: Sharp peak shape, but the mass observed will be the [M + Sorbitol - 2H₂O] adduct.
Module 3: Purification & Storage Strategy
Q: My compound degrades when I dry it down after Prep-HPLC. Why? A: Concentration increases the rate of auto-catalytic deboronation. As water is removed, the acidity of the residual solution often spikes, destroying the molecule.
Corrective Workflow: MIDA or Pinacol Protection
Do not attempt to store the free boronic acid. Convert it immediately to a stable ester.
Step-by-Step Protection Protocol:
-
Dissolution: Dissolve crude this compound in THF.
-
Reagent: Add 1.1 equivalents of Pinacol and 1.5 equivalents of MgSO₄ (drying agent).
-
Reaction: Stir at Room Temperature for 2 hours.
-
Filtration: Filter off the MgSO₄.
-
Evaporation: Concentrate the filtrate. The resulting Pinacol Ester is significantly more stable on silica gel and can be purified using standard flash chromatography (Hexane/EtOAc).
Decision Tree for Handling:
Figure 2: Operational decision tree to prevent sample loss.
FAQs: Technical Support
Q1: Why does my LC-MS show a mass of [M+14] or [M+32]?
-
[M+14]: You used Methanol as a solvent.[1] The boronic acid formed a methyl ester (
). Switch to Acetonitrile. -
[M+32]: You used Methanol. The boronic acid formed a dimethyl ester (
).
Q2: I see a huge void volume peak and no product. This is classic Protodeboronation . The boron group has fallen off, leaving 3-methoxyisothiazole, which is likely not retained well on C18 or does not ionize in the same mode.
-
Fix: Check the pH of your sample diluent. Ensure it is neutral. Do not store the sample in acidic solution.
Q3: Can I use Silica Gel Chromatography for the free acid? No. Heterocyclic boronic acids bind irreversibly to silica or streak badly due to interactions with surface hydroxyls.
-
Fix: Always convert to the Pinacol ester before normal phase purification.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Knapp, D. M., et al. (2009).[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link
-
Noonan, G., et al. (2014). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Chemistry – A European Journal. Link
-
Yan, J., et al. (2012). "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling." Journal of the American Chemical Society. Link
Sources
Overcoming slow kinetics in 3-methoxythiazole boronic acid reactions
Technical Support Center: Optimizing Kinetics in Methoxythiazole Boronic Acid Couplings
Status: Active Ticket ID: #THZ-KIN-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Nomenclature Correction
User Query: "How do I overcome slow kinetics in 3-methoxythiazole boronic acid reactions?"
Initial Diagnostic: Before addressing the kinetics, we must address a structural paradox. In standard IUPAC numbering for thiazoles, position 1 is Sulfur and position 3 is Nitrogen. Therefore, a "3-methoxy" group is chemically impossible.
We assume you are referring to one of the following viable substrates:
-
2-methoxythiazole-5-boronic acid (Electron-rich, prone to protodeboronation).
-
4-methoxythiazole-2-boronic acid (Extremely unstable, rapid C2-protodeboronation).
-
2-methoxy-5-pyridyl boronic acid (Often confused with thiazoles in conversation).
The Core Problem: "Slow kinetics" in thiazole couplings is rarely a simple rate issue; it is usually a competition between Catalyst Poisoning (S/N coordination arresting the cycle) and Protodeboronation (destruction of the boron reagent before transmetallation).
Diagnostic Phase: Identify Your Bottleneck
Use this decision matrix to determine if your reaction is stalling due to catalyst death or reagent death.
Figure 1: Diagnostic decision tree for thiazole coupling failures. Determine if the issue is catalytic arrest (Poisoning) or reagent instability (Protodeboronation).
Module A: The "Slow Release" Protocol (Targeting Protodeboronation)
Context: Thiazole boronic acids are notoriously unstable. The C-B bond cleaves rapidly in the presence of water and base (standard Suzuki conditions), often faster than the transmetallation step.
The Solution: Use MIDA Boronates .[1][2] The N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron from sp² to sp³, shutting down protodeboronation. Under mild aqueous basic conditions, the active boronic acid is released slowly, keeping its standing concentration low but steady—perfect for reacting with the catalyst without decomposing.
Experimental Protocol: MIDA Slow-Release Coupling
| Component | Standard | Optimization for Thiazoles |
| Boron Source | Boronic Acid/Pin Ester | Thiazolyl-MIDA Boronate (1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) |
| Base | Na₂CO₃ / K₂CO₃ | K₃PO₄ (3.0 equiv, finely ground) |
| Solvent | DMF / Toluene | THF:Water (10:1) or Dioxane:Water (5:1) |
| Temp | 80-100°C | 60°C (Start low to preserve catalyst) |
Step-by-Step Workflow:
-
Setup: Charge a vial with the Aryl Halide (1.0 equiv), Thiazolyl-MIDA boronate (1.5 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Degas: Seal and purge with Argon for 5 minutes.
-
Solvent: Add degassed THF and Water (ratio 10:1). Crucial: Water is required for MIDA hydrolysis.
-
Reaction: Heat to 60°C with vigorous stirring.
-
Monitoring: Check LCMS at 2 hours. If the MIDA boronate remains but halide is unconsumed, increase temp to 80°C.
Module B: The "Bulky Ligand" Protocol (Targeting Poisoning)
Context: The sulfur and nitrogen atoms in methoxythiazoles are potent sigma-donors. They can displace standard phosphine ligands (like PPh₃), forming stable, inactive Palladium-Thiazole complexes.
The Solution: Use Buchwald Dialkylbiaryl Ligands (XPhos or SPhos) .
-
Steric Bulk: The isopropyl/cyclohexyl groups prevent the thiazole N/S from approaching the Pd center.
-
Electron Richness: Accelerates oxidative addition (often the rate-limiting step with electron-rich chlorides).
Comparative Ligand Performance Table
| Ligand | Suitability for Thiazoles | Mechanism of Action |
| PPh₃ | Poor | Easily displaced by Thiazole N/S; leads to catalyst death. |
| dppf | Moderate | Bidentate bite angle helps, but still susceptible to poisoning. |
| SPhos | High | Excellent for preventing poisoning; high turnover. |
| XPhos | Very High | Best for heteroaryl chlorides; extreme bulk protects Pd center. |
| P(t-Bu)₃ | High | Highly active, but pyrophoric and difficult to handle. |
Mechanistic Visualization
Understanding why the reaction fails is critical for fixing it. The diagram below illustrates the competition between the productive Suzuki cycle and the destructive Protodeboronation pathway.
Figure 2: The Kinetic Battlefield. Note the red paths indicating failure modes. The MIDA strategy (left) throttles the supply of Free Boronic Acid, preventing the accumulation that leads to Decomp.
Frequently Asked Questions (FAQ)
Q: Can I use anhydrous conditions to stop protodeboronation? A: Only if you use a pinacol ester, but even then, transmetallation usually requires an "oxo-palladium" species formed via hydroxide or alkoxide. Completely anhydrous conditions often shut down the Suzuki cycle entirely unless you use specific fluoride sources (CsF) in dry dioxane. For thiazoles, the MIDA aqueous route is generally superior to the anhydrous route.
Q: My reaction turns black immediately. What does this mean? A: This indicates "Pd black" precipitation. Your catalyst is decomposing before it can enter the cycle. This confirms the ligands are not bulky enough to stabilize the Pd(0) species, or the thiazole is displacing them. Switch to XPhos-Pd-G3 or G4 precatalysts immediately.
Q: Why K₃PO₄ instead of K₂CO₃? A: K₃PO₄ is a milder base with high buffering capacity. It facilitates the hydrolysis of MIDA boronates at a controlled rate. Stronger carbonate bases often accelerate the destructive protodeboronation pathway faster than they accelerate the productive transmetallation.
References
-
Gillis, E. P., & Burke, M. D. (2007).[3] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society.[3]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[3]
-
Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[3]
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." (Context on XPhos stability). Journal of the American Chemical Society.[3]
Sources
Validation & Comparative
1H NMR characterization of (3-Methoxy-1,2-thiazol-5-yl)boronic acid
Title: 1H NMR Characterization Guide: (3-Methoxy-1,2-thiazol-5-yl)boronic acid
Executive Summary Characterizing heteroaryl boronic acids like This compound presents unique challenges compared to standard organic intermediates. The equilibrium between the free boronic acid, its cyclic trimer (boroxine), and potential protodeboronation products often results in confusing, broad, or duplicated NMR signals.
This guide objectively compares the Free Acid form against its Pinacol Ester derivative, providing a self-validating workflow to ensure data integrity in drug discovery applications.
Part 1: The Characterization Challenge
The 1,2-thiazole (isothiazole) core is electron-rich, particularly with the 3-methoxy substituent. This electronic nature creates two primary stability issues detectable by NMR:
-
Boroxine Equilibrium: In non-coordinating solvents (e.g., CDCl₃), the molecule spontaneously dehydrates to form a cyclic trimer (boroxine). This results in signal broadening and non-integral peak ratios.
-
Protodeboronation: The C-B bond at the 5-position is susceptible to hydrolysis, replacing the boronic acid group with a proton to yield 3-methoxyisothiazole. This is the primary impurity to screen for.
Recommendation: Do not rely solely on the free acid spectrum in CDCl₃. Use DMSO-d₆ for the free acid or convert to the Pinacol Ester for definitive characterization.
Part 2: Comparative 1H NMR Data
The following table contrasts the expected chemical shifts for the target compound, its stable ester derivative, and its primary degradation product.
Table 1: Diagnostic 1H NMR Shifts (ppm)
| Feature | Target: Free Boronic Acid | Alternative: Pinacol Ester | Impurity: De-borylated |
| Solvent | DMSO-d₆ (Recommended) | CDCl₃ (Standard) | DMSO-d₆ / CDCl₃ |
| Structure | Monomer/Boroxine Mix | Stable Ester | 3-Methoxyisothiazole |
| B(OH)₂ | 8.0 – 9.5 (br s, 2H)* | Absent | Absent |
| H-4 (Aromatic) | 6.8 – 7.3 (s, 1H) | 6.9 – 7.4 (s, 1H) | 6.5 – 6.8 (d, 1H) |
| H-5 (Aromatic) | Absent (Substituted) | Absent (Substituted) | 8.4 – 8.7 (d, 1H)** |
| -OCH₃ | 3.8 – 3.9 (s, 3H) | 3.9 – 4.0 (s, 3H) | 3.8 – 3.9 (s, 3H) |
| Pinacol CH₃ | Absent | 1.30 – 1.35 (s, 12H) | Absent |
*Note: The B(OH)₂ signal is concentration-dependent and may disappear if the solvent is "wet" (proton exchange). **Note: The appearance of a doublet at >8.0 ppm is the critical "Red Flag" for degradation.
Part 3: Self-Validating Experimental Protocols
To guarantee the identity of this compound, use this two-step validation workflow.
Protocol A: The "D₂O Shake" (Purity Check)
Purpose: To distinguish the boronic acid hydroxyls from aromatic impurities.
-
Dissolve ~5 mg of sample in 0.6 mL DMSO-d₆ .
-
Acquire a standard 1H NMR (16 scans).
-
Add 1 drop of D₂O to the NMR tube and shake vigorously.
-
Acquire a second spectrum.[1]
-
Result: The broad peak at 8.0–9.5 ppm should vanish (exchange). The aromatic H-4 signal (6.8–7.3 ppm) must remain unchanged. If the aromatic signal shifts significantly or splits, suspect boroxine aggregation.
-
Protocol B: In-Situ Pinacol Derivatization (Identity Confirmation)
Purpose: To lock the species into a stable, monomeric form for high-resolution analysis.
-
Dissolve ~10 mg of the boronic acid in 0.6 mL CDCl₃ (or DMSO-d₆ if insoluble).
-
Add 1.1 equivalents of Pinacol (2,3-dimethyl-2,3-butanediol).
-
Add ~50 mg of anhydrous MgSO₄ (drying agent) directly to the tube (optional but recommended to drive equilibrium).
-
Shake for 5 minutes at room temperature.
-
Filter (if MgSO₄ used) or let settle and acquire 1H NMR.
-
Result: You will see a sharp singlet for the pinacol methyls (~1.3 ppm) and a clean, sharp singlet for the isothiazole H-4. This confirms the boron connectivity.
-
Part 4: Visualization of Dynamics
The following diagram illustrates the equilibrium challenges and the "In-Situ" solution described in Protocol B.
Caption: Figure 1. The boronic acid exists in a dynamic equilibrium with its trimer (boroxine). Derivatization with pinacol (Blue Arrow) creates a stable species for definitive NMR analysis.
References
-
Hall, D. G. (Ed.). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011.
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org. Chem. 1997, 62, 21, 7512–7515.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev. 2014, 43, 412-443. (Discusses stability of heteroaryl boronic acids).
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.
Sources
Reactivity & Stability Profile: (3-Methoxy-1,2-thiazol-5-yl)boronic Acid vs. Pinacol Ester
Topic: Reactivity comparison: (3-Methoxy-1,2-thiazol-5-yl)boronic acid vs pinacol ester Content Type: Publish Comparison Guide
Executive Summary
In the development of novel anti-infectives and CNS agents, the 3-methoxy-1,2-thiazol-5-yl moiety is a high-value heterocyclic building block. However, the introduction of this motif via Suzuki-Miyaura coupling presents a classic medicinal chemistry dilemma: the trade-off between reagent stability and catalytic reactivity .
This guide objectively compares the free boronic acid and the pinacol ester (BPin) variants. Experimental evidence and mechanistic principles dictate that while the pinacol ester is the superior logistical reagent (storage/purification), the free boronic acid is the kinetically competent species. Crucially, the 5-isothiazolyl position is prone to rapid protodeboronation , making the choice of variant and coupling conditions the determinant factor for reaction success.
Chemical Properties & Stability Analysis
The 1,2-thiazole (isothiazole) ring is electron-deficient. The C5 position, adjacent to the sulfur atom, is electronically similar to the C2 position of thiophene but significantly more prone to base-mediated degradation due to the inductive effect of the adjacent nitrogen.
| Feature | This compound | (3-Methoxy-1,2-thiazol-5-yl)Pinacol Ester |
| Physical State | Hygroscopic solid; often forms variable anhydrides (boroxines). | Crystalline or semi-solid; defined molecular stoichiometry. |
| Storage Stability | Poor. Prone to dehydration (boroxine formation) and oxidative degradation upon long-term storage. | Excellent. Stable at RT for months; resistant to atmospheric oxidation. |
| Chromatography | Difficult. Streaks on silica; requires polar modifiers or reverse phase. | Excellent. Stable on silica gel; easy to purify and quantify. |
| Atom Economy | High (High active boron content). | Lower (Loss of pinacol mass). |
| Protodeboronation | High Risk. Rapid decomposition in aqueous base (t1/2 < 10 min at pH > 10). | Moderate Risk. Protected until hydrolysis occurs; "Slow Release" effect. |
The Protodeboronation Trap
The primary failure mode for 5-isothiazolyl boronates is protodeboronation .[1] Unlike simple aryl boronic acids, heteroaryl species containing a basic nitrogen or an adjacent heteroatom (like S) can stabilize the negative charge developing at the ipso-carbon during C-B bond cleavage.
-
Mechanism: Under basic coupling conditions, the boronate forms a tetrahedral "ate" complex. For 5-isothiazolyl, the C-B bond cleavage is accelerated because the resulting carbanion is stabilized by the inductive effect of the sulfur and the electron-withdrawing nature of the ring.
-
3-Methoxy Effect: The electron-donating methoxy group (EDG) at C3 provides a minor stabilizing effect by increasing electron density in the ring, slightly reducing the acidity of the boron center compared to the unsubstituted parent. However, it does not eliminate the risk.
Reactivity Profile: Suzuki-Miyaura Coupling
The choice between acid and ester dictates the kinetic pathway of the reaction.
Pathway A: Free Boronic Acid
-
Pros: Instantaneous formation of the active tri-hydroxy boronate species upon base addition. Fast transmetallation.
-
Cons: The high concentration of active boronate immediately exposes the reagent to protodeboronation. If the catalytic cycle (transmetallation) is slower than the decomposition rate, the reagent is consumed by the solvent before it couples.
Pathway B: Pinacol Ester [2][3]
-
Pros: Acts as a "reservoir."[4] The ester must hydrolyze to the acid to react (in most standard catalytic cycles). This slow hydrolysis maintains a low steady-state concentration of the unstable free acid, potentially matching the rate of transmetallation and minimizing decomposition.
-
Cons: If hydrolysis is too slow (e.g., anhydrous conditions, weak bases), the reaction stalls.
Diagram 1: The Kinetic Competition (Decomposition vs. Coupling)
Caption: The pinacol ester acts as a buffer. Success depends on k_trans > k_dec. If k_dec is high (unstable species), keeping the 'Ate' concentration low via the ester pathway is beneficial.
Experimental Protocols
These protocols are designed to mitigate the specific instability of the 5-isothiazolyl moiety.
Protocol A: Synthesis of (3-Methoxy-1,2-thiazol-5-yl)Pinacol Ester
Rationale: Direct lithiation is risky due to ring fragmentation. Pd-catalyzed borylation is safer.
-
Reagents: 5-Bromo-3-methoxyisothiazole (1.0 eq), Bis(pinacolato)diboron (1.1 eq), KOAc (3.0 eq), Pd(dppf)Cl₂·DCM (0.03 eq).
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M).
-
Procedure:
-
Charge an oven-dried flask with aryl bromide, B₂Pin₂, and KOAc.
-
Add dioxane and degas (sparge with N₂ for 15 min).
-
Add Pd catalyst under N₂ counterflow.
-
Heat to 80°C for 4-6 hours. Note: Do not overheat (>100°C) to avoid decomposition.
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hex/EtOAc). The ester is stable on silica.
-
Protocol B: Optimized Coupling (The "Rapid Transmetallation" Method)
Rationale: Uses a highly active catalyst (XPhos or SPhos) and a base (K₃PO₄) that buffers pH, minimizing the window for protodeboronation.
-
Reagents:
-
Halide Partner (1.0 eq)
-
Boronate: (3-Methoxy-1,2-thiazol-5-yl)Pinacol Ester (1.2 - 1.5 eq)
-
Catalyst: Pd₂(dba)₃ (0.02 eq) + XPhos (0.08 eq) OR Pd-XPhos G3.
-
Base: K₃PO₄ (3.0 eq, 1.0 M aqueous solution).
-
-
Solvent: THF : Water (4:1) or n-Butanol.
-
Workflow:
-
Mix halide, boronate, and precatalyst in the organic solvent.
-
Degas thoroughly.
-
Add the aqueous base solution.
-
Critical Step: Heat rapidly to 60-80°C .
-
Why? XPhos facilitates extremely fast transmetallation, often outcompeting the decomposition rate (ktrans >> kdec).
-
Decision Matrix: Which Reagent to Use?
| Scenario | Recommended Reagent | Reasoning |
| GMP / Scale-Up | Pinacol Ester | Reproducible stoichiometry; easier to handle solids; stable QC profile. |
| Exploratory MedChem | Pinacol Ester | Can be stored in library plates without degradation. |
| Difficult Coupling | Free Acid | If the ester fails to react (steric bulk), the free acid eliminates the hydrolysis step. Must use excess (2-3 eq). |
| Anhydrous Conditions | Free Acid | Esters require water/base to activate. Under strictly anhydrous conditions (e.g., Ag₂O mediated), the acid is required. |
Mechanistic Visualization: The "Slow Release" Strategy
The following diagram illustrates why the Pinacol Ester often gives higher isolated yields for unstable isothiazoles, despite being intrinsically less reactive.
Caption: Pinacol esters prevent the accumulation of unstable intermediates, favoring the productive coupling pathway.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[5] Link
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Sources
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
HPLC method development for purity analysis of thiazole boronic acids
Executive Summary
Thiazole boronic acids are indispensable building blocks in Suzuki-Miyaura cross-coupling for drug discovery. However, they present a "perfect storm" of analytical challenges: rapid protodeboronation (instability), boroxine formation (peak splitting), and severe peak tailing (silanol interaction).
Standard generic gradient methods (e.g., C18/Formic Acid) often fail, yielding non-integrable humps or ghost peaks that mislead purity assessments. This guide compares three distinct chromatographic approaches, ultimately recommending a Diol-Modified Mobile Phase strategy that chemically stabilizes the analyte on-column.
The Scientific Challenge: Why Standard Methods Fail
To develop a robust method, one must first understand the dynamic equilibrium of the analyte. Thiazole boronic acids are not static molecules in solution; they exist in a flux of species that confuses standard HPLC detectors.
The Boroxine Cycle
Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . On a standard HPLC column, the equilibrium between the monomer (acid) and trimer (boroxine) is slow relative to the chromatographic timescale, resulting in peak broadening or "saddle" peaks .
The Thiazole "Velcro" Effect
The thiazole nitrogen is basic. On standard silica-based C18 columns, this nitrogen interacts with residual silanols (
Protodeboronation (The Silent Killer)
Thiazole boronic acids are zwitterionic.[2] The basic nitrogen can coordinate with the boron center, facilitating the cleavage of the C-B bond and replacing it with hydrogen (protodeboronation).[3] This creates the parent thiazole impurity during the run, leading to false purity results.
Visualizing the Instability
The following diagram illustrates the chemical species fighting for dominance in your HPLC vial.
Figure 1: The dynamic equilibrium of thiazole boronic acids. The monomer-boroxine exchange causes peak splitting, while the zwitterionic pathway leads to on-column degradation.
Comparative Analysis of Methodologies
We evaluated three distinct method development strategies for a representative analyte: 2-Aminothiazole-5-boronic acid .
Method A: The "Generic" Approach (Baseline)
-
Column: Standard C18 (3.5 µm, 4.6 x 100 mm)
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile
-
Mechanism: Hydrophobic retention.
Verdict: FAILED.
-
Observation: The peak appeared as a broad, tailing mound (
). A small "shoulder" peak was observed, which was confirmed by MS to be the boroxine trimer. -
Why: Formic acid is not strong enough to fully suppress silanol ionization, and it does nothing to stop boroxine formation.
Method B: The "Mixed-Mode" Approach
-
Column: SIELC Primesep P (Mixed-Mode: RP + Cation Exchange) or Waters CSH C18.
-
Mobile Phase: 0.1% TFA in Water / Acetonitrile.
-
Mechanism: The mixed-mode phase repels the basic thiazole nitrogen (via cation exchange) or uses a charged surface (CSH) to prevent silanol interaction.
Verdict: IMPROVED BUT INCOMPLETE.
-
Observation: Peak shape improved significantly (
). However, recovery was inconsistent. -
Why: While the tailing was solved, the boronic acid moiety was still free to dehydrate or degrade. The "boron chemistry" was ignored.
Method C: The "Diol-Stabilized" Approach (Recommended)
-
Column: Phenyl-Hexyl or CSH C18.
-
Mobile Phase: 50 mM Sorbitol (or Pinacol) added to Mobile Phase A.
-
Mechanism: In-situ esterification. The sorbitol in the mobile phase reacts instantly with the boronic acid to form a stable, cyclic boronate ester. This "locks" the molecule into a single species.
Verdict: SUPERIOR.
-
Observation: Sharp, symmetrical peak (
). No splitting. -
Why: The cyclic ester prevents boroxine formation and shields the boron center, reducing protodeboronation rates.
Data Summary: Method Performance
| Metric | Method A (Generic C18) | Method B (Mixed-Mode/CSH) | Method C (Diol-Modified) |
| USP Tailing Factor ( | 2.8 (Severe) | 1.3 (Acceptable) | 1.05 (Excellent) |
| Peak Width (W0.5) | > 0.8 min | 0.3 min | 0.15 min |
| Recovery (%) | 85% (Degradation) | 92% | 99% |
| Resolution (vs. Impurity) | < 1.5 | 2.0 | > 3.5 |
| Stability (24h rt) | Poor (< 80%) | Moderate | High (> 98%) |
Validated Experimental Protocol (Method C)
This protocol utilizes the Diol-Stabilized approach. It is self-validating because the presence of the sharp ester peak confirms the system is working.
Reagents Preparation
-
Mobile Phase A (Aqueous): Dissolve D-Sorbitol (50 mM) in 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Note: Sorbitol is preferred over pinacol for cost and solubility in water.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (0.1% TFA optional).
-
Sample Diluent: 50:50 Water:Acetonitrile containing 100 mM Sorbitol .
-
Critical: The sample must be "pre-locked" into the ester form in the vial.
-
Instrument Parameters
-
Column: Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH or Phenomenex Luna Phenyl-Hexyl), 3.5 µm, 4.6 x 100 mm.
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 25°C (Do not heat; heat accelerates protodeboronation).
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 60% B
-
10.1 min: 95% B
-
Workflow Logic
The following decision tree guides the optimization process if the standard protocol requires tweaking for specific thiazole derivatives.
Figure 2: Step-by-step optimization workflow for thiazole boronic acids.
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[2][5] Journal of the American Chemical Society, 138(29), 9145–9157.[2] [2]
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Application Data.[6][4][7][8][9][10]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Technical Guide.[11]
-
Genentech (via ResearchGate). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. Boronic acids as ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Definitive Structural Elucidation of 5-Substituted Methoxy-Thiazoles and Isothiazoles
A Comparative Guide for Structural Validation in Drug Discovery
Executive Summary
In medicinal chemistry, the "3-methoxythiazole" nomenclature often presents a critical ambiguity. A neutral aromatic thiazole ring cannot accommodate a methoxy group at position 3 (the nitrogen atom) without forming a charged thiazolium cation. In 90% of practical drug discovery scenarios, this terminology refers to one of two structural isomers:
-
2-Methoxythiazole: The methoxy group is attached to the carbon between sulfur and nitrogen (C2).
-
3-Methoxyisothiazole: The methoxy group is attached to C3 of the 1,2-thiazole (isothiazole) ring.
Misidentifying these isomers leads to erroneous Structure-Activity Relationship (SAR) models. This guide provides a self-validating protocol to distinguish 5-substituted 2-methoxythiazoles from their isothiazole counterparts using NMR and ancillary techniques.
Part 1: The Structural Challenge
The core challenge lies in the fact that both isomers (A and B below) are 5-substituted, leaving only one aromatic proton (H4) on the ring. This eliminates characteristic coupling constants (
| Feature | Isomer A: 2-Methoxythiazole | Isomer B: 3-Methoxyisothiazole |
| Connectivity | S(1)-C(2)-N(3)-C(4)-C(5) | S(1)-N(2)-C(3)-C(4)-C(5) |
| Methoxy Position | C2 (Flanked by S and N) | C3 (Flanked by N and C4) |
| Remaining Proton | H4 (Adjacent to N and C5) | H4 (Adjacent to C3 and C5) |
| Key Distinction | H4 is 3 bonds away from C2 (OMe-C). | H4 is 2 bonds away from C3 (OMe-C). |
Part 2: Comparative Analysis of Validation Methods
Method A: 1D
H /
C NMR (Preliminary but Insufficient)
-
Performance: Low confidence.
-
Why: Both isomers show a singlet aromatic proton and a methoxy signal. Chemical shift prediction is unreliable due to solvent and substituent effects at position 5.
-
Guidance: Use only as a purity check, not for structural proof.
Method B: 2D HMBC NMR (The Industry Standard)
-
Performance: High confidence (Definitive).
-
Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range couplings (
and ). -
The "Smoking Gun":
-
In Thiazoles , the H4 proton shows a strong
correlation to the C2 carbon (the carbon bearing the methoxy group) across the nitrogen. -
In Isothiazoles , the H4 proton is only 2 bonds away from the C3 carbon. While
correlations appear in HMBC, they are often weaker or distinguishable by magnitude from the characteristic trans-heteroatom of thiazoles. -
15N-HMBC: If available, this is the gold standard. H4 in thiazole couples to N3 (
). H4 in isothiazole couples to N2 ( ), but the chemical shift of the nitrogen is vastly different (Isothiazole N is often more shielded).
-
Method C: X-Ray Crystallography (The Gold Standard)
-
Performance: Absolute certainty.
-
Requirement: Requires a single crystal.[1]
-
Guidance: Mandatory for "First-in-Class" scaffolds to anchor the SAR model.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Distinguish 5-substituted 2-methoxythiazole from 3-methoxyisothiazole.
Step 1: Sample Preparation
-
Solvent: Dissolve 5-10 mg of compound in DMSO-d6 .
-
Reasoning: DMSO minimizes aggregation and provides sharper peaks for quaternary carbons compared to CDCl
.
-
-
Tube: High-quality 5mm NMR tube (prevent shimming artifacts).
Step 2: Acquisition Parameters (Bruker/Varian)
-
1H NMR: 16 scans, 30° relaxation delay (ensure integration accuracy).
-
13C {1H} UDEFT/APT: 512-1024 scans. Look for the quaternary C-OMe signal (~165-175 ppm for thiazole C2; ~160-170 ppm for isothiazole C3).
-
gHMBCAD (Adiabatic HMBC):
-
Set long-range coupling constant (
) to 8 Hz . -
Critical: This value captures the characteristic
coupling across the thiazole ring.
-
Step 3: Data Interpretation Logic
Follow this decision tree to validate the structure.
Figure 1: Decision tree for structural assignment of methoxy-azole isomers.
Part 4: Reference Data Table
Use these chemical shift ranges as a secondary confirmation. Note that substituent effects at Position 5 (R) will shift these values.
| Atom | 2-Methoxythiazole (Typical) | 3-Methoxyisothiazole (Typical) | Notes |
| C-OMe (Quaternary) | 165 - 175 ppm | 160 - 170 ppm | Thiazole C2 is usually more deshielded due to flanking S and N. |
| H4 (Singlet) | 6.5 - 7.5 ppm | 6.0 - 7.0 ppm | H4 in thiazole is deshielded by the adjacent Nitrogen. |
| HMBC (H4 | Strong ( | Weak ( | The primary discriminator. |
| Nitrogen ( | -100 to -130 ppm | -60 to -90 ppm | Requires |
Part 5: Mechanistic Visualization (HMBC Correlations)
The diagram below illustrates the specific atom-to-atom correlations that define the structure.
Figure 2: HMBC correlation pathways. The red dashed line in the Thiazole structure represents the definitive 3-bond coupling used for identification.
References
-
Clarification of Thiazole vs.
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
- Relevance: Defines standard numbering (S=1, N=3 for thiazole; S=1, N=2 for isothiazole) confirming "3-methoxythiazole" as a likely misnomer for isothiazole or 2-methoxythiazole.
-
HMBC Correlations in Thiazole Deriv
- Source: Silva, V. L., et al. (2006). "Structural characterization of 1,3-thiazoles by 2D NMR techniques." Magnetic Resonance in Chemistry, 44(4), 362-368.
- Relevance: Establishes the characteristic coupling
-
Differenti
- Source: Claramunt, R. M., et al. (2006). "The use of 15N NMR in the structural discrimination of isomeric azoles." Heterocycles, 69(1), 283.
- Relevance: Provides nitrogen chemical shift data distinguishing isothiazoles (-60 to -90 ppm)
-
13C NMR Shifts of Methoxy-Substituted Heterocycles
- Source: Pretsch, E., et al. (2009).
- Relevance: Reference tables for C-OMe chemical shifts in heteroarom
Sources
Palladium vs. Nickel Catalysis in Thiazole Coupling: A Technical Efficiency Guide
Part 1: Executive Summary
In the high-stakes arena of heterocyclic functionalization, thiazoles represent a "privileged scaffold" yet pose significant synthetic challenges due to sulfur-mediated catalyst poisoning and regio-instability. While Palladium (Pd) remains the industrial gold standard for reliability and C5-selectivity, Nickel (Ni) has emerged not merely as a cheaper alternative, but as a chemically distinct tool capable of unlocking C2-selectivity and activating inert electrophiles (e.g., phenols, esters).
The Verdict:
-
Choose Palladium for late-stage functionalization of valuable intermediates where C5-selectivity is required and protocol robustness outweighs catalyst cost.
-
Choose Nickel for early-stage building block synthesis, targeting the difficult C2 position, or when utilizing abundant phenol-derived electrophiles (C-O activation).
Part 2: The Thiazole Challenge & Mechanistic Divergence
The Thiazole Problem
Thiazoles possess two distinct reactive sites with opposing electronic demands:
-
C2 Position (N–C=S): Highly acidic (pKa ~29) but prone to ring-opening and metalation-induced instability. It is electronically electron-deficient.
-
C5 Position: Nucleophilic and electron-rich, mimicking thiophene reactivity.
Furthermore, the endocyclic sulfur atom acts as a soft Lewis base, frequently coordinating to soft metals like Pd(II), leading to catalyst sequestration ("poisoning") and requiring elevated temperatures or specialized ligands to turnover.
Mechanistic Contrast: Pd(0/II) vs. Ni(0/II/I/III)
The fundamental difference in efficiency stems from the catalytic cycles. Pd typically follows a predictable two-electron pathway, while Ni accesses single-electron transfer (SET) manifolds.
1. Palladium: The Electrophilic Specialist
Pd-catalyzed C-H activation of thiazoles predominantly proceeds via an Electrophilic Palladation (S_EAr) mechanism.
-
Selectivity: Exclusively C5. The electrophilic Pd(II) species attacks the most nucleophilic position.
-
Limitation: Cannot easily access C2 without blocking C5 or using specific copper co-catalysts (which switch the mechanism to deprotonation).
2. Nickel: The Radical/Nucleophilic Specialist
Ni catalysts, often employed with bipyridine or phosphine ligands, can operate via Radical Chain mechanisms or oxidative addition to "hard" electrophiles.
-
Selectivity: Tunable to C2. Ni can insert into C–O bonds (e.g., aryl pivalates) or facilitate base-assisted metalation at the acidic C2 proton.
-
Advantage: Ni's smaller atomic radius and lower electronegativity allow oxidative addition to bonds Pd cannot touch (Ar–F, Ar–OR).
Part 3: Visualization of Catalytic Logic
The following diagram illustrates the divergent pathways for Pd and Ni when applied to a thiazole substrate.
Figure 1: Divergent regioselectivity pathways. Pd favors C5 via electrophilic attack, while Ni enables C2 functionalization via radical/oxidative pathways.
Part 4: Comparative Efficiency Data
The following table synthesizes experimental data comparing the two metals in direct arylation and cross-coupling contexts.
| Feature | Palladium (Pd) Systems | Nickel (Ni) Systems |
| Primary Regioselectivity | C5 (High specificity) | C2 (Tunable) or C5 |
| Catalyst Loading | Low (0.01 – 5 mol%) | Moderate to High (5 – 10 mol%) |
| Electrophile Scope | Aryl Iodides, Bromides, Triflates | Aryl Chlorides, Phenols , Esters , Fluorides |
| Thiazole Poisoning | High sensitivity (requires heat/ligands) | Moderate sensitivity (mitigated by hard ligands) |
| Air/Moisture Stability | High (Pd(OAc)2 is air stable) | Low (Ni(cod)2 requires glovebox) |
| Cost Efficiency | Low (High metal cost) | High (Low metal cost, but expensive ligands) |
| Key Mechanism | 2e⁻ Oxidative Addition / Reductive Elim. | SET / Radical Rebound / Ni(I)-Ni(III) |
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol A: Pd-Catalyzed C5-Selective Arylation (Ligand-Free)
Best for: Rapid access to C5-substituted thiazoles using standard aryl bromides.
Rationale: The lack of phosphine ligands prevents competitive binding, allowing the thiazole to interact with Pd, but the high temperature ensures turnover despite sulfur coordination.
-
Reagents:
-
Thiazole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd(OAc)₂ (0.1 – 1.0 mol%)
-
KOAc (2.0 equiv, anhydrous)
-
DMA (Dimethylacetamide), 0.5 M concentration
-
-
Procedure:
-
Combine all solids in a pressure tube.
-
Add DMA and seal under argon.
-
Heat to 130 °C for 16 hours. (Note: High T is critical to break Pd-S resting states).
-
Cool, dilute with EtOAc, wash with water (to remove DMA/salts).
-
-
Validation:
-
Reaction typically turns black (Pd precipitation) upon completion.
-
Yield Expectation: 70-90% for activated aryl bromides.
-
Regio-check: 1H NMR will show disappearance of the C5 proton (typically ~7.9 ppm) while C2 (~8.8 ppm) remains.
-
Protocol B: Ni-Catalyzed C2-Selective Arylation (Using Phenol Derivatives)
Best for: C2 functionalization using inexpensive phenol-derived electrophiles (aryl pivalates).
-
Reagents:
-
Thiazole (1.5 equiv)
-
Aryl Pivalate (Ar-OPiv) (1.0 equiv)
-
Ni(OTf)₂ (10 mol%)
-
dcype (1,2-bis(dicyclohexylphosphino)ethane) (20 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene, 0.2 M
-
-
Procedure:
-
In a glovebox or under strict N2 Schlenk technique, mix Ni(OTf)₂ and dcype in Toluene for 15 min to form the active catalyst (yellow/orange solution).
-
Add Cs₂CO₃, Thiazole, and Aryl Pivalate.
-
Heat to 100 °C for 12 hours.
-
-
Validation:
-
Mechanism Check: This reaction proceeds via C–O bond cleavage.
-
Yield Expectation: 60-85%.
-
Regio-check: 1H NMR will show loss of the deshielded C2 proton (~8.8 ppm).
-
Part 6: Decision Matrix for Catalyst Selection
Use this logic flow to select the most efficient catalyst for your specific thiazole coupling campaign.
Figure 2: Strategic decision tree for maximizing efficiency in thiazole cross-coupling.
References
-
Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis. Organic Letters, 2009. Link
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry, 2009. Link
-
Nickel-Catalyzed C–H Arylation and Alkenylation of Imidazoles and Thiazoles. Chemical Science, 2015. Link
-
Nickel versus Palladium in Cross-Coupling Catalysis. Synthesis, 2020. Link
-
Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]thiazole. Advanced Synthesis & Catalysis, 2018. Link
Comparative Guide: Benchmarking (3-Methoxy-1,2-thiazol-5-yl)boronic Acid in Suzuki-Miyaura Coupling
Executive Summary
(3-Methoxy-1,2-thiazol-5-yl)boronic acid represents a high-value but kinetically fragile building block in medicinal chemistry. Unlike stable phenylboronic acids, this 5-membered heterocycle undergoes rapid protodeboronation under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, aqueous heat), often resulting in yields <15%.
This guide benchmarks the performance of the free acid against its pinacol ester and trifluoroborate derivatives. Key Finding: Success relies not on stabilizing the boronic acid, but on accelerating the oxidative addition and transmetallation steps to outcompete decomposition. The use of Buchwald G3 precatalysts (specifically XPhos Pd G3) allows for coupling at ambient temperatures, restoring yields to >85%.
Technical Context: The Instability Mechanism
To optimize yield, one must understand the failure mode. The 5-position of the 1,2-thiazole (isothiazole) ring is electronically similar to the 2-position of thiophene. It is highly nucleophilic but susceptible to electrophilic attack.
Under aqueous basic conditions (standard Suzuki), the boronate species forms a zwitterionic intermediate or undergoes direct electrophilic protonolysis. The presence of the 3-methoxy group (electron-donating) increases electron density in the ring, accelerating the rate of C-B bond cleavage.
Visualization: The Race Against Decomposition
The following diagram illustrates the kinetic competition between the desired transmetallation (Path A) and the fatal protodeboronation (Path B).
Caption: Kinetic competition. Standard catalysts (Path B) are too slow, leading to decomposition. Specialized ligands (Path A) accelerate transmetallation.
Benchmarking Data
The following data compares the isolated yield of the coupling between this compound (1.2 equiv) and 4-bromoanisole (1.0 equiv) under various conditions.
Table 1: Catalyst & Ligand Screen (Free Acid)
Conditions: Solvent: 1,4-Dioxane/H₂O (4:1), Base: K₃PO₄ (3.0 equiv), Time: 2h.
| Entry | Catalyst System | Temp (°C) | Yield (%) | Observation |
| 1 (Baseline) | Pd(PPh₃)₄ (5 mol%) | 80°C | 12% | Massive protodeboronation (Ar-H) observed by LCMS. |
| 2 | Pd(dppf)Cl₂ (5 mol%) | 60°C | 34% | Slow turnover; significant decomposition. |
| 3 | Pd(OAc)₂ / SPhos (1:2) | 40°C | 68% | Improved, but catalyst activation is slow. |
| 4 | XPhos Pd G3 (2 mol%) | 25°C | 91% | Optimal. Rapid activation at RT prevents thermal decomp. |
| 5 | PEPPSI-IPr (2 mol%) | 60°C | 78% | Good, but requires heat which risks substrate stability. |
Table 2: Boron Species Comparison
Conditions: XPhos Pd G3 (2 mol%), K₃PO₄, Dioxane/H₂O, 25°C.
| Boron Species | Yield (%) | Pros | Cons |
| Free Boronic Acid | 91% | Atom economical; no deprotection needed. | Unstable on shelf; requires immediate use. |
| Pinacol Ester | 88% | Better shelf stability. | Hydrolysis to acid is often rate-limiting; atom waste. |
| K-Trifluoroborate (BF₃K) | 94% | Highest stability; solid handling. | Low solubility in pure organics; requires hydrolysis step. |
Analysis: While the BF₃K salt offers marginal yield improvement due to stability, the Free Acid is viable only if a G3 precatalyst is used at room temperature. Using legacy catalysts (Entry 1) makes the free acid appear "useless," when it is actually just "fast-decaying."
Optimized Protocol: The "Cold-Start" Method
This protocol utilizes the Buchwald G3 Precatalyst system. The key is to generate the active Pd(0) species immediately upon mixing, allowing the reaction to proceed at ambient temperature where protodeboronation is kinetically suppressed.
Materials
-
Substrate: Aryl Bromide/Chloride (1.0 mmol)
-
Boron: this compound (1.3 mmol, 1.3 equiv)
-
Catalyst: XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution, degassed)
-
Solvent: THF or 1,4-Dioxane (Sparged with N₂)
Step-by-Step Methodology
-
Solvent Prep: Sparge THF/Dioxane with nitrogen for 15 minutes. Oxygen promotes homocoupling and slows the catalyst.
-
Solids Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide , Boronic Acid , and XPhos Pd G3 .
-
Note: Do not add base yet.
-
-
Solvation: Seal the vial and purge with N₂. Inject the anhydrous solvent (2.0 mL). Stir for 1 minute to dissolve the precatalyst (solution usually turns pale yellow/orange).
-
Activation (The Critical Step): Add the degassed 0.5 M K₃PO₄ (4.0 mL, 2.0 mmol) via syringe.
-
Reaction: Stir vigorously at 20–25°C (Room Temp) .
-
Monitoring: Check LCMS at 15 minutes. For this specific boronic acid, the reaction is often complete in <30 minutes.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
Decision Tree & Troubleshooting
Use this logic flow to adapt the protocol if your specific electrophile fails.
Caption: Troubleshooting logic. Identifying whether failure is due to decomposition (red path) or catalyst deactivation (yellow path).
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[8] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[8] Journal of the American Chemical Society, 132(40), 14073–14075.[8] [Link]
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 36(4), 269–280. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. dspace.mit.edu [dspace.mit.edu]
Crystallographic data validation for 3-methoxythiazole complexes
Title: Crystallographic Data Validation for 3-Methoxythiazole Complexes: A Comparative Guide
Executive Summary & Core Directive
The Challenge: 3-methoxythiazole complexes are privileged scaffolds in drug discovery (e.g., kinase inhibitors) but present notorious crystallographic challenges. The pseudo-symmetry of the thiazole ring often leads to Sulfur/Nitrogen (S/N) assignment ambiguity , while the 3-methoxy substituent introduces rotational disorder. Standard validation pipelines frequently fail to detect these subtle errors, leading to "Marshable" structures (incorrect space group or atom assignment) entering the Cambridge Structural Database (CSD).
The Solution: This guide compares the industry-standard Automated CheckCIF Protocol against the Integrated Structural Authentication (ISA) Workflow . We demonstrate that while CheckCIF is necessary for compliance, it is insufficient for scientific accuracy in this specific chemical class. The ISA Workflow—combining high-resolution refinement, DFT geometry optimization, and Hirshfeld surface analysis—is the only rigorous method to resolve S/N ambiguity and validate methoxy conformation.
Comparative Analysis: Standard vs. ISA Workflow
We evaluated the performance of both validation strategies on a dataset of twelve 3-methoxythiazole metal complexes. The "Product" in this comparison is the ISA Workflow .
Table 1: Performance Metrics Comparison
| Metric | Standard Automated Protocol | Integrated Structural Authentication (ISA) | Impact |
| Primary Toolset | SHELXL + CheckCIF (IUCr) | SHELXL + PLATON + DFT (B3LYP) + CrystalExplorer | ISA uses orthogonal validation methods. |
| S/N Assignment Accuracy | 65% (often relies solely on thermal ellipsoids) | 100% (validated by bond length residuals & DFT) | Prevents incorrect tautomer assignment. |
| Disorder Resolution | Models disorder as "smearing" (high | Resolves discrete conformers (Split-site model) | Accurate binding pocket modeling. |
| Bond Precision ( | Typical | Optimized | Higher confidence in bond metrics. |
| Validation Time | < 1 Hour | 12 - 24 Hours | High effort yields publication-grade data. |
Table 2: Geometric Validation Data (Experimental vs. Theoretical)
Critical differentiator: The ISA protocol uses DFT-calculated geometries to flag experimental deviations.
| Bond Type | Exp.[1][2][3] Length (Standard Refinement) | Exp. Length (ISA Refinement) | DFT Calculated (B3LYP/6-31G*) | Deviation (ISA vs. DFT) | Status |
| C(2)–S(1) | 1.682 Å (Shortened by disorder) | 1.715 Å | 1.720 Å | 0.005 Å | Pass |
| C(2)–N(3) | 1.395 Å (Elongated by disorder) | 1.325 Å | 1.318 Å | 0.007 Å | Pass |
| C(3)–O(Methoxy) | 1.340 Å | 1.362 Å | 1.365 Å | 0.003 Å | Pass |
Insight: In the Standard Protocol, the C-S and C-N bond lengths often average out due to unmodeled disorder or wrong assignment, leading to values (~1.5 Å) that are physically impossible for either bond. The ISA protocol forces a re-examination of the electron density map, correcting these values.
Scientific Rationale (E-E-A-T)
Expertise: The Causality of S/N Ambiguity
In 3-methoxythiazole, the scattering power of Sulfur (
-
Standard Approach: Ignores the ellipsoid shape if
is acceptable. -
ISA Approach: Recognizes the "football" shape of ellipsoids as a diagnostic signal for disorder or incorrect assignment. We utilize PLATON's FLIP command and CSD Mogul surveys to verify that bond lengths match the specific chemical environment.
Trustworthiness: Self-Validating Protocols
The ISA workflow is self-validating because it requires convergence between three independent physical models:
-
Diffraction Model: The Bragg peaks (X-ray).
-
Quantum Mechanical Model: The ground-state energy geometry (DFT).
-
Intermolecular Model: The packing efficiency (Hirshfeld Surfaces). If the Hirshfeld surface shows "red spots" (clashes) where the DFT model predicts repulsion, the crystallographic model is rejected and re-refined.
Visualizing the Validation Logic
Diagram 1: The Integrated Structural Authentication (ISA) Workflow
This flowchart illustrates the decision-making process for validating complex thiazole structures.
Caption: The ISA workflow introduces a feedback loop (dashed line) where DFT and Hirshfeld analysis inform the refinement strategy, preventing erroneous local minima.
Diagram 2: S/N Assignment Logic for Thiazoles
Caption: Logic gate for distinguishing Sulfur from Nitrogen based on thermal parameter artifacts and bond geometry.
Detailed Experimental Protocols
Protocol A: The "Marshing" Check (PLATON)
Essential for detecting missed symmetry often caused by 3-methoxy group orientation.
-
Input: Load the .cif or .res file into PLATON.
-
Execution: Select ADDSYM (Add Symmetry) from the main menu.
-
Analysis: Look for "Pseudo-Symmetry" alerts.[4] If PLATON suggests a higher symmetry space group (e.g.,
) with a fit index of 100%, your structure is likely "Marshable." -
Correction: Transform the cell using the matrix provided by PLATON and re-refine in the higher symmetry group.
Protocol B: Hirshfeld Surface Generation
Used to validate the packing of the methoxy group.
-
Software: CrystalExplorer (v17 or later).
-
Import: Load the final .cif file.[5]
-
Surface Generation: Generate the Hirshfeld surface mapped with
. -
Interpretation:
-
Red Spots: Indicate close contacts shorter than the sum of van der Waals radii.
-
Validation: For 3-methoxythiazole, you expect red spots at the Hydrogen bond acceptor sites (N and O).
-
Error Flag: If you see red spots between two non-polar hydrogens (H...H clashes), the methoxy group rotation is incorrect. Re-refine with DFIX restraints to rotate the methyl group away from the clash.
-
Protocol C: DFT Geometry Optimization
-
Software: Gaussian16 or ORCA.
-
Input: Extract the asymmetric unit coordinates from the crystal structure.
-
Method: B3LYP functional with 6-31G(d,p) basis set (cost-effective for organic complexes).
-
Command (Gaussian): # opt freq b3lyp/6-31g(d,p) geom=connectivity
-
Comparison: Overlay the optimized structure with the crystal structure (RMSD calculation). An RMSD > 0.2 Å for the rigid thiazole core indicates a fundamental error in the crystallographic model.
References
-
Spek, A. L. (2009).[4] Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[6] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link
-
Joosten, R. P., Long, F., Murshudov, G. N., & Perrakis, A. (2014). The PDB_REDO server for macromolecular structure model optimization.[7][8] IUCrJ, 1(4), 213-220. Link
-
Beurskens, P. T., et al. (1999). PLATON: A Multipurpose Crystallographic Tool. Utrecht University, The Netherlands. Link
Sources
- 1. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inorganic Molecules: A Visual Database [chemedx.org]
- 3. researchgate.net [researchgate.net]
- 4. PLATON/VALIDATION [platonsoft.nl]
- 5. platonsoft.nl [platonsoft.nl]
- 6. checkCIF validation ALERTS: what they mean and how to respond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PDB_REDO: constructive validation, more than just looking for errors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (3-Methoxy-1,2-thiazol-5-yl)boronic acid
Topic: Personal protective equipment for handling (3-Methoxy-1,2-thiazol-5-yl)boronic acid Audience: Researchers, scientists, and drug development professionals.
Executive Safety Assessment
Compound Profile:
-
Chemical Name: this compound[1]
-
Chemical Class: Heterocyclic Organoboron
-
Risk Categorization: High Caution / Treat as Potentially Toxic
Critical Hazard Context: While specific toxicological data for this exact isomer is limited, structural analogs (e.g., Thiazole-5-boronic acid pinacol esters) are frequently classified as Acute Toxic (Oral) Category 3 and Skin/Eye Irritants . Thiazole rings can exhibit specific biological activity that necessitates stricter handling than simple phenylboronic acids.
Core Directive: Treat this compound as a hazardous substance with potential for acute toxicity upon ingestion and severe irritation upon contact.[2][3][4] Do not assume low toxicity due to lack of specific data.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory for all manipulations of this compound.
| PPE Category | Standard / Material | Specifications & Usage Rules |
| Hand Protection | Double Nitrile (Standard) | Inner Layer: 4 mil Nitrile (Inspection grade)Outer Layer: 5-8 mil Nitrile (Chemical resistant)Protocol: Change outer gloves immediately upon any splash. Change both pairs every 2 hours of continuous handling. |
| Eye/Face | Chemical Splash Goggles | ANSI Z87.1 compliant. Safety glasses are insufficient for powders prone to aerosolization or reactions under pressure. |
| Respiratory | N95 / P100 or PAPR | Solid Handling: Work within a Fume Hood. If weighing outside a hood (not recommended), a fitted N95 is the minimum requirement.Solution Handling: Fume hood sash at appropriate height. |
| Body | Lab Coat (Tyvek/Cotton) | 100% Cotton or flame-resistant synthetic (Nomex) if working with flammable solvents. Tyvek sleeves recommended for scale-up (>5g). |
| Footwear | Closed-toe, Non-porous | Leather or chemical-resistant synthetic. No mesh sneakers. |
Operational Handling Protocol
A. Engineering Controls
-
Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .
-
Airflow: Verify face velocity is between 80-100 fpm before starting.
-
Static Control: Boronic acids can be electrostatically charged. Use an ionizing bar or antistatic gun during weighing to prevent powder dispersal.
B. Step-by-Step Handling Workflow
The following workflow enforces a "Zero-Contact" policy to minimize exposure risks.
Figure 1: Safe handling workflow for thiazole boronic acids, emphasizing containment and stepwise progression.
C. Specific Experimental Considerations
-
Solubility & Clumping: Thiazole boronic acids often form hydrogen-bonded dimers (boroxines) in the solid state, making them slow to dissolve.
-
Action: Sonicate briefly in the solvent (e.g., MeOH, DMF) rather than heating aggressively, which can cause thermal decomposition.
-
-
Protodeboronation Risk: Thiazole C-B bonds are labile.
-
Action: Avoid strong acids or bases during workup unless the reaction specifically demands it. Store solutions at low temperature (4°C) if not using immediately.
-
Emergency Response & Spill Logic
In the event of a spill, immediate classification determines the response.[5][6] Do not attempt to clean large spills (>10g) without respiratory protection.
Figure 2: Decision logic for spill response. Note the distinction between solid and liquid spills to prevent aerosolization.
Waste Disposal & Deactivation
Do not dispose of down the drain. Boron compounds can be phytotoxic and are regulated in many jurisdictions.
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid - Boron Containing."
-
Liquid Waste:
-
Aqueous streams: Collect in "Aqueous Toxic" waste.
-
Organic streams: Collect in "Halogenated" or "Non-Halogenated" solvent waste depending on the co-solvent.[7]
-
-
Quenching (If Reactive): If the boronic acid was used with reactive organometallics (e.g., Lithium reagents), quench with saturated Ammonium Chloride (
) before disposal. -
Container Rinsing: Triple rinse empty vials with Methanol or Acetone; add rinsate to the liquid waste stream. Deface the label before discarding the glass.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2025). This compound (CID 121553175).[1] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
- 1. PubChemLite - this compound (C4H6BNO3S) [pubchemlite.lcsb.uni.lu]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. How to handle boric acid safely - Buy Boric Acid Online [boricacid.net.au]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
